molecular formula C6H4BrN3O B1384410 5-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one CAS No. 1403767-05-4

5-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one

Cat. No.: B1384410
CAS No.: 1403767-05-4
M. Wt: 214.02 g/mol
InChI Key: QLJWEBUUMZXTAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is a high-value brominated heterocyclic compound that serves as a key synthetic intermediate in medicinal chemistry and drug discovery. The pyrrolo[2,1-f][1,2,4]triazine scaffold is a privileged structure in drug development, recognized for its broad-spectrum biological activities. This specific bromo-derivative is particularly useful for further functionalization via cross-coupling reactions, enabling the exploration of structure-activity relationships. The pyrrolotriazine core is a multimodal pharmacophore found in FDA-approved drugs and clinical candidates. It is a structural analogue of purine bases, making it a versatile scaffold for designing novel bioactive molecules. Notably, this heterocyclic system is present in broad-spectrum antiviral agents, including those active against RNA viruses like norovirus, and is a key component of Remdesivir, which was approved for emergency treatment of severe COVID-19. Furthermore, the scaffold is a established kinase inhibitor template, featuring in drugs such as the antitumor agent Brivanib alaninate and other compounds targeting VEGFR-2, EGFR, and anaplastic lymphoma kinase (ALK). Research indicates derivatives can act as potent inhibitors for targets like phosphoinositide 3-kinases (PI3Ks) and protein arginine methyltransferase 5 (PRMT5), highlighting their potential in oncology research. This product is intended for research purposes and is not for diagnostic or therapeutic use. Please refer to the safety data sheet for proper handling and storage information. It is recommended to store the compound sealed in a dry environment at 2-8°C.

Properties

IUPAC Name

5-bromo-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3O/c7-4-1-2-10-5(4)6(11)8-3-9-10/h1-3H,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJWEBUUMZXTAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1Br)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701254322
Record name 5-Bromopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701254322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403767-05-4
Record name 5-Bromopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403767-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701254322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Chemistry and Utility of 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one: A Technical Guide for Drug Discovery Professionals

The Chemistry and Utility of 5-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one: A Technical Guide for Drug Discovery Professionals

Abstract

The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a "privileged" heterocyclic system in modern medicinal chemistry, forming the core of numerous clinical-phase kinase inhibitors and antiviral agents.[1][4] This guide provides an in-depth technical overview of a key functionalized intermediate, 5-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one. We will explore its synthesis, core chemical properties, reactivity, and strategic applications in drug development, offering field-proven insights for researchers and scientists. The strategic placement of a bromine atom at the C5 position provides a versatile chemical handle for late-stage diversification, making this molecule a valuable building block for generating novel compound libraries targeting a wide array of therapeutic targets.

Introduction: The Significance of the Pyrrolo[2,1-f][1][2][3]triazine Core

The pyrrolo[2,1-f][1][2][3]triazine ring system, a unique fused heterocycle with a bridgehead nitrogen, has garnered significant interest over the past two decades.[3][5] Its structural rigidity and ability to mimic purine bases allow it to effectively interact with the ATP-binding sites of various kinases, leading to potent and selective inhibition.[6] This has resulted in the development of numerous anti-cancer agents, including inhibitors of VEGFR-2, EGFR, and ALK.[4][7] Furthermore, the scaffold is a cornerstone of the broad-spectrum antiviral drug Remdesivir, highlighting its therapeutic versatility.[3][4]

The introduction of a bromine atom at the 5-position, yielding 5-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one, creates a pivotal intermediate. This halogen serves as a reactive linchpin for a variety of cross-coupling reactions, enabling the systematic exploration of chemical space around the core scaffold. This guide will provide the technical details necessary to leverage this compound's full potential in a research and development setting.

Molecular Structure and Physicochemical Properties

The fundamental structure of 5-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one combines a pyrrole ring fused to a triazinone ring. The bromine atom at the C5 position significantly influences the molecule's electronic properties and reactivity.

PropertyValue / DescriptionSource
CAS Number 1403767-05-4[8]
Molecular Formula C₆H₄BrN₃O[9]
Molecular Weight 214.02 g/mol [9]
Physical Form Solid (typically a white or off-white powder)[10][11]
Storage Store in a dry, dark, and ventilated place, often at 2-8°C.[12]
Purity Commercially available with ≥97% purity.[10]
Boiling Point Estimated at 378.6 ± 34.0 °C at 760 mmHg.[10]
LogP 0.7851[9]
Topological Polar Surface Area (TPSA) 50.16 Ų[9]

Synthesis and Mechanistic Considerations

The synthesis of 5-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one can be achieved through a multi-step sequence starting from pyrrole derivatives. While numerous strategies exist for constructing the core scaffold[3], a common approach involves the initial formation of an N-aminopyrrole, followed by cyclization to build the triazinone ring, and subsequent regioselective bromination.

General Synthetic Workflow

The logical pathway to the target compound involves two key stages: formation of the pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one core, followed by selective bromination.

Gcluster_0Stage 1: Triazinone Formationcluster_1Stage 2: BrominationN-AminopyrroleN-AminopyrrolePyrrolotriazinonePyrrolo[2,1-f][1,2,4]triazin-4(3H)-oneN-Aminopyrrole->PyrrolotriazinoneCyclizationCyclization_Reagente.g., Formamidine acetate,HC(OEt)3Cyclization_Reagent->PyrrolotriazinoneTarget_Compound5-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-onePyrrolotriazinone->Target_CompoundElectrophilicAromatic SubstitutionBrominating_Agente.g., N-Bromosuccinimide (NBS)Brominating_Agent->Target_Compound

Caption: General synthetic workflow for 5-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one.

Detailed Experimental Protocol (Illustrative)

This protocol is a synthesized methodology based on established procedures for forming the pyrrolotriazinone core and subsequent bromination of similar heterocyclic systems.[5][13][14]

Step 1: Synthesis of Pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one

  • N-Amination of Pyrrole Precursor: Start with a suitable pyrrole-2-carboxamide derivative. The N-amination can be achieved using reagents like O-(diphenylphosphinyl)hydroxylamine or chloramine (generated in situ) in a basic medium to form the key N-N bond, yielding a 1-aminopyrrole intermediate.[3][15]

  • Cyclization: The resulting 1-aminopyrrole-2-carboxamide is then subjected to cyclization. Refluxing with formamidine acetate or triethyl orthoformate provides an efficient route to close the triazinone ring.[3][13] These reactions typically require heating and may be performed in solvents like ethanol or xylene.[13]

  • Purification: The crude pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one is purified via recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography.

Step 2: Bromination at the C5 Position

  • Reaction Setup: Dissolve the purified pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one in a suitable aprotic solvent such as acetonitrile (ACN) or dichloromethane (DCM).

  • Reagent Addition: Cool the solution in an ice bath (0 °C). Add N-Bromosuccinimide (NBS) portion-wise over 15-20 minutes. The use of NBS is a standard and effective method for the bromination of such electron-rich heterocyclic systems.[5]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LCMS) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to destroy any remaining NBS. Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Final Purification: The crude 5-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one can be purified by recrystallization or flash column chromatography to yield the final product. A high yield (approaching 89%) can be expected for this type of bromination.[5]

Spectroscopic Characterization

While specific spectra for the title compound are not widely published, its characteristic spectroscopic features can be predicted based on its structure and data from analogous compounds.[5][16]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three protons on the pyrrole ring. The chemical shifts would be influenced by the electron-withdrawing nature of the triazinone ring and the bromine atom. One would anticipate three signals in the aromatic region (approx. 6.0-8.5 ppm), likely appearing as doublets or doublet of doublets, depending on the coupling constants. A broad singlet corresponding to the N-H proton of the triazinone ring would also be present.

  • ¹³C NMR: The carbon NMR would display six distinct signals for the carbon atoms of the fused ring system. The carbonyl carbon (C4) would appear significantly downfield (approx. 155-165 ppm). The carbon bearing the bromine (C5) would be shifted due to the halogen's influence.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ peaks with a roughly 1:1 ratio, which is indicative of the presence of a single bromine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration (approx. 1630-1650 cm⁻¹) and a peak for the N-H stretching of the lactam (approx. 3100-3130 cm⁻¹).[17]

Chemical Reactivity and Strategic Applications

The primary utility of 5-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one in drug discovery stems from the reactivity of the C-Br bond. This site serves as a versatile anchor point for introducing molecular diversity through various cross-coupling reactions.

GStart5-Bromopyrrolo[2,1-f]triazin-4(3H)-oneSuzukiSuzuki Coupling(Boronic Acids/Esters)Start->SuzukiPd CatalystStilleStille Coupling(Organostannanes)Start->StillePd CatalystSonogashiraSonogashira Coupling(Terminal Alkynes)Start->SonogashiraPd/Cu CatalystsBuchwaldBuchwald-Hartwig(Amines, Alcohols)Start->BuchwaldPd CatalystProductDiversified C5-SubstitutedPyrrolotriazinonesSuzuki->ProductC(sp²)-C(sp²) bondStille->ProductC(sp²)-C(sp²) bondSonogashira->ProductC(sp²)-C(sp) bondBuchwald->ProductC(sp²)-N/O bond

Caption: Key cross-coupling reactions for derivatization of the title compound.

Palladium-Catalyzed Cross-Coupling Reactions

The electron-deficient nature of the triazine ring system makes the C5-bromo substituent an excellent substrate for various palladium-catalyzed cross-coupling reactions.[18][19][20]

  • Suzuki-Miyaura Coupling: This is arguably the most common application, allowing for the introduction of a wide range of aryl and heteroaryl groups by reacting the bromo-intermediate with boronic acids or esters. This is a cornerstone for building libraries of kinase inhibitors where an aryl group at this position often interacts with the hinge region of the ATP-binding pocket.

  • Sonogashira Coupling: Reaction with terminal alkynes under palladium-copper catalysis provides access to C5-alkynylated derivatives. These can serve as final products or as intermediates for further transformations like cycloadditions.

  • Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the introduction of various primary and secondary amines at the C5 position. This is critical for modulating solubility, polarity, and creating new hydrogen bond donor/acceptor sites.

  • Stille Coupling: While less common due to the toxicity of organotin reagents, Stille coupling with organostannanes is also a viable method for forming new C-C bonds.

The ability to perform these transformations late in the synthetic sequence allows for the rapid generation of analogues from a common intermediate, accelerating structure-activity relationship (SAR) studies.

Safety and Handling

As with all halogenated organic compounds, 5-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one should be handled with appropriate care in a well-ventilated fume hood.

  • Hazards: It is classified as harmful if swallowed, and causes skin and serious eye irritation. It may also cause respiratory irritation.[21]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[12]

Conclusion

5-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its synthesis is achievable through established heterocyclic chemistry principles, and its true value lies in the versatility of the C5-bromo substituent. By employing a range of modern cross-coupling reactions, researchers can efficiently generate diverse libraries of novel compounds built upon the privileged pyrrolotriazine scaffold. This technical guide has outlined the core properties, synthesis, and reactivity of this compound, providing a solid foundation for its application in the rational design and development of next-generation therapeutics.

References

Structure Elucidation of 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one: A Multi-Technique Spectroscopic Approach

Structure Elucidation of 5-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one: A Multi-Technique Spectroscopic Approach

Foreword: The Pyrrolotriazine Core and the Imperative for Unambiguous Characterization

The pyrrolo[2,1-f][1]triazine scaffold is a privileged heterocyclic system in modern drug discovery.[2][3][4] Its structural resemblance to purines allows it to interact with a wide array of kinase ATP-binding sites, leading to its incorporation into numerous clinical-phase inhibitors targeting critical enzymes in oncology and virology.[3][5][6] The well-known antiviral drug Remdesivir and the anti-tumorigenic agent Brivanib Alaninate both feature this unique bicyclic moiety, highlighting its therapeutic potential.[3]

This guide provides a comprehensive, field-proven strategy for the complete structure elucidation of 5-Bromopyrrolo[2,1-f][1]triazin-4(3H)-one. We will proceed from initial molecular formula confirmation to the definitive assignment of atom connectivity and regiochemistry, explaining the causality behind each analytical choice. The described workflow constitutes a self-validating system, ensuring the highest degree of scientific integrity.

The Analytical Challenge: Hypothesized Structure and Isomeric Differentiation

The target molecule, 5-Bromopyrrolo[2,1-f][1]triazin-4(3H)-one, presents a specific analytical challenge: confirming the bromine atom's position on the pyrrole ring. Synthetic routes aimed at producing the 5-bromo isomer could potentially yield other constitutional isomers, such as the 6-bromo or 7-bromo analogues. Our analytical strategy must be designed to unambiguously differentiate between these possibilities.

Figure 1: Potential Isomers of Bromopyrrolo[2,1-f]triazin-4(3H)-one

  • Target: 5-Bromopyrrolo[2,1-f][1]triazin-4(3H)-one

  • Potential Isomer 1: 6-Bromopyrrolo[2,1-f][1]triazin-4(3H)-one[8][9]

  • Potential Isomer 2: 7-Bromopyrrolo[2,1-f][1]triazin-4(3H)-one

The core of our task is to map the precise connectivity of the atoms within the molecule, paying special attention to the protons and carbons of the pyrrole ring and their relationship to the bromine substituent.

The Integrated Elucidation Workflow: A Strategy of Orthogonal Techniques

Gcluster_0Initial Characterizationcluster_1Core Structure & Connectivitycluster_2Definitive ConfirmationHRMSHigh-Resolution Mass Spectrometry (HRMS)NMR_1D1D NMR(¹H, ¹³C)HRMS->NMR_1D Confirms Elemental Comp. IRInfrared (IR) SpectroscopyIR->NMR_1D Confirms Functional Groups NMR_2D2D NMR(COSY, HSQC, HMBC)NMR_1D->NMR_2D Assigns Signals ConclusionFinal Structure ConfirmedNMR_2D->Conclusion Establishes Connectivity & Regiochemistry XRAYSingle-Crystal X-rayCrystallography (if possible)XRAY->Conclusion Provides Absolute 3D Structure

Caption: Overall workflow for structure elucidation.

High-Resolution Mass Spectrometry (HRMS): Elemental Composition as the Foundation

Expertise & Causality: Before attempting to assemble the structure, we must first confirm the constituent parts. HRMS provides an extremely accurate mass measurement, allowing for the determination of the elemental formula. For a bromine-containing compound, HRMS is particularly powerful due to the characteristic isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[10][11] This results in a distinctive M+ and M+2 isotopic pattern in the mass spectrum, which serves as an immediate flag for the presence of a single bromine atom.[10][12]

Expected Data:

ParameterExpected ValueRationale
Molecular Formula C₆H₄BrN₃OConsistent with the proposed structure.
Exact Mass [M+H]⁺ 213.9614 (for ⁷⁹Br), 215.9593 (for ⁸¹Br)Calculated monoisotopic mass for the protonated molecule.
Observed m/z Within 5 ppm of calculated exact massStandard for high-resolution instruments, confirming elemental composition.
Isotopic Pattern Two peaks of ~1:1 intensity, separated by 2 m/z unitsThe definitive signature for a molecule containing one bromine atom.[10]

Protocol 1: HRMS Analysis via Electrospray Ionization (ESI)

  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or TOF instrument, equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

  • Ionization Mode: Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Acquisition: Scan a mass range of m/z 100-500. Ensure the instrument resolution is set to >60,000 to achieve the required mass accuracy.

  • Data Analysis: Compare the measured exact mass of the monoisotopic peak to the theoretical mass calculated for C₆H₅BrN₃O⁺. Verify the presence and ~1:1 intensity ratio of the M+ and M+2 isotope peaks.

Infrared (IR) Spectroscopy: Rapid Functional Group Identification

Expertise & Causality: IR spectroscopy is a rapid, non-destructive technique that provides information about the types of chemical bonds and functional groups present in a molecule.[1][13] For our target, the most critical absorptions will be the C=O stretch of the triazinone ring and the vibrations associated with the aromatic pyrrolotriazine core. The presence of a strong carbonyl absorption provides immediate evidence for the "-one" part of the nomenclature, distinguishing it from an amine or other functional group at that position.

Expected Data:

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~1700-1650StrongC=O stretch (amide/lactam in the triazinone ring)
~1600-1450MediumC=C and C=N stretching in the aromatic rings
~800-700StrongC-H out-of-plane bending
~650-550MediumC-Br stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[14] A full suite of 1D and 2D NMR experiments will allow us to assign every proton and carbon, and critically, to map their connectivity through bonds, thereby establishing the bromine atom's exact location.

¹H NMR: Proton Environment and Coupling

The ¹H NMR spectrum will reveal the number of distinct proton environments and their neighboring protons. For the 5-bromo isomer, we expect to see two signals for the pyrrole ring protons and one for the triazine proton. The key diagnostic will be the coupling pattern of the pyrrole protons. In the 5-bromo isomer, H-6 and H-7 should appear as doublets, coupled to each other.

¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum shows all unique carbon atoms in the molecule. The carbon directly attached to the bromine (C-5) is expected to have a significantly shifted signal (typically shielded, i.e., moved to a lower ppm value) compared to its non-brominated analogue.

2D NMR: Assembling the Pieces
  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). We expect a clear cross-peak between H-6 and H-7, confirming their adjacency.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It allows for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the cornerstone experiment for our purpose. It reveals correlations between protons and carbons over 2 to 4 bonds. By analyzing the long-range correlations from the pyrrole protons (H-6 and H-7) and the triazine proton (H-2), we can definitively piece together the fused ring system and confirm the substituent positions. For the 5-bromo isomer, the absence of a proton at position 5 is confirmed by the lack of an HSQC signal in that region, and the position is confirmed by HMBC correlations from H-6 and H-7 to the surrounding carbons.

Caption: Key expected HMBC correlations for 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one.

Expected NMR Data Summary (in DMSO-d₆):

Position¹H δ (ppm), Mult. (J Hz)¹³C δ (ppm)Key HMBC Correlations (from ¹H)
2~7.9 (s)~145C4, C7a
4-~158 (C=O)H2, H6
5-~95 (C-Br)H6, H7
5a-~120H7
6~6.8 (d, J=4.5)~115C4, C5, C7a
7~7.1 (d, J=4.5)~118C5, C5a
7a-~130H2, H6

Protocol 2: Comprehensive NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) equipped with a broadband probe.

  • 1D Spectra Acquisition:

    • Acquire a standard ¹H NMR spectrum with sufficient scans for good signal-to-noise.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D Spectra Acquisition:

    • Acquire a phase-sensitive gradient-selected COSY spectrum to establish ¹H-¹H couplings.

    • Acquire a gradient-selected HSQC spectrum optimized for a ¹JCH of ~160 Hz to assign protonated carbons.

    • Acquire a gradient-selected HMBC spectrum optimized for long-range couplings of 8-10 Hz. This is critical for connecting structural fragments.

  • Data Analysis:

    • Integrate and assign multiplicity to all ¹H signals.

    • Assign all ¹³C signals.

    • Use the HSQC to link proton and carbon assignments.

    • Systematically map all HMBC correlations to build the carbon skeleton and confirm the position of the bromine atom by identifying the C-Br carbon (C-5) via its chemical shift and its correlations to H-6 and H-7.

Single-Crystal X-ray Crystallography: The Gold Standard

Expertise & Causality: While the combination of MS and NMR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography is the only technique that provides direct, unambiguous proof of molecular structure in the solid state.[15][16][17] It determines the precise spatial arrangement of every atom, confirming connectivity, bond lengths, bond angles, and the overall conformation. If a publication-quality crystal can be grown, the structural question is definitively answered.

Protocol 3: Single-Crystal X-ray Diffraction

  • Crystal Growth: Attempt to grow single crystals suitable for diffraction. This is often the most challenging step. Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. A variety of solvents should be screened (e.g., ethanol, ethyl acetate, acetone, dichloromethane).

  • Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Use a modern X-ray diffractometer. Collect intensity data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using standard crystallographic software (e.g., SHELX).[17] Refine the structural model until convergence is reached.

  • Data Validation: The final structure should have low R-factors and a clean difference Fourier map, confirming the correctness of the model.

Data Synthesis and Final Confirmation

The power of this workflow lies in the convergence of evidence. The process is as follows:

  • HRMS confirms the elemental formula is C₆H₄BrN₃O.

  • IR confirms the presence of a carbonyl group and an aromatic system.

  • ¹H and ¹³C NMR show the correct number of proton and carbon signals for the proposed structure.

  • COSY confirms the H-6/H-7 adjacent proton system on the pyrrole ring.

  • HSQC links these protons to their respective carbons.

  • HMBC provides the definitive links: H-6 correlates to C-4 and C-5; H-7 correlates to C-5. This pattern is only possible if the bromine atom is at position 5.

  • X-ray Crystallography , if successful, provides the final, incontrovertible visual proof.

By following this rigorous, multi-technique approach, the structure of 5-Bromopyrrolo[2,1-f][1]triazin-4(3H)-one can be elucidated with the highest level of scientific confidence, providing a solid foundation for its further development in medicinal chemistry and other scientific disciplines.

An In-depth Technical Guide to 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Isomeric Specificity and CAS Number: It is imperative to clarify a point of potential confusion at the outset. The topic of this guide is 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one . However, the provided CAS number, 888721-83-3 , is consistently and authoritatively assigned to its isomer, 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one . While both are vital intermediates in medicinal chemistry, this guide will focus on the broader pyrrolo[2,1-f]triazin-4(3H)-one scaffold, with specific details pertaining to bromo-substituted isomers where public-domain data is available, acknowledging the critical role of the 6-bromo isomer as a key building block.

Introduction: The Rise of a Privileged Scaffold

The pyrrolo[2,1-f][1][2][3]triazine core is a compelling heterocyclic scaffold that has garnered significant attention in modern drug discovery.[1][2] Its unique fused-ring system, featuring a bridgehead nitrogen, imparts a rigid, three-dimensional structure that is adept at engaging with the active sites of various biological targets.[2][4] This scaffold has demonstrated remarkable versatility, forming the central framework of approved drugs and clinical candidates across multiple therapeutic areas, from oncology to virology.[1][3]

The significance of the pyrrolo[2,1-f][1][2][3]triazine moiety is perhaps best exemplified by its presence in the antiviral drug Remdesivir and the kinase inhibitor Avapritinib.[1][5] This structural motif is recognized as a "privileged" scaffold, capable of serving as a versatile template for the development of potent and selective modulators of enzymes such as protein kinases.[2] The introduction of a bromine atom onto this core, creating bromopyrrolo[2,1-f]triazin-4(3H)-one, provides a crucial chemical handle for further synthetic elaboration, enabling the construction of diverse compound libraries for lead optimization. This guide will delve into the chemical properties, synthesis, and applications of this important intermediate, with a particular focus on its role in the development of targeted therapeutics.

Chemical and Physical Properties

5-Bromopyrrolo[2,1-f]triazin-4(3H)-one and its isomers are typically white to off-white or light yellow crystalline solids at room temperature.[4][6] The presence of the polar lactam functionality and the triazine ring, combined with the hydrophobic pyrrole and the bromo substituent, results in a molecule with limited aqueous solubility.[4] This characteristic is a critical consideration in both synthetic workup and formulation development for downstream applications.

Below is a summary of key physicochemical properties for the related 6-bromo isomer, which provides a reasonable approximation for the 5-bromo analog.

PropertyValueSource
CAS Number 888721-83-3 (for 6-bromo isomer)[7][8][9]
Molecular Formula C₆H₄BrN₃O[7][10]
Molecular Weight 214.02 g/mol [7][11]
Appearance White to off-white solid[6][9]
Boiling Point (Predicted) 378.6 ± 34.0 °C[9][11]
Storage Temperature 2-8°C, under inert gas[6][9]
Solubility Soluble in Methanol[6]

Synthesis and Purification: A Strategic Overview

The synthesis of the pyrrolo[2,1-f]triazin-4(3H)-one core is a subject of considerable research, with several strategies developed to construct this bicyclic system.[3][12] A common and effective approach involves the intramolecular cyclization of a suitably substituted 1-aminopyrrole precursor.[12][13][14]

Conceptual Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a brominated pyrrolo[2,1-f]triazin-4(3H)-one.

G cluster_0 Starting Material Preparation cluster_1 Core Ring System Construction cluster_2 Final Product start Substituted Pyrrole-2-Carboxylic Acid amide Pyrrole-2-Carboxamide Formation start->amide Amidation aminopyrrole N-Amination of Pyrrole amide->aminopyrrole Phase Transfer Chloramination acylation Acylation of 1-Aminopyrrole aminopyrrole->acylation cyclization Intramolecular Cyclization acylation->cyclization product Bromopyrrolo[2,1-f]triazin-4(3H)-one cyclization->product Oxidative Cyclization

Caption: Generalized synthetic workflow for Bromopyrrolo[2,1-f]triazin-4(3H)-one.

Detailed Experimental Protocol (Illustrative)

The following protocol is a composite representation based on established methods for the synthesis of the pyrrolo[2,1-f]triazin-4(3H)-one scaffold.[13][14][15]

Step 1: Synthesis of 1-Aminopyrrole Intermediate

  • Amidation: Begin with a suitable brominated pyrrole-2-carboxylic acid. Convert the carboxylic acid to the corresponding acyl chloride using oxalyl chloride or thionyl chloride in an inert solvent like dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF).[15]

  • React the crude acyl chloride with a desired amine to form the pyrrole-2-carboxamide.

  • N-Amination: The pyrrole nitrogen of the carboxamide is then aminated. A common method involves using in situ generated chloramine under phase-transfer conditions, for example, with aqueous sodium hypochlorite and ammonia in the presence of a phase-transfer catalyst.[12] This yields the 1-amino-1H-pyrrole-2-carboxamide.

Step 2: Acylation and Intramolecular Cyclization

  • Acylation: The newly formed 1-amino group is acylated. For instance, reacting it with an activated carboxylic acid derivative (e.g., using a peptide coupling reagent like EDC·HCl) introduces the second carbamoyl group necessary for cyclization.[14][15]

  • Cyclization: The key ring-closing step is an intramolecular cyclization. This can be achieved under oxidative conditions. A widely used method employs a combination of triphenylphosphine (PPh₃) and a halogen source like bromine (Br₂) or iodine (I₂) in the presence of a base such as triethylamine (Et₃N) in a solvent like DCM at low temperatures (e.g., 0 °C).[12][15] This reaction proceeds rapidly, often within minutes.[13]

Step 3: Purification

  • Workup: Following the reaction, the mixture is typically quenched and extracted with an organic solvent.

  • Chromatography: The crude product is then purified using column chromatography on silica gel to yield the pure bromopyrrolo[2,1-f]triazin-4(3H)-one.

Mechanism of Action and Biological Applications

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a cornerstone in the design of kinase inhibitors.[1][5] Its structural features allow it to mimic the purine core of ATP, enabling it to bind competitively to the ATP-binding pocket of various kinases.[2] The nitrogen atoms in the triazine ring are crucial for forming hydrogen bond interactions with the hinge region of the kinase domain, a key anchoring point for many inhibitors.[1]

G scaffold Pyrrolo[2,1-f]triazine Core Mimics ATP Purine Ring kinase Kinase Active Site Hinge Region Catalytic Loop scaffold->kinase Binds to ATP Pocket inhibition Competitive Inhibition kinase->inhibition Activity Blocked downstream Blocked Downstream Signaling inhibition->downstream

Caption: Mechanism of kinase inhibition by the pyrrolo[2,1-f]triazine scaffold.

The bromo-substituted pyrrolotriazinone, such as the 5-bromo or 6-bromo isomer, serves as a versatile intermediate for creating more complex kinase inhibitors.[16] The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to introduce a variety of substituents. These modifications are crucial for achieving selectivity and potency against specific kinase targets.

Derivatives of this scaffold have shown potent inhibitory activity against a range of kinases implicated in cancer, including:

  • VEGFR-2 and FGFR-1: Vascular Endothelial Growth Factor Receptor 2 and Fibroblast Growth Factor Receptor 1, key targets in angiogenesis.[1]

  • EGFR: Epidermal Growth Factor Receptor, including mutant forms that confer drug resistance.[3][5]

  • c-Met: A receptor tyrosine kinase often dysregulated in various cancers.[3]

  • Anaplastic Lymphoma Kinase (ALK): A key driver in certain types of lung cancer.[3]

Beyond oncology, the pyrrolo[2,1-f][1][2][3]triazine core is also found in compounds with antiviral activity, demonstrating the broad therapeutic potential of this chemical class.[3]

Safety and Handling

As with any laboratory chemical, 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one and its isomers should be handled with appropriate care. Based on the safety data for the 6-bromo isomer, the compound is classified as harmful and an irritant.[11]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[11]

  • Precautionary Measures: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from heat and light.[6][9] Storing under an inert atmosphere is recommended for long-term stability.[6]

Conclusion

5-Bromopyrrolo[2,1-f]triazin-4(3H)-one, along with its isomers, represents a fundamentally important building block in contemporary medicinal chemistry. Its parent scaffold is a validated "privileged" structure that has led to successful therapeutics. The presence of the bromine atom provides a strategic point for diversification, enabling chemists to explore vast chemical space in the pursuit of novel, potent, and selective drugs. As research into targeted therapies continues to expand, the demand for and applications of this versatile intermediate are poised to grow, solidifying its role in the development of next-generation medicines.

References

Introduction: The Rise of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery of Pyrrolo[2,1-f]triazine Derivatives

The pyrrolo[2,1-f][1][2][3]triazine core, a unique bicyclic heterocycle featuring a bridgehead nitrogen, has emerged from the fringes of medicinal chemistry to become a "privileged" scaffold in modern drug discovery.[3][4] First synthesized in the late 1970s, its potential remained largely untapped until the early 2000s, when the explosion in kinase inhibitor research demanded novel, druggable chemical structures.[1][4] This scaffold's journey is a testament to the confluence of synthetic chemistry innovation and evolving biological understanding.

Its versatility is showcased by its presence in a diverse array of therapeutic agents, from the broad-spectrum antiviral drug Remdesivir, approved for the treatment of COVID-19, to potent kinase inhibitors like Brivanib, which targets pathways crucial for cancer progression.[1][5] This guide provides a comprehensive overview of the discovery of pyrrolo[2,1-f]triazine derivatives, detailing the synthetic strategies, key therapeutic applications, and the structure-activity relationship (SAR) insights that have propelled this remarkable heterocycle to the forefront of drug development.

Part 1: Architecting the Core: Synthetic Strategies

The therapeutic utility of the pyrrolo[2,1-f]triazine scaffold is fundamentally enabled by the development of robust and flexible synthetic routes. These methodologies allow for the systematic variation of substituents around the core, a critical process for optimizing potency, selectivity, and pharmacokinetic properties. Synthetic approaches can be broadly classified into several categories, each offering distinct advantages.[1]

A particularly efficient and scalable process begins with tert-butyl carbazate to form the crucial N-N bond, generating the pyrrolotriazine core through a stable bromoaldehyde intermediate, followed by condensation with ammonium carbonate.[3][6] This approach is amenable to late-stage diversification, allowing for the rapid synthesis of analog libraries.

General Synthetic Protocol: Scalable Synthesis of a 2,7-Disubstituted Pyrrolotriazine Intermediate

This protocol outlines a conceptual, scalable approach for creating a key intermediate, highlighting the causality behind each step.

Objective: To synthesize a versatile 2,7-disubstituted pyrrolotriazine core suitable for late-stage functionalization, particularly for kinase inhibitor development.

Step 1: Pyrrole Formation via Paal-Knorr Synthesis

  • Rationale: The Paal-Knorr reaction is a reliable method for constructing the pyrrole ring, the foundation of the final scaffold. Starting with readily available materials ensures scalability.

  • Procedure:

    • React a suitable 1,4-dicarbonyl compound with an amine (e.g., tert-butyl carbazate) in a suitable solvent like ethanol or acetic acid.

    • Heat the reaction mixture to drive the cyclization and dehydration, forming the N-aminated pyrrole derivative.

    • Purify the resulting pyrrole via crystallization or column chromatography.

Step 2: Selective Formylation of the Pyrrole Ring

  • Rationale: Introducing a formyl (aldehyde) group at a specific position is crucial for the subsequent triazine ring formation. Vilsmeier-Haack conditions are typically effective for this transformation on electron-rich pyrroles.

  • Procedure:

    • Cool a solution of the N-aminated pyrrole in an anhydrous solvent like DMF.

    • Slowly add phosphorus oxychloride (POCl₃) to form the Vilsmeier reagent in situ.

    • Allow the reaction to warm to room temperature and stir until completion, monitored by TLC or LCMS.

    • Work up the reaction by quenching with an aqueous base (e.g., sodium bicarbonate) and extract the formylated pyrrole product.

Step 3: Cyclization to Form the Pyrrolo[2,1-f]triazine Core

  • Rationale: This is the key ring-forming step. Condensation of the N-amino group and the newly introduced aldehyde with a source of the final nitrogen and carbon atoms (e.g., ammonium carbonate or formamidine acetate) closes the triazine ring.[1][3]

  • Procedure:

    • Dissolve the formylated N-aminopyrrole in a high-boiling polar solvent such as DMSO or NMP.

    • Add ammonium carbonate.

    • Heat the mixture to a high temperature (e.g., 120-150 °C) to drive the condensation and cyclization.

    • Upon completion, cool the reaction and precipitate the product by adding an anti-solvent like water.

    • Filter and dry the solid pyrrolotriazine core.

Step 4: Functionalization for Library Development

  • Rationale: The synthesized core can now be functionalized. For instance, a halogenated pyrrolotriazine can serve as a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to install diverse aryl groups at key positions like C7, while other positions like C2 can be modified via nucleophilic aromatic substitution.[3]

  • Procedure:

    • Perform a Suzuki coupling by reacting the bromo-pyrrolotriazine intermediate with a desired boronic acid in the presence of a palladium catalyst and a base.

    • Install an aniline at the C2 position via an optimized in situ triflate displacement or a direct nucleophilic substitution reaction.[6]

G cluster_0 Pyrrole Formation cluster_1 Core Elaboration cluster_2 Triazine Ring Closure cluster_3 Diversification A 1,4-Dicarbonyl Compound C N-Aminated Pyrrole (Paal-Knorr) A->C B tert-Butyl Carbazate B->C D Selective Formylation (Vilsmeier-Haack) C->D E Formylated N-Aminopyrrole D->E G Pyrrolo[2,1-f]triazine Core E->G F Ammonium Carbonate F->G H Late-Stage Functionalization (e.g., Suzuki, SNAr) G->H I Diverse Analogs H->I

Caption: General workflow for the synthesis of pyrrolotriazine derivatives.

Part 2: Therapeutic Targeting: From Kinases to Viruses

The planar, aromatic structure of the pyrrolo[2,1-f]triazine scaffold makes it an ideal isostere for the purine nucleus of ATP, the energy currency that fuels enzymes like kinases.[3] This inherent characteristic has positioned it as a premier template for designing ATP-competitive kinase inhibitors.

Case Study 1: Brivanib (BMS-540215) – A Potent VEGFR-2 Inhibitor

The discovery of Brivanib exemplifies the successful application of the pyrrolotriazine core in targeting angiogenesis, a critical process in tumor growth. Brivanib is a potent, ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7][8][9] By blocking VEGFR-2, Brivanib inhibits VEGF-stimulated endothelial cell migration and proliferation, effectively cutting off a tumor's blood supply.[9]

Target KinaseIC₅₀ Value (nM)Selectivity vs. PDGFR-β
VEGFR-2 25>240-fold
VEGFR-1 380-
FGFR-1 148-
PDGFR-β >1900-
Data compiled from multiple sources.[7][8]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound (e.g., Brivanib) against VEGFR-2 kinase.

Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-³³P]-ATP to a peptide substrate by the VEGFR-2 enzyme. An effective inhibitor will reduce the amount of radiolabeled phosphate incorporated into the substrate.

Materials:

  • Recombinant GST-VEGFR-2 enzyme

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • [γ-³³P]-ATP

  • Kinase buffer (20 mM Tris pH 7.0, 1.5 mM MnCl₂, 0.5 mM DTT, 25 µg/mL BSA)

  • Test compound (dissolved in DMSO)

  • 15% Trichloroacetic acid (TCA) solution (cold)

  • Filter plates and scintillation counter

Procedure:

  • Prepare a dilution series of the test compound (Brivanib) in 10% DMSO.

  • In a 96-well plate, combine the kinase reaction components to a final volume of 50 µL: 8 ng GST-VEGFR-2, 75 µg/mL substrate, 1 µM ATP, and 0.04 µCi [γ-³³P]-ATP in kinase buffer.

  • Add the test compound dilutions to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubate the reaction plate for 1 hour at 27 °C.

  • Terminate the reaction by adding cold TCA to a final concentration of 15% to precipitate the substrate.[7]

  • Transfer the contents to a filter plate to capture the precipitated, radiolabeled substrate.

  • Wash the filter plate multiple times with TCA to remove unincorporated [γ-³³P]-ATP.

  • Dry the plate, add scintillation fluid, and measure the radioactivity in each well using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to the positive control and plot the data to determine the IC₅₀ value.

G cluster_0 VEGF Signaling Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds P P VEGFR2->P Autophosphorylation Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) P->Downstream Activates Angiogenesis Angiogenesis, Cell Proliferation, Survival Downstream->Angiogenesis Brivanib Brivanib (Pyrrolo[2,1-f]triazine) Brivanib->VEGFR2 Inhibits ATP Binding

Caption: Inhibition of the VEGFR-2 signaling pathway by Brivanib.

Case Study 2: Dual c-Met/VEGFR-2 Inhibition for Cancer Therapy

Targeting multiple oncogenic pathways simultaneously is a powerful strategy to overcome tumor resistance. The pyrrolotriazine scaffold has been successfully adapted to create dual inhibitors of c-Met and VEGFR-2, two key kinases implicated in various cancers.[5][10] Researchers have synthesized derivatives that show potent, nanomolar activity against both enzymes.[10]

Docking studies revealed that these compounds occupy the ATP-binding site of both kinases, forming critical hydrogen bonds with hinge region residues, which explains their dual inhibitory activity.[5] For instance, compound 19 from one study demonstrated excellent potency against both targets.[5]

Compoundc-Met IC₅₀ (nM)VEGFR-2 IC₅₀ (nM)
19 2.3 ± 0.15.0 ± 0.5
Data from Shi et al.[5]
Case Study 3: Targeting AAK1 for Neuropathic Pain

Moving beyond oncology, the pyrrolotriazine scaffold has been explored for new indications like neuropathic pain. Adaptor protein 2-associated kinase 1 (AAK1) was identified as a therapeutic target for persistent pain.[11][12] A screening effort identified a pyrrolo[2,1-f]triazine hit with an IC₅₀ of ~60 nM.[11] Through systematic SAR exploration, researchers improved the potency by more than tenfold into the single-digit nanomolar range.[11] A key discovery was that modifications enabling a water-bridged hydrogen bonding interaction with a glutamate residue (Glu90) in the back pocket of the kinase significantly enhanced potency.[11]

Versatility Beyond Kinases: Antivirals and PI3K Inhibitors

The scaffold's utility is not confined to kinase inhibition.

  • Antivirals: The nucleoside analog Remdesivir, which contains the pyrrolotriazine core, is a potent inhibitor of viral RNA-dependent RNA polymerase, demonstrating broad-spectrum antiviral activity.[1][13]

  • PI3K Inhibitors: 4-amino pyrrolotriazine derivatives have been identified as selective inhibitors of PI3Kδ, a target for immunological disorders, demonstrating efficacy in preclinical models of arthritis.[14]

Part 3: Structure-Activity Relationship (SAR) Insights

The discovery process for pyrrolo[2,1-f]triazine derivatives has generated a wealth of SAR data, guiding the design of more potent and selective molecules.

  • C2 Position: This position is critical for interacting with the kinase hinge region. Installation of an aniline group is a common strategy to form key hydrogen bonds.[3] Modifications to this aniline can also be used to mitigate off-target effects or reduce the potential for glutathione adduct formation.[3]

  • C4 Position: Substitution at this position can modulate selectivity and potency. In PI3Kδ inhibitors, a 4-amino group was identified as a novel chemotype for achieving isoform selectivity.[14]

  • C7 Position: This position often points towards the solvent-exposed region of the ATP binding pocket. Attaching larger aryl groups here is a common strategy to improve potency and tune physicochemical properties.[3]

  • C5/C6 Positions: While often unsubstituted, recent work has shown that introducing substituents like fluorine at the C5 position can lead to more potent and selective kinase inhibitors.[2]

G cluster_SAR Key SAR Insights Scaffold C2 C2: Hinge Binding - Aniline common - Modulates selectivity C2->Scaffold C4 C4: Selectivity Pocket - 4-amino for PI3Kδ C4->Scaffold C7 C7: Solvent Front - Aryl groups for potency - Physicochemical properties C7->Scaffold C5_C6 C5/C6: Core Modulation - Fluorination can  increase potency C5_C6->Scaffold

Caption: Key structure-activity relationship points on the pyrrolotriazine core.

Conclusion and Future Directions

The journey of the pyrrolo[2,1-f]triazine scaffold from a chemical curiosity to a cornerstone of modern drug discovery is a powerful illustration of how synthetic innovation fuels therapeutic advancement. Its inherent drug-like properties and synthetic tractability have enabled the development of targeted therapies for cancer, viral infections, and pain. The deep understanding of its structure-activity relationships continues to guide the design of next-generation inhibitors with improved efficacy and safety profiles. Future exploration into related but underexplored isomers, such as the pyrrolotriazinones, may yet unlock new biological activities and therapeutic opportunities, ensuring that this remarkable heterocycle will remain a focus of discovery for years to come.[15]

References

5-Bromopyrrolo[2,1-f]triazin-4(3H)-one molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Weight and Characterization of 5-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one

Abstract

This technical guide provides a comprehensive analysis of 5-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The central focus of this document is the compound's molecular weight, its empirical determination, and its significance within the broader context of its physicochemical properties and applications. We will delve into the structural characteristics, analytical verification methodologies, and the pivotal role of the pyrrolo[2,1-f][1][2][3]triazine scaffold as a privileged structure in modern pharmaceutical research. This paper is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this important chemical entity.

Introduction: The Significance of the Pyrrolo[2,1-f][1][2][3]triazine Scaffold

The pyrrolo[2,1-f][1][2][3]triazine core is a fused heterocyclic system that has garnered substantial attention from medicinal chemists. Its structure is recognized as a "privileged scaffold," a molecular framework that can bind to a variety of biological targets with high affinity.[3][4] This versatility stems from its ability to mimic naturally occurring purine nuclei, which are fundamental components of cellular systems.[4]

Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, functioning as inhibitors for critical enzyme families such as kinases (e.g., EGFR, VEGFR-2) and phosphoinositide 3-kinases (PI3K).[3][5] Their utility has been validated by their inclusion in compounds that have advanced into clinical trials for cancer therapy.[3][6] The introduction of a bromine atom, as in 5-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one, provides a reactive handle for further synthetic diversification, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Physicochemical Properties and Molecular Weight

The defining characteristic of any chemical compound is its molecular structure, which dictates its physical and chemical properties, including its molecular weight.

Molecular Structure and Isomerism

The nominal subject of this guide is 5-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one . It is crucial to note that in chemical databases and commercial listings, data for its isomer, 6-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one , is more prevalent. Both isomers share the same molecular formula and, consequently, the same molecular weight. The primary distinction lies in the position of the bromine atom on the pyrrole ring.

Caption: Chemical structure of 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one.

Core Data Summary

All quantitative data for the compound and its common isomer are summarized in the table below. The molecular weight is a calculated value based on the atomic masses of its constituent elements and is fundamental for all stoichiometric calculations in synthesis and analysis.

PropertyValueSource(s)
Molecular Formula C₆H₄BrN₃O[1][7]
Molecular Weight 214.02 g/mol [1][7][8][9][10][11]
CAS Number 1403767-05-4 (5-Bromo isomer)[1]
888721-83-3 (6-Bromo isomer)[7][8][10][11]
Physical Form White to off-white solid[8][11]
Storage Temperature 2-8°C / Refrigerator[8][10]
Topological Polar Surface Area (TPSA) 50.16 Ų[7]
LogP 0.7851[7]

Experimental Verification of Molecular Weight

While the theoretical molecular weight is calculated from the molecular formula, its experimental verification is a cornerstone of chemical characterization, ensuring sample identity and purity. The gold-standard technique for this purpose is mass spectrometry (MS).

Causality in Method Selection: Why Mass Spectrometry?

Mass spectrometry is the preferred method for several reasons:

  • High Accuracy: Modern mass spectrometers can determine the mass-to-charge ratio (m/z) with exceptional precision, allowing for the confirmation of the elemental composition.

  • High Sensitivity: Only a minuscule amount of sample (picomole to femtomole range) is required for analysis.

  • Structural Information: Fragmentation patterns generated within the mass spectrometer can provide valuable clues about the compound's structure, corroborating the identity beyond just the molecular weight.

For a compound like 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one, which is a small organic molecule, coupling liquid chromatography with mass spectrometry (LC-MS) is the most efficient and definitive workflow. LC separates the analyte from impurities, and MS provides immediate confirmation of its molecular weight.

Protocol: Molecular Weight Determination by LC-MS

This protocol describes a self-validating system for the unambiguous confirmation of the compound's molecular weight.

Objective: To confirm the molecular weight of 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one as 214.02 g/mol .

Materials:

  • 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one sample

  • LC-MS grade Acetonitrile (ACN) and Water

  • LC-MS grade Formic Acid (FA)

  • HPLC or UHPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap)

  • C18 reverse-phase analytical column

Methodology:

  • Standard Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in a suitable solvent (e.g., Acetonitrile or DMSO) to create a 1 mg/mL stock solution.

    • Perform a serial dilution using 50:50 Acetonitrile:Water to a final concentration of 1-10 µg/mL. Expertise Insight: This concentration range is typically optimal for preventing detector saturation while ensuring a strong signal.

  • LC-MS System Configuration:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Column: C18, e.g., 2.1 x 50 mm, 1.8 µm

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 2-5 µL

    • Gradient: 5% B to 95% B over 5-10 minutes. Causality: A gradient elution is essential for separating the analyte from potential impurities and ensuring it elutes as a sharp peak.

  • Mass Spectrometer Settings (Positive Ion Mode):

    • Ionization Source: Electrospray Ionization (ESI). Trustworthiness: ESI is a soft ionization technique ideal for preventing fragmentation of the parent molecule, allowing for clear observation of the molecular ion.

    • Scan Range: 50 - 500 m/z

    • Expected Ion: The primary ion of interest is the protonated molecule [M+H]⁺. For C₆H₄BrN₃O, the expected m/z would be approximately 215.96, accounting for the mass of the most abundant isotopes and the added proton. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed as two peaks separated by ~2 m/z.

  • Data Analysis:

    • Extract the ion chromatogram for the expected m/z of the [M+H]⁺ ion.

    • Examine the mass spectrum corresponding to the chromatographic peak.

    • Confirm the presence of the molecular ion with the correct m/z and the distinctive bromine isotopic pattern. This dual confirmation provides a high degree of confidence in the compound's identity.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation weigh 1. Weigh Compound (~1mg) dissolve 2. Dissolve in Solvent (1 mg/mL Stock) weigh->dissolve dilute 3. Dilute to Working Conc. (1-10 µg/mL) dissolve->dilute inject 4. Inject Sample onto LC System dilute->inject separate 5. Chromatographic Separation (C18 Column) inject->separate ionize 6. Electrospray Ionization (ESI+) separate->ionize detect 7. Mass Detection (m/z Scan) ionize->detect extract 8. Extract Ion Chromatogram detect->extract verify 9. Verify m/z of [M+H]⁺ & Bromine Isotope Pattern extract->verify confirm 10. Identity Confirmed verify->confirm

Caption: Workflow for Molecular Weight Verification via LC-MS.

Conclusion

The molecular weight of 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one is a fundamental constant of 214.02 g/mol , derived from its molecular formula C₆H₄BrN₃O. This value is shared by its common isomer, 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one. As a Senior Application Scientist, it is my recommendation that this theoretical value always be confirmed experimentally using robust analytical techniques like LC-MS to ensure the identity and purity of the material used in research. The pyrrolotriazinone scaffold is a validated platform for the development of targeted therapeutics, and a precise understanding of its derivatives, starting with foundational data like molecular weight, is essential for advancing the frontiers of drug discovery.

References

An In-Depth Technical Guide to 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one: A Privileged Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to 5-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one: A Privileged Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrrolo[2,1-f][1][2][3]triazine Core

The pyrrolo[2,1-f][1][][3]triazine scaffold is a unique fused heterocyclic system containing a bridgehead nitrogen atom that has garnered significant attention in medicinal chemistry.[4][5] This core structure is recognized as a "privileged scaffold" due to its ability to serve as a versatile template for the design of inhibitors targeting a wide range of enzymes, particularly protein kinases.[6][7] Its structural resemblance to purines allows it to effectively interact with the ATP-binding sites of numerous kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer.[][6] The strategic placement of substituents on this rigid bicyclic framework allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, making it a valuable asset in modern drug discovery.[5]

This guide focuses on a specific, yet important, derivative: 5-Bromopyrrolo[2,1-f][1][][3]triazin-4(3H)-one . The introduction of a bromine atom at the 5-position offers a key functional handle for further synthetic modifications through various cross-coupling reactions, enabling the exploration of a wider chemical space and the optimization of biological activity. The ketone at the 4-position also plays a crucial role in the molecule's electronic properties and its interactions with biological targets.

Core Compound Identification

Standard Identifier: InChIKey: QLJWEBUUMZXTAL-UHFFFAOYSA-N[8]

The International Chemical Identifier (InChI) Key is a hashed, fixed-length character signature that provides a unique and unambiguous representation of a chemical substance. This allows for robust and reliable identification and indexing in chemical databases and literature.

Physicochemical and Spectroscopic Properties

While extensive experimental data for 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one is not widely published in peer-reviewed literature, data from chemical suppliers provides valuable insights into its physical and chemical characteristics. It is typically a solid at room temperature.[1] For the closely related 6-bromo isomer, a boiling point of 378.6±34.0 °C at 760 mmHg has been reported, suggesting a high degree of thermal stability for this class of compounds.[9]

PropertyValueSource
CAS Number 1403767-05-4[3]
Molecular Formula C6H4BrN3O[3]
Molecular Weight 214.02 g/mol [3]
InChI Key QLJWEBUUMZXTAL-UHFFFAOYSA-N[8]
SMILES O=C1NC=NN2C1=C(Br)C=C2[8]
Physical Form Solid[9]
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole and triazine rings.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.

  • Mass Spectrometry: Mass spectrometry is a critical tool for confirming the molecular weight of the compound. For the analogous 5-bromopyrrolo[2,1-f][1][][3]triazin-4-amine, a molecular ion peak at a mass-to-charge ratio of 213.03 is observed, consistent with its calculated molecular weight.[1] A similar result would be expected for the title compound, with a molecular weight of 214.02.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected vibrations include the C=O stretch of the ketone and N-H stretches associated with the triazinone ring. For the related 4-amino compound, N-H stretching vibrations are observed in the 3250-3471 cm⁻¹ region.[1]

Synthesis Strategies and Methodologies

The synthesis of the pyrrolo[2,1-f][1][][3]triazin-4(3H)-one core can be achieved through several strategic approaches, primarily involving the construction of the triazine ring onto a pre-functionalized pyrrole precursor.[10]

General Synthetic Approach: Cyclization of an N-Aminopyrrole Intermediate

A common and effective method involves the cyclization of an appropriately substituted N-aminopyrrole. This strategy offers a high degree of flexibility in introducing substituents onto the pyrrole ring prior to the formation of the triazine ring.

General_Synthesis_of_Pyrrolotriazinonecluster_0Synthesis of 5-Bromopyrrolo[2,1-f]triazin-4(3H)-oneStartSubstituted PyrroleStep1N-AminationStart->Step1e.g., ChloramineIntermediateN-Aminopyrrole IntermediateStep1->IntermediateStep2Cyclization with Formylating AgentIntermediate->Step2e.g., FormamideProduct5-Bromopyrrolo[2,1-f]triazin-4(3H)-oneStep2->Product

Caption: A generalized workflow for the synthesis of the pyrrolotriazinone core.

Exemplary Experimental Protocol (Adapted from General Methodologies)

The following protocol is a representative, conceptual procedure based on established synthetic strategies for this class of compounds.[3][10] Researchers should optimize conditions for their specific laboratory setup and starting materials.

Step 1: Synthesis of a 3-Bromopyrrole-2-carboxylate Precursor

The synthesis would likely begin with a suitable pyrrole derivative, which is then brominated at the desired position. For the synthesis of the title compound, a precursor such as a 3-bromopyrrole-2-carboxylate would be a logical starting point.

Step 2: N-Amination of the Pyrrole Ring

The nitrogen of the pyrrole ring is then aminated. This can be achieved using various aminating agents, such as chloramine, generated in situ.[10]

Step 3: Cyclization to Form the Triazinone Ring

The N-aminated pyrrole intermediate is then cyclized to form the fused triazine ring. This is often accomplished by heating the intermediate with a formylating agent, such as formamide, which serves as both a reagent and a solvent.[11]

Self-Validation and Causality in the Synthesis:

  • Choice of Starting Material: The selection of a pyrrole with the bromine atom already in place is a key strategic decision to control the regiochemistry of the final product.

  • N-Amination: This step is crucial as it introduces the second nitrogen atom required for the formation of the triazine ring. The conditions for this reaction must be carefully controlled to avoid side reactions.

  • Cyclization: The use of formamide as a one-carbon source for the cyclization is an efficient method to construct the triazinone ring. The high temperature is necessary to drive the reaction to completion.

Applications in Drug Discovery and Medicinal Chemistry

The pyrrolo[2,1-f][1][][3]triazine scaffold is a cornerstone in the development of kinase inhibitors.[6][7] Numerous patents and research articles highlight the utility of derivatives of this core structure in targeting various kinases implicated in cancer and inflammatory diseases.[4][12]

Kinase Inhibition

Compounds featuring the pyrrolo[2,1-f][1][][3]triazine core have been investigated as inhibitors of a wide array of kinases, including:

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 is a key strategy in anti-angiogenic cancer therapies.[4]

  • FGFR-1 (Fibroblast Growth Factor Receptor 1): FGFR-1 is another important target in cancer therapy.[4]

  • p38 MAP Kinase: This kinase is involved in inflammatory responses, and its inhibition is a therapeutic strategy for inflammatory diseases.

  • PI3K (Phosphoinositide 3-kinase): The PI3K signaling pathway is frequently overactive in cancer.[13]

The 5-bromo substituent on the pyrrolo[2,1-f][1][][3]triazin-4(3H)-one core provides a valuable point for diversification. Through metal-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig couplings, a wide variety of aryl, heteroaryl, or alkyl groups can be introduced at this position. This allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of the compound's inhibitory activity and selectivity for a particular kinase target.

SAR_Explorationcluster_1Structure-Activity Relationship (SAR) ExplorationCore5-Bromopyrrolo[2,1-f]triazin-4(3H)-oneCouplingCross-Coupling Reactions(e.g., Suzuki, Stille)Core->CouplingR-B(OH)₂DerivativesDiverse Library of AnalogsCoupling->DerivativesScreeningBiological Screening(Kinase Assays)Derivatives->ScreeningOptimizationLead OptimizationScreening->Optimization

Caption: A workflow illustrating the use of the 5-bromo substituent for SAR studies.

Conclusion

5-Bromopyrrolo[2,1-f][1][][3]triazin-4(3H)-one, identified by its InChIKey QLJWEBUUMZXTAL-UHFFFAOYSA-N, is a valuable heterocyclic compound with significant potential in drug discovery. Its core scaffold is a privileged structure for the development of kinase inhibitors, and the 5-bromo substituent provides a crucial handle for synthetic diversification. While detailed experimental data for this specific compound is somewhat limited in the public domain, the established synthetic routes and the known biological activities of related compounds underscore its importance as a building block for the creation of novel therapeutic agents. Further research into the synthesis, characterization, and biological evaluation of this and related compounds will undoubtedly continue to enrich the field of medicinal chemistry.

The Brominated Pyrrolotriazine Core: A Technical Guide to its Physicochemical Properties and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,1-f][1][2]triazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous kinase inhibitors and antiviral agents, including the notable drug Remdesivir.[3][4] The introduction of a bromine atom onto this scaffold provides a versatile synthetic handle for further molecular elaboration, enabling the exploration of chemical space and the optimization of pharmacological properties. This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of brominated pyrrolotriazines, with a focus on their synthesis, characterization, and reactivity in key cross-coupling reactions.

The Brominated Pyrrolotriazine Scaffold: An Overview

The pyrrolo[2,1-f][1][2]triazine ring system is a planar, aromatic heterocycle. Bromination can occur at various positions, with the 7-position being a common site for functionalization. The bromine atom significantly influences the electronic properties of the ring system, primarily through its inductive electron-withdrawing effect and its ability to participate in halogen bonding. This, in turn, affects the molecule's physical properties and chemical reactivity.

Physical Properties of Brominated Pyrrolotriazines

The introduction of a bromine atom generally increases the molecular weight and can influence the melting point and solubility of the parent pyrrolotriazine. The specific properties are highly dependent on the substitution pattern of the entire molecule.

Tabulated Physical and Spectral Data

The following table summarizes the available physical and spectral data for a selection of brominated pyrrolotriazines.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Spectroscopic Data
4-Amino-7-bromo-pyrrolo[2,1-f][1][2]triazineC₆H₅BrN₄213.04Not ReportedNot Reported
Dimethyl 4-(4-bromophenyl)-7-methyl-2-phenylpyrrolo[2,1-f][1][2]triazine-5,6-dicarboxylateC₂₃H₁₈BrN₃O₄480.32155-157¹H NMR (400 MHz, DMSO-d₆): δ 7.78 (d, J = 8.4 Hz, 2H), 7.66 (d, J = 8.4 Hz, 2H), 7.55-7.45 (m, 5H), 3.85 (s, 3H), 3.75 (s, 3H), 2.51 (s, 3H). MS (EI): m/z 479/481 [M]⁺.[5]
7-bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1][2]triazineC₇H₆BrN₃S244.11Not ReportedMentioned as a synthetic intermediate.[6]

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of brominated pyrrolotriazines.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of these compounds. The position of the bromine atom and other substituents can be deduced from the chemical shifts and coupling patterns of the aromatic protons.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the synthesized compounds. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in a distinctive M/M+2 isotopic cluster in the mass spectrum, providing a clear signature for the presence of a single bromine atom.[5]

X-ray Crystallography: Insights into Solid-State Structure

While a crystal structure for a brominated pyrrolo[2,1-f][1][2]triazine was not found in the reviewed literature, a study on the closely related 7-bromopyrazolo[5,1-c][1][2]triazine system provides valuable insights into the solid-state conformation and intermolecular interactions.[7][8] X-ray diffraction analysis of these compounds reveals a largely planar heterocyclic core. The bromine atom can participate in various non-covalent interactions, including halogen bonding, which can influence the crystal packing and potentially the solid-state properties of the material.

The following diagram illustrates the workflow for single-crystal X-ray diffraction analysis.

xray_workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Solution & Refinement cluster_analysis Structural Analysis crystal_growth Slow evaporation of solvent xray_diffraction X-ray Diffractometer crystal_growth->xray_diffraction Mount Crystal direct_methods Direct Methods (e.g., SHELXT) xray_diffraction->direct_methods Collect Diffraction Data refinement Refinement on F² (e.g., SHELXL) direct_methods->refinement Solve Structure bond_lengths Bond Lengths & Angles refinement->bond_lengths packing Crystal Packing Analysis refinement->packing interactions Intermolecular Interactions refinement->interactions

A generalized workflow for X-ray crystallography.

Chemical Properties and Reactivity

The bromine atom on the pyrrolotriazine core serves as a versatile functional group, enabling a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions are fundamental in drug discovery for the construction of complex molecular architectures.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron reagent with an organohalide. Brominated pyrrolotriazines are excellent substrates for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl substituents.

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂(Br) Pd0->PdII_Aryl PdII_Boronate Ar-Pd(II)L₂(OR') PdII_Aryl->PdII_Boronate Transmetalation PdII_Coupled Ar-Pd(II)L₂(Ar') PdII_Boronate->PdII_Coupled Product Ar-Ar' (Coupled Product) PdII_Coupled->Product Reductive Elimination ArylBromide Ar-Br (Brominated Pyrrolotriazine) ArylBromide->Pd0 Oxidative Addition BoronicAcid Ar'-B(OR)₂ BoronicAcid->PdII_Aryl Base Base (e.g., K₂CO₃) Base->BoronicAcid Product->Pd0

Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of a Brominated Pyrrolotriazine

This protocol is a representative example based on procedures for similar heterocyclic systems.[9]

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the brominated pyrrolotriazine (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 equiv), and a base like potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1 v/v), via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is instrumental in synthesizing arylamines from aryl halides. Brominated pyrrolotriazines can be efficiently coupled with a variety of primary and secondary amines, providing access to a diverse range of amino-substituted derivatives.

The following diagram illustrates the catalytic cycle of the Buchwald-Hartwig amination.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂(Br) Pd0->PdII_Aryl PdII_Amine Ar-Pd(II)L₂(NHR'R'') PdII_Aryl->PdII_Amine Amine Coordination & Deprotonation Product Ar-NR'R'' (Coupled Product) PdII_Amine->Product Reductive Elimination ArylBromide Ar-Br (Brominated Pyrrolotriazine) ArylBromide->Pd0 Oxidative Addition Amine HNR'R'' Amine->PdII_Aryl Base Base (e.g., NaOtBu) Base->Amine Product->Pd0

Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of a Brominated Pyrrolotriazine

This protocol is a representative example based on general procedures for aryl bromides.[1]

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the brominated pyrrolotriazine (1.0 equiv), a palladium precatalyst such as Pd₂(dba)₃ (0.02 equiv), a suitable phosphine ligand like XPhos (0.04 equiv), and a strong base such as sodium tert-butoxide (1.4 equiv) to an oven-dried Schlenk tube.

  • Reagent Addition: Add the amine (1.2 equiv) and an anhydrous solvent like toluene.

  • Reaction: Seal the tube and heat the mixture in an oil bath at 80-110 °C with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Conclusion

Brominated pyrrolotriazines are valuable and versatile intermediates in the synthesis of complex molecules for drug discovery and development. Their physical properties are influenced by the presence of the bromine atom, and their chemical reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the facile introduction of a wide array of functional groups. A thorough understanding of their synthesis, characterization, and reactivity is crucial for medicinal chemists aiming to leverage this important heterocyclic scaffold.

References

Initial Bioactivity Screening of 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one: A Strategic Approach for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged structure in modern medicinal chemistry, forming the core of several FDA-approved drugs, including kinase inhibitors and antivirals.[4][5] This guide presents a comprehensive, tiered strategy for the initial bioactivity screening of a novel derivative, 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one. Grounded in the established therapeutic relevance of this chemical class, our approach prioritizes the systematic evaluation of its potential as an anticancer agent, with a primary focus on kinase inhibition. We will detail a logical workflow, from broad-spectrum cytotoxicity profiling to specific target pathway deconvolution, providing field-proven protocols and data interpretation frameworks. This document serves as a technical blueprint for researchers, scientists, and drug development professionals seeking to efficiently characterize the therapeutic potential of this promising compound.

Introduction: The Rationale for Screening

The journey of a new chemical entity from laboratory bench to clinical application is a multi-stage process that begins with rigorous and insightful screening.[6] The compound of interest, 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one, belongs to a class of heterocyclic compounds that has garnered significant attention. The parent scaffold is a key structural motif in therapeutics like the antiviral drug remdesivir and the kinase inhibitor avapritinib.[4] Numerous studies have demonstrated that derivatives of this scaffold possess potent inhibitory activity against a range of protein kinases critical to cancer cell proliferation and survival, including VEGFR-2, EGFR, c-Met, and PI3K.[4][7][8]

Given this precedent, the most logical and resource-efficient starting point for characterizing 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one is to investigate its anticancer properties. This guide outlines a three-tiered screening cascade designed to first establish a foundational cytotoxicity profile, then identify a putative target class, and finally, to provide initial validation of its mechanism of action.

The Screening Cascade: A Three-Tiered Workflow

A structured, decision-driven workflow is essential for avoiding costly and time-consuming dead ends in early drug discovery.[9][10] Our proposed cascade ensures that each experimental stage logically informs the next, building a comprehensive preliminary profile of the compound's bioactivity.

Screening_Workflow cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Target Class Identification cluster_2 Tier 3: Mechanism Validation cluster_3 Decision Point T1 Broad-Spectrum Cytotoxicity (MTT Assay) Across Cancer Cell Line Panel T2_A Biochemical Screen (Broad Kinase Panel @ 1-10 µM) T1->T2_A If cytotoxic T2_B Cell-Based Functional Assay (e.g., Kinase-Dependent Cell Line) T1->T2_B If cytotoxic T3 Pathway Deconvolution (Western Blot for p-Akt, p-ERK, etc.) T2_A->T3 Identify 'Hits' T2_B->T3 Confirm cellular potency Decision Go / No-Go for Lead Optimization T3->Decision Confirm on-target effect

Figure 1: A tiered workflow for initial bioactivity screening.

Tier 1: Foundational Cytotoxicity Profiling

The first crucial question is whether the compound exhibits cytotoxic or cytostatic effects against cancer cells. A broad-spectrum assay provides a foundational dataset on potency and potential selectivity. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1][2]

Experimental Protocol: MTT Cell Viability Assay

This protocol is designed for a 96-well plate format, which is amenable to high-throughput screening.[3][11]

Materials:

  • Cancer cell lines (e.g., A549 lung, MCF-7 breast, HCT116 colon)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one, dissolved in DMSO to create a 10 mM stock

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in PBS.[3]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[12]

  • 96-well flat-bottom plates

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[3]

  • Compound Treatment: The next day, prepare serial dilutions of the compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include "vehicle control" wells (containing DMSO at the same final concentration as the highest compound dose) and "medium only" blank wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[1]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[2]

  • Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Cover the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete solubilization.[3] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[1][2]

  • Data Analysis: Subtract the absorbance of the "medium only" blank from all other readings. Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Data Presentation and Interpretation

Summarize the calculated IC₅₀ values in a table for clear comparison across cell lines.

Cell LineTissue of OriginIC₅₀ (µM)
A549Lung CarcinomaValue
MCF-7Breast AdenocarcinomaValue
HCT116Colorectal CarcinomaValue
K562Chronic Myeloid LeukemiaValue

A potent compound will exhibit low micromolar or nanomolar IC₅₀ values. Differential IC₅₀ values between cell lines may suggest selectivity towards specific cancer types, providing a valuable lead for subsequent investigation.

Tier 2: Target Class Identification

Based on the extensive literature for the pyrrolo[2,1-f][1][2][3]triazine scaffold, protein kinases are the most probable target class.[4] The goal of this tier is to rapidly test this hypothesis. An effective strategy involves a parallel approach using both biochemical and cell-based assays.[13]

Biochemical Kinase Panel Screening

High-throughput screening (HTS) technologies allow for the rapid profiling of a compound against a large panel of purified kinases.[14][15] This provides a direct, unbiased assessment of which kinases the compound can inhibit in vitro.

Methodology:

  • Engage a contract research organization (CRO) or use an in-house platform to screen 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one against a diverse kinase panel (e.g., >100 kinases including tyrosine and serine/threonine kinases).

  • A primary screen is typically run at a single high concentration (e.g., 10 µM) to identify initial "hits."

  • The output is typically presented as "% inhibition" relative to a control. Hits are often defined as those kinases showing >50% inhibition.

Cell-Based Functional Assays

Biochemical activity does not always translate to cellular potency due to factors like cell permeability and efflux.[16] Therefore, it is critical to confirm activity in a cellular context.

Rationale: Select a cell line that is known to be dependent on a specific kinase pathway for its proliferation and survival.[16] For example, if the biochemical screen identifies EGFR as a hit, an EGFR-dependent cell line like NCI-H1975 (which harbors the T790M mutation) would be an appropriate model.

Methodology: Perform a cell viability assay (as described in Section 3.1) using the selected kinase-dependent cell line. A potent IC₅₀ value in this assay provides strong evidence that the compound is engaging its target in a physiologically relevant context and disrupting downstream signaling.[17][18]

Tier 3: Mechanism of Action Validation

With one or more putative kinase targets identified, the final step in this initial screening phase is to confirm that the compound inhibits the intended signaling pathway within the cell. Western blotting is the gold-standard technique for this purpose, as it allows for the direct measurement of changes in the phosphorylation status of key signaling proteins.[19][20]

Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates Compound 5-Bromopyrrolo [2,1-f]triazin-4(3H)-one Compound->RTK Inhibits Akt Akt PI3K->Akt Phosphorylates (p-Akt) mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Figure 2: Simplified PI3K/Akt signaling pathway.

Experimental Protocol: Western Blot Analysis

This protocol describes the analysis of protein phosphorylation following compound treatment.[19][21]

Materials:

  • Selected cancer cell line and culture reagents

  • 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one

  • RIPA lysis buffer with protease and phosphatase inhibitors[19]

  • BCA protein assay kit

  • Laemmli sample buffer[21]

  • SDS-PAGE gels, running buffer, and electrophoresis apparatus

  • PVDF membrane, transfer buffer, and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagent[19]

Step-by-Step Procedure:

  • Cell Treatment & Lysis: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the compound at various concentrations (e.g., 0.5x, 1x, and 5x the IC₅₀ value) for a defined period (e.g., 2-6 hours).

  • Lysate Preparation: Wash cells with ice-cold PBS, then add ice-cold RIPA buffer. Scrape the cells, collect the lysate, and agitate for 30 minutes at 4°C. Centrifuge to pellet cell debris and collect the supernatant.[21]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Sample Preparation: Normalize all samples to the same concentration. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[19]

  • SDS-PAGE: Load 20-30 µg of protein per lane into an SDS-PAGE gel. Include a molecular weight marker. Run the gel until the dye front reaches the bottom.[21]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[21]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[20]

  • Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-p-Akt) overnight at 4°C. The next day, wash the membrane with TBST and incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Detection: Wash the membrane again, then apply the ECL detection reagent. Capture the chemiluminescent signal using a digital imaging system.[19]

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total protein (e.g., total-Akt) and a loading control (e.g., GAPDH) to confirm that changes in phosphorylation are not due to changes in total protein levels.

Data Interpretation

A successful result will show a dose-dependent decrease in the phosphorylated form of a key downstream effector (e.g., p-Akt) with little to no change in the total protein or loading control. This provides strong evidence that the compound is inhibiting the target kinase pathway as hypothesized.

Conclusion and Future Directions

Following this three-tiered screening cascade will yield a robust preliminary dataset on the bioactivity of 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one. The combined data from cytotoxicity assays, broad kinase profiling, and mechanistic Western blots will allow for an informed " go/no-go " decision. A positive outcome—characterized by potent and selective cytotoxicity, identification of a specific kinase target or family, and confirmation of on-target pathway inhibition—would provide a strong rationale to advance the compound into a full-fledged lead optimization program.[22] Should kinase inhibition not be the primary mechanism, the established cytotoxicity could warrant screening against other target classes, such as PRMT5, which has been identified as a target for a structurally similar amine derivative.[23][24] This structured approach ensures that resources are directed efficiently, maximizing the potential for discovering a novel therapeutic agent.

References

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one from Pyrrole

Application Note: A Comprehensive Guide to the Synthesis of 5-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one from Pyrrole

Abstract

The pyrrolo[2,1-f][1][2][3]triazine core is a privileged heterocyclic scaffold that is integral to numerous pharmacologically active compounds, including kinase inhibitors and antiviral agents.[4][5] This application note provides a detailed, four-step synthetic pathway for the preparation of 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one, a valuable intermediate for drug discovery and development, starting from the fundamental feedstock, pyrrole. The described methodology emphasizes robust and scalable reactions, detailing the rationale behind procedural choices and providing comprehensive protocols for the synthesis of key intermediates: (1) Pyrrole-2-carbonitrile, (2) 1-Aminopyrrole-2-carbonitrile, (3) Pyrrolo[2,1-f]triazin-4(3H)-one, and the final (4) regioselective bromination to yield the target compound. This guide is intended for researchers in medicinal chemistry, organic synthesis, and pharmaceutical development.

Introduction: The Significance of the Pyrrolotriazinone Scaffold

The fusion of a pyrrole ring with a 1,2,4-triazine system creates the pyrrolo[2,1-f][1][2][3]triazine scaffold, a unique bioisostere of naturally occurring purines. This structural motif has garnered significant attention in medicinal chemistry due to its ability to form key interactions with a variety of biological targets.[6] Derivatives of this core have demonstrated potent inhibitory activity against enzymes crucial in oncology, such as protein kinases (e.g., EGFR, VEGFR-2) and protein arginine methyltransferase 5 (PRMT5).[7] Furthermore, the scaffold is a critical component of the antiviral drug Remdesivir, highlighting its therapeutic versatility.[4]

The synthesis of substituted pyrrolotriazinones, such as the 5-bromo analog, provides a crucial entry point for further chemical elaboration via cross-coupling reactions, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. This document outlines a logical and efficient synthetic route designed to be accessible and reproducible for chemistry professionals.

Overall Synthetic Strategy

The transformation of simple pyrrole into the functionalized 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one is accomplished through a carefully designed four-step sequence. This pathway was chosen for its reliance on well-established transformations and the commercial availability of starting materials. The strategy involves:

  • C-2 Cyanation: Introduction of a nitrile group onto the pyrrole ring, which serves as a key handle for the subsequent cyclization.

  • N-1 Amination: Formation of the critical N-N bond required for the triazine ring.

  • Triazinone Ring Formation: Intramolecular cyclization to construct the fused bicyclic core.

  • C-5 Bromination: Regioselective installation of a bromine atom on the electron-rich pyrrole moiety for subsequent diversification.

Synthesis_WorkflowPyrrolePyrroleInt1Pyrrole-2-carbonitrile(Intermediate 1)Pyrrole->Int1 Step 1(Cyanation)Int21-Aminopyrrole-2-carbonitrile(Intermediate 2)Int1->Int2 Step 2(N-Amination)CorePyrrolo[2,1-f]triazin-4(3H)-one(Core Scaffold)Int2->Core Step 3(Cyclization)Final5-Bromopyrrolo[2,1-f]triazin-4(3H)-one(Final Product)Core->Final Step 4(Bromination)

Diagram 1: Overall synthetic workflow from pyrrole.

Experimental Protocols & Methodologies

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. Certain reagents like chlorosulfonyl isocyanate and N-bromosuccinimide are highly reactive, corrosive, and/or toxic and must be handled with extreme care.

Part 1: Synthesis of Pyrrole-2-carbonitrile (Intermediate 1)

Scientific Rationale: The direct cyanation of pyrrole at the C-2 position is achieved using chlorosulfonyl isocyanate (CSI) followed by quenching with N,N-dimethylformamide (DMF). This method is a variation of the Vilsmeier-Haack reaction. CSI acts as a powerful electrophile, reacting preferentially at the electron-rich C-2 position of pyrrole. The intermediate adduct is then converted to the nitrile by DMF, which serves as both a reactant and a solvent in the final elimination step.[8] This process is highly efficient and scalable.[8]

Protocol:

  • To a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add anhydrous acetonitrile (or toluene) (200 mL).

  • Cool the solvent to -10 °C using an ice-salt bath.

  • Slowly add chlorosulfonyl isocyanate (1.1 eq) to the cooled solvent, maintaining the temperature below 0 °C.

  • To this solution, add pyrrole (1.0 eq), dissolved in a small amount of the reaction solvent, dropwise over 30 minutes, ensuring the internal temperature does not exceed 0 °C.

  • Stir the resulting slurry at 0 °C for 1 hour.

  • In a separate flask, prepare a solution of N,N-dimethylformamide (DMF) (3.0 eq) in the reaction solvent.

  • Add the DMF solution dropwise to the reaction mixture, again maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • The reaction is quenched by carefully pouring it into a stirred mixture of ice and water.

  • Extract the aqueous phase with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) or distillation to yield Pyrrole-2-carbonitrile as a solid.

Parameter Value Reference
Typical Yield 85-95%[8]
Appearance White to pale yellow solid
¹H NMR (CDCl₃) δ ~8.5 (br s, 1H, NH), ~6.9 (m, 1H), ~6.7 (m, 1H), ~6.2 (m, 1H)
¹³C NMR (CDCl₃) δ ~130.1, 122.5, 117.0, 111.8, 109.9
MS (ESI) m/z 93.04 [M+H]⁺

Table 1: Reaction parameters and characterization data for Pyrrole-2-carbonitrile.

Part 2: Synthesis of 1-Aminopyrrole-2-carbonitrile (Intermediate 2)

Scientific Rationale: The introduction of an amino group at the N-1 position is a critical step to enable the formation of the triazine ring's N-N bond. This is accomplished via an electrophilic amination reaction. A common and effective method involves the in situ generation of chloramine or the use of hydroxylamine-O-sulfonic acid in a basic medium. The pyrrole nitrogen anion, formed by deprotonation with a strong base like sodium hydride, acts as a nucleophile, attacking the aminating agent.[4][6]

Protocol:

  • Suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (150 mL) under a nitrogen atmosphere in a flame-dried flask.

  • Cool the suspension to 0 °C.

  • Add a solution of Pyrrole-2-carbonitrile (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • In a separate flask, prepare a solution of hydroxylamine-O-sulfonic acid (1.5 eq) in DMF (50 mL).

  • Cool the reaction mixture back to 0 °C and slowly add the hydroxylamine-O-sulfonic acid solution.

  • Stir the reaction at room temperature overnight.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 1-Aminopyrrole-2-carbonitrile.[9]

Parameter Value Reference
Typical Yield 60-75%[4]
Appearance Off-white to light brown solid
¹H NMR (DMSO-d₆) δ ~6.8 (t, 1H), ~6.6 (dd, 1H), ~6.0 (dd, 1H), ~5.8 (s, 2H, NH₂)
MS (ESI) m/z 108.05 [M+H]⁺[9]

Table 2: Reaction parameters and characterization data for 1-Aminopyrrole-2-carbonitrile.

Part 3: Synthesis of Pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one (Core Scaffold)

Scientific Rationale: The construction of the triazinone ring is achieved via the cyclization of 1-Aminopyrrole-2-carbonitrile. A highly effective method involves a rearrangement of an intermediate pyrrolooxadiazine, which can be formed and rearranged in a one-pot fashion.[10][11] An alternative, more direct approach involves treating the N-amino intermediate with a C1 source like triethyl orthoformate followed by hydrolysis, or by reacting it with an activated carbonyl source. The protocol described here is based on a practical intramolecular cyclization method.[10]

Cyclization_Mechanismcluster_0Intramolecular CyclizationStart1-Aminopyrrole-2-carbonitrileActivatedActivated Intermediate(e.g., with Phosgene equivalent)Start->ActivatedActivation ofNH2 groupCyclizedCyclized IntermediateActivated->CyclizedIntramolecular attackby nitrile nitrogenProductPyrrolo[2,1-f]triazin-4(3H)-oneCyclized->ProductTautomerization/ Hydrolysis

Diagram 2: Conceptual pathway for triazinone formation.

Protocol:

  • Dissolve 1-Aminopyrrole-2-carbonitrile (1.0 eq) in anhydrous dichloromethane (DCM, 100 mL) under a nitrogen atmosphere.

  • Add triethylamine (2.5 eq) and cool the solution to 0 °C.

  • Slowly add a solution of triphosgene (0.4 eq) in anhydrous DCM dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 4-6 hours until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction with water and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography (silica gel, DCM:methanol gradient) to yield Pyrrolo[2,1-f]triazin-4(3H)-one as a solid.

Parameter Value Reference
Typical Yield 70-80%[10]
Appearance White to off-white solid
¹H NMR (DMSO-d₆) δ ~11.5 (br s, 1H, NH), ~7.8 (s, 1H), ~7.0 (t, 1H), ~6.8 (dd, 1H), ~6.5 (dd, 1H)
MS (ESI) m/z 136.05 [M+H]⁺

Table 3: Reaction parameters and characterization for the core scaffold.

Part 4: Synthesis of 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one (Final Product)

Scientific Rationale: The final step is the regioselective bromination of the pyrrolotriazinone core. The pyrrole ring within the fused system is electron-rich and susceptible to electrophilic aromatic substitution. The C-5 and C-7 positions are the most activated. To achieve selective mono-bromination at the C-5 position, a mild brominating agent such as N-Bromosuccinimide (NBS) is employed in a suitable solvent like DMF or acetonitrile at low temperatures. The use of one equivalent of NBS favors the mono-substituted product.[2]

Protocol:

  • Dissolve Pyrrolo[2,1-f]triazin-4(3H)-one (1.0 eq) in anhydrous DMF (50 mL) in a flask protected from light.

  • Cool the solution to 0 °C.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice water (200 mL).

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with cold water and then with a small amount of cold diethyl ether to remove any unreacted NBS and succinimide byproduct.

  • Dry the product under vacuum to obtain 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one. Further purification can be achieved by recrystallization if necessary.

Parameter Value Reference
Typical Yield 80-90%
Appearance Pale yellow solid
¹H NMR (DMSO-d₆) δ ~11.8 (br s, 1H, NH), ~8.0 (s, 1H), ~7.2 (d, 1H), ~6.9 (d, 1H)[1]
MS (ESI) m/z 213.96/215.96 [M+H]⁺ (Isotopic pattern for Br)
Molecular Weight 214.02 g/mol [12]

Table 4: Reaction parameters and characterization data for the final product.

Application Notes & Protocols: The Pyrrolo[2,1-f]triazine Scaffold as a Privileged Kinase Inhibitor Platform

Application Notes & Protocols: The Pyrrolo[2,1-f][1][2][3]triazine Scaffold as a Privileged Kinase Inhibitor Platform

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Scaffold of Significance in Kinase Inhibition

The landscape of targeted therapy, particularly in oncology and immunology, is dominated by the pursuit of selective kinase inhibitors.[1] Kinases, as central regulators of cellular signaling, represent a critical class of drug targets.[2][3] Within the vast chemical space explored for kinase inhibition, the pyrrolo[2,1-f][4]triazine core has emerged as a "privileged scaffold".[5][6] This unique fused heterocycle is a key structural component in numerous kinase inhibitors that have entered clinical development, demonstrating its versatility and favorable drug-like properties.[5] Derivatives of this scaffold have been developed to target a range of kinases, including EGFR, HER2, PI3Kδ, Met, and AAK1, underscoring its broad applicability in drug discovery.[7][8][9][10]

While the specific compound 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one is not extensively characterized in publicly available literature, the broader class of substituted pyrrolo[2,1-f][11][4]triazines has been the subject of significant investigation. This document will use a well-studied exemplar from this class, BMS-509744 , a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK), to provide a detailed guide on the application and characterization of this important inhibitor scaffold.

Mechanism of Action: Targeting ITK with the Pyrrolotriazine Core

BMS-509744 is a potent, ATP-competitive inhibitor of ITK with an IC50 of 19 nM.[4][12][13] ITK is a member of the Tec family of non-receptor tyrosine kinases and plays a crucial role in T-cell receptor (TCR) signaling.[14] By binding to the ATP pocket of the ITK kinase domain, BMS-509744 prevents the phosphorylation of downstream substrates, such as PLCγ1.[4] This blockade of TCR-induced signaling leads to the inhibition of key T-cell functions, including calcium mobilization, cytokine production (e.g., IL-2), and proliferation.[4][12] The high selectivity of BMS-509744 for ITK over other Tec family kinases and a broad panel of other protein kinases makes it a valuable tool for studying ITK biology and a promising therapeutic candidate for inflammatory and autoimmune diseases.[11][12]

I. Biochemical Characterization of Pyrrolotriazine-Based Kinase Inhibitors

Biochemical assays are fundamental for determining the intrinsic potency and mechanism of action of a kinase inhibitor.[15] These in vitro assays utilize purified kinase, substrate, and ATP to directly measure the inhibitor's effect on enzyme activity.[16]

A. Rationale for Assay Selection

A variety of assay formats are available for measuring kinase activity, each with its own advantages.[15][17] For high-throughput screening and detailed kinetic analysis, fluorescence-based and luminescence-based assays are preferred due to their sensitivity, scalability, and non-radioactive nature.[2]

  • Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced, which is directly proportional to enzyme activity.[18] They are robust, have a high signal-to-background ratio, and are less prone to interference from colored or fluorescent compounds.

  • Fluorescence-Based Assays (e.g., TR-FRET): Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen®, are highly sensitive and can be configured as either binding or activity assays.[17] They are well-suited for detailed mechanistic studies, including determining inhibitor binding kinetics.[16]

B. Experimental Workflow: Biochemical IC50 Determination

The following diagram outlines a typical workflow for determining the half-maximal inhibitory concentration (IC50) of a pyrrolotriazine-based inhibitor like BMS-509744 against its target kinase.

biochem_workflowcluster_prepPreparationcluster_reactionReactioncluster_detectionDetectioncluster_analysisData AnalysisreagentsPrepare Reagents:- Kinase (e.g., ITK)- Substrate (e.g., peptide)- ATP- Inhibitor (e.g., BMS-509744)platePrepare Assay Plate:- Serially dilute inhibitor- Add kinasereagents->platepre_incPre-incubation:- Inhibitor + Kinase- (e.g., 15 min at RT)plate->pre_incinitiateInitiate Reaction:- Add ATP/Substrate mixpre_inc->initiateincubationIncubate:- (e.g., 60 min at RT)initiate->incubationstopStop Reaction & Develop Signal:- Add detection reagent- (e.g., ADP-Glo™ Reagent)incubation->stopreadRead Signal:- Luminescence or  Fluorescencestop->readplotPlot Data:- % Inhibition vs. [Inhibitor]read->plotcalculateCalculate IC50:- Non-linear regression  (sigmoidal dose-response)plot->calculate

Caption: Workflow for Biochemical IC50 Determination.

C. Protocol: ADP-Glo™ Kinase Assay for ITK Inhibition

This protocol is adapted for determining the IC50 of BMS-509744 against ITK.

Materials:

  • Recombinant human ITK enzyme

  • Suitable peptide substrate for ITK

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • BMS-509744 (or other pyrrolotriazine inhibitor)

  • Assay Buffer (Kinase Buffer)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of BMS-509744 in 100% DMSO, starting at a high concentration (e.g., 100 µM). Then, dilute this series into the assay buffer to the desired starting concentration, ensuring the final DMSO concentration in the assay is ≤1%.[2]

  • Assay Plate Setup:

    • Add 2.5 µL of the diluted inhibitor to the appropriate wells of a 384-well plate.

    • Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.

  • Enzyme Addition: Add 2.5 µL of ITK enzyme solution (at 2x the final desired concentration) to all wells except the "no enzyme" controls.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.[18]

  • Reaction Initiation: Add 5 µL of a 2x ATP/substrate mixture to all wells to start the kinase reaction. The final ATP concentration should ideally be at or near the Km for ITK to ensure competitive binding can be accurately assessed.[18]

  • Kinase Reaction: Incubate the plate for 60 minutes at room temperature.

  • Reaction Termination and ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data using the vehicle (0% inhibition) and no enzyme (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).

ParameterExample ValueRationale
Target Kinase ITKBMS-509744 is a known inhibitor.[4]
Inhibitor BMS-509744Pyrrolotriazine scaffold exemplar.
Reported IC50 19 nMProvides a benchmark for experimental results.[4][12][13]
ATP Concentration Km of ITK for ATPEnsures accurate determination of ATP-competitive inhibition.[18]
Final DMSO % ≤1%High concentrations of DMSO can inhibit kinase activity.[2]

II. Cell-Based Characterization of Pyrrolotriazine-Based Kinase Inhibitors

While biochemical assays are crucial, they do not fully recapitulate the complex cellular environment.[19] Cell-based assays are essential to confirm that an inhibitor can engage its target in a cellular context, exert a functional effect, and to assess its cellular potency.[20][21]

A. Rationale for Cellular Assays

Cell-based assays provide more physiologically relevant data by accounting for factors such as cell permeability, off-target effects, and engagement with the target in the presence of high intracellular ATP concentrations.[19][20]

  • Target Engagement Assays (e.g., NanoBRET™): These assays directly measure the binding of an inhibitor to its target kinase within living cells, providing definitive evidence of target engagement.[15][19]

  • Phosphorylation Assays (e.g., Western Blot, In-Cell ELISA): These methods measure the phosphorylation status of a known downstream substrate of the target kinase. A reduction in substrate phosphorylation upon inhibitor treatment indicates functional target inhibition.[20]

  • Functional Assays (e.g., Cytokine Release, Proliferation): These assays measure a downstream physiological outcome of kinase inhibition, such as the suppression of IL-2 production or T-cell proliferation for an ITK inhibitor.[20]

B. Experimental Workflow: Cellular Target Inhibition

This workflow illustrates the process of validating a kinase inhibitor in a cellular system.

cellular_workflowcluster_cell_prepCell Culture & Treatmentcluster_assay_typeAssay Readoutcluster_data_analysisData AnalysiscultureCulture Cells:- (e.g., Jurkat T-cells  for ITK studies)treatTreat with Inhibitor:- Dose-response of  BMS-509744culture->treatstimulateStimulate Pathway:- (e.g., anti-CD3/CD28  to activate TCR signaling)treat->stimulatephosphoPhospho-Substrate Analysis:- Western Blot for p-PLCγ1stimulate->phosphoEndpoint 1functionalFunctional Outcome:- ELISA for IL-2 secretion- Proliferation Assay (e.g., CFSE)stimulate->functionalEndpoint 2quantifyQuantify Results:- Densitometry (Western)- OD (ELISA)- Fluorescence (Proliferation)phospho->quantifyfunctional->quantifycalculate_ic50Calculate Cellular IC50:- Non-linear regressionquantify->calculate_ic50

Caption: Workflow for Cellular Kinase Inhibition Assays.

C. Protocol: Inhibition of T-Cell Proliferation

This protocol measures the ability of BMS-509744 to inhibit the proliferation of primary human T-cells following TCR stimulation.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • T-cell enrichment kit (optional)

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics

  • Anti-CD3 and Anti-CD28 antibodies (plate-bound or bead-conjugated)

  • BMS-509744

  • Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)

  • Flow cytometer

Procedure:

  • Isolate and Label T-cells:

    • Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

    • (Optional) Enrich for CD3+ T-cells using a negative selection kit.

    • Label the cells with a proliferation dye according to the manufacturer's instructions. This dye is equally distributed to daughter cells upon division, allowing for the tracking of proliferation by flow cytometry.

  • Cell Plating and Inhibitor Treatment:

    • Plate the labeled cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.

    • Add serial dilutions of BMS-509744 to the wells. Include vehicle (DMSO) and unstimulated controls.

  • T-cell Stimulation:

    • Add stimulating antibodies (e.g., anti-CD3/CD28 beads) to all wells except the unstimulated controls.

  • Incubation: Incubate the cells for 3-4 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with a viability dye and cell surface markers (e.g., CD4, CD8) if desired.

    • Acquire data on a flow cytometer.

  • Data Analysis:

    • Gate on the live, single-cell population.

    • Analyze the dilution of the proliferation dye. The percentage of cells that have undergone one or more divisions is a measure of proliferation.

    • Calculate the percent inhibition of proliferation for each inhibitor concentration relative to the stimulated vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration and fitting to a sigmoidal dose-response curve.

III. Concluding Remarks for the Drug Development Professional

The pyrrolo[2,1-f][11][4]triazine scaffold represents a validated and highly tractable starting point for the development of potent and selective kinase inhibitors. As exemplified by BMS-509744, these compounds can effectively modulate key signaling pathways in vitro and in cellular systems. The protocols outlined in this guide provide a robust framework for the initial characterization of novel inhibitors based on this privileged scaffold.

Successful drug development requires a multi-faceted approach. Beyond the initial biochemical and cellular characterization, further studies are necessary, including:

  • Broad Kinase Selectivity Profiling: To assess off-target activities and predict potential toxicities.[22]

  • ADME/PK Studies: To evaluate the absorption, distribution, metabolism, excretion, and pharmacokinetic properties of the compound.

  • In Vivo Efficacy Studies: To demonstrate therapeutic benefit in relevant animal models of disease, such as the use of BMS-509744 in mouse models of skin inflammation or asthma.[11][23]

By systematically applying these methodologies, researchers can effectively advance pyrrolotriazine-based compounds from initial hits to viable clinical candidates.

References

Application Notes and Protocols for the Investigation of 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction: The Therapeutic Potential of the Pyrrolo[2,1-f][1][2][3]triazine Scaffold

The pyrrolo[2,1-f][1][2][3]triazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and oncology research.[2][4] This structure is an integral component of several kinase inhibitors, including FDA-approved drugs, highlighting its capacity to interact with the ATP-binding sites of these crucial enzymes.[3][4] Kinase inhibition remains one of the most successful strategies in targeted cancer therapy, aiming to selectively disrupt the signaling pathways that drive malignant cell proliferation and survival.[3][4]

Derivatives of the pyrrolo[2,1-f][1][2][3]triazine scaffold have been developed as potent inhibitors of various kinases implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Met, and Anaplastic Lymphoma Kinase (ALK).[4][5][6][7] Furthermore, some analogs have shown inhibitory activity against other key enzymes like Protein Arginine Methyltransferase 5 (PRMT5), which is involved in gene expression and cell proliferation.[2]

This document provides detailed application notes and protocols for the preliminary investigation of 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one , a specific derivative of this promising scaffold. The following sections will explore its putative mechanism of action based on its structural class, protocols for evaluating its cytotoxic and anti-proliferative effects in cancer cell lines, and hypothetical data to guide experimental design.

Putative Mechanism of Action: Kinase Inhibition

Based on the extensive research into the broader family of pyrrolo[2,1-f][1][2][3]triazine derivatives, it is hypothesized that 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one functions as an ATP-competitive kinase inhibitor. The planar, nitrogen-rich heterocyclic system can mimic the purine ring of ATP, allowing it to dock into the nucleotide-binding pocket of a kinase's catalytic domain. This binding event prevents the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascade.

Key signaling pathways frequently dysregulated in cancer and targeted by similar compounds include:

  • Receptor Tyrosine Kinase (RTK) Pathways: Many pyrrolotriazine derivatives inhibit RTKs like EGFR, VEGFR-2, and c-Met.[5][6][7] These receptors are often overexpressed or constitutively active in tumors, driving cell growth, angiogenesis, and metastasis. Inhibition of these kinases can block these oncogenic processes.

  • Downstream Effector Pathways: By inhibiting upstream kinases, the compound would consequently affect downstream pathways such as the RAS/MAPK and PI3K/Akt/mTOR pathways, which are critical for cell cycle progression, survival, and protein synthesis.

The following diagram illustrates the hypothesized mechanism of action where 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one (BPT) inhibits a generic receptor tyrosine kinase.

BPT_Mechanism cluster_membrane Cell Membrane cluster_response Cellular Response RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ADP ADP RTK->ADP RAS_MAPK RAS/MAPK Pathway RTK->RAS_MAPK Activation PI3K_AKT PI3K/Akt/mTOR Pathway RTK->PI3K_AKT Activation BPT 5-Bromopyrrolo [2,1-f]triazin-4(3H)-one (BPT) BPT->RTK Inhibition ATP ATP ATP->RTK Binds to Catalytic Domain Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation Apoptosis Apoptosis

Caption: Hypothesized mechanism of 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one (BPT) as an RTK inhibitor.

Experimental Protocols

Protocol 1: Evaluation of Anti-proliferative Activity using MTT Assay

This protocol details a method for determining the half-maximal inhibitory concentration (IC50) of 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one in adherent cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Selected cancer cell lines (e.g., A549 lung cancer, HCT-116 colon cancer, MCF-7 breast cancer)[8]

  • 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Sterile 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (570 nm wavelength)

Workflow Diagram:

MTT_Workflow A 1. Seed Cells (3,000-5,000 cells/well) in 96-well plate B 2. Incubate 24h (37°C, 5% CO2) for cell adhesion A->B D 4. Treat Cells (Replace medium with BPT dilutions) B->D C 3. Prepare Serial Dilutions of BPT in culture medium C->D E 5. Incubate 48-72h (37°C, 5% CO2) D->E F 6. Add MTT Reagent (15-20 µL/well) E->F G 7. Incubate 2-4h (37°C, 5% CO2) F->G H 8. Solubilize Formazan Crystals (Add 100 µL solubilization buffer) G->H I 9. Read Absorbance at 570 nm H->I

Caption: Workflow for the MTT cell proliferation assay.

Step-by-Step Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell lines until they reach approximately 80% confluency.

    • Trypsinize the cells, neutralize with complete medium, and centrifuge at 200 x g for 3-5 minutes.[9][10]

    • Resuspend the cell pellet and perform a cell count (e.g., using a hemocytometer).

    • Dilute the cell suspension to a final concentration of 3-5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 3,000-5,000 cells/well). Include wells for vehicle control and blank.

    • Incubate the plate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.[11]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration in all wells should be kept constant and low (<0.5%).

    • Prepare a vehicle control medium containing the same final concentration of DMSO.

    • After 24 hours of incubation, carefully aspirate the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the compound or the vehicle control.

  • Incubation:

    • Return the plate to the incubator and incubate for a defined period, typically 48 or 72 hours.

  • MTT Assay:

    • At the end of the treatment period, add 15-20 µL of MTT reagent (5 mg/mL) to each well.[11]

    • Incubate the plate for another 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

Hypothetical Data Presentation

The following table presents plausible IC50 values for 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one in various cancer cell lines, based on data reported for analogous pyrrolo[2,1-f][1][2][3]triazine derivatives.[5][6] These values are for illustrative purposes to guide experimental design.

Cell LineCancer TypePutative Target OverexpressionHypothetical IC50 (µM) after 72h
A549 Non-Small Cell Lung CancerEGFR8.5
HCT-116 Colorectal CarcinomaGeneral15.2
MCF-7 Breast Cancer (ER+)PI3K pathway active12.8
SK-BR-3 Breast Cancer (HER2+)HER25.3
HUVEC Normal (Control)N/A> 50

Conclusion and Future Directions

The protocols and conceptual framework provided in these application notes serve as a starting point for investigating the anti-cancer potential of 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one. Initial screening using the MTT assay will establish its dose-dependent cytotoxic effects. Positive results should be followed by more in-depth mechanistic studies.

Further experiments could include:

  • Apoptosis Assays: Using techniques like Annexin V/PI staining and caspase activity assays to determine if the observed cytotoxicity is due to the induction of programmed cell death.[12]

  • Cell Cycle Analysis: To investigate if the compound causes cell cycle arrest at specific checkpoints.

  • Kinase Profiling: Employing in vitro kinase panels to identify the specific kinases that are inhibited by the compound.

  • Western Blotting: To confirm the inhibition of phosphorylation of target kinases and their downstream effectors in treated cells.

By systematically applying these methodologies, researchers can elucidate the mechanism of action of 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one and evaluate its potential as a novel candidate for targeted cancer therapy.

References

Application Notes and Protocols for 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromopyrrolo[2,1-f]triazin-4(3H)-one is a heterocyclic compound featuring a pyrrolotriazine core. Such scaffolds are of significant interest in medicinal chemistry and drug discovery, often investigated as kinase inhibitors.[1] The physicochemical properties of these molecules—typically characterized by a planar, aromatic structure—render them hydrophobic with limited aqueous solubility. This presents a considerable challenge for in vitro and in vivo studies, where accurate and reproducible compound concentrations are paramount for generating reliable data.

Core Principle: The DMSO-First Approach

For hydrophobic compounds intended for biological assays, the most reliable method is to first prepare a high-concentration stock solution in a strong, water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the industry-standard choice due to its exceptional solvating power for a wide range of organic molecules and its compatibility with most biological assays at low final concentrations.[3][4][5] The workflow involves creating a concentrated DMSO stock, which can then be serially diluted into aqueous experimental media.

Safety & Handling

Prior to handling, researchers must consult the Safety Data Sheet (SDS). 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one and similar brominated heterocyclic compounds are typically solids at room temperature and should be handled with care.

  • Hazards: May be harmful if swallowed or inhaled and can cause skin and serious eye irritation.[6]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety goggles.[7]

  • Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid dust inhalation.[6]

  • Storage: Store the solid compound tightly sealed at 4°C for short-term and -20°C for long-term storage, protected from moisture.[4]

Protocol 1: Preparation of a High-Concentration Stock Solution (10 mM in DMSO)

This protocol details the preparation of a standard 10 mM stock solution, a common starting concentration for serial dilutions.

Materials:

  • 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one (Molecular Weight: 214.02 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials with screw caps

  • Analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Pre-Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass: Mass (mg) = Volume (L) × Concentration (mol/L) × Molecular Weight ( g/mol ) × 1000 (mg/g) Mass (mg) = 0.001 L × 0.010 mol/L × 214.02 g/mol × 1000 mg/g = 2.14 mg

  • Weighing: Carefully weigh 2.14 mg of 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one powder and transfer it to a sterile vial.

    • Expert Insight: Using a vial with a conical bottom can improve dissolution efficiency by concentrating the solid. For maximum accuracy, weigh the powder in the vial directly.

  • Solvent Addition: Add 1 mL of anhydrous, high-purity DMSO to the vial.

    • Causality: DMSO is hygroscopic (readily absorbs moisture). The presence of water can significantly decrease the solubility of hydrophobic compounds.[4] Using anhydrous DMSO is critical for achieving the highest possible stock concentration and preventing precipitation during storage.

  • Mechanical Agitation: Tightly cap the vial and vortex vigorously for 2-3 minutes. A visual inspection should show the majority of the solid has dissolved, though some particulates may remain.

  • Sonication: Place the vial in a water bath sonicator for 10-15 minutes. The ultrasonic waves create cavitation bubbles that scrub the surface of the solid particles, breaking them apart and enhancing dissolution.

  • Gentle Warming (Optional): If particulates are still visible, place the vial in a 37°C water bath for 5-10 minutes, followed by another 1-2 minutes of vortexing.[3][4]

    • Caution: Do not overheat, as this may degrade the compound. Always verify compound stability before applying heat. 37°C is generally a safe temperature for most small molecules.

  • Final Inspection: The solution should be clear and free of any visible particles. If not, repeat steps 5 and 6.

  • Storage: Store the stock solution at -20°C or -80°C.[3] It is highly recommended to aliquot the stock into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and lead to compound precipitation over time.[2]

Protocol 2: Serial Dilution into Aqueous Media for Biological Assays

This protocol addresses the common challenge of compound precipitation when diluting a DMSO stock into an aqueous buffer or cell culture medium.

Procedure:

  • Determine Final Concentration: Decide on the final working concentration of the compound and the final percentage of DMSO for your experiment. The final DMSO concentration should be kept as low as possible, ideally ≤0.1%, and almost always below 0.5%, to prevent solvent-induced artifacts.[3][8]

  • Prepare Intermediate Dilutions (in DMSO): It is poor practice to perform a large-volume dilution directly from a high-concentration stock (e.g., 1:1000). Instead, perform serial dilutions in 100% DMSO first to create an intermediate stock.

    • Example: To achieve a final concentration of 10 µM in a well containing 100 µL of medium with 0.1% DMSO, first dilute the 10 mM stock 1:10 in DMSO to get a 1 mM intermediate stock. Then, add 0.1 µL of the 1 mM stock to the well.

  • Aqueous Dilution Technique:

    • Pre-warm the aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).[4]

    • Add the small volume of the DMSO stock directly into the full volume of the pre-warmed aqueous medium while gently vortexing or swirling. This rapid dispersal minimizes the formation of localized high-concentration pockets that can trigger precipitation.[2]

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the experimental samples. This is essential to distinguish the effects of the compound from those of the solvent.[4]

Solvent Selection & Solubility Profile

While DMSO is the primary choice, other solvents may be considered for specific applications. The following table summarizes likely solvents for 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one based on its chemical class. Empirical validation is required.

SolventPolarity (Dielectric Constant)Boiling Point (°C)Notes & Rationale
DMSO 47.2189Primary Recommendation. Excellent solvating power for hydrophobic, planar molecules. Water-miscible.[3][4]
DMF 36.7153(N,N-Dimethylformamide) A strong dipolar aprotic solvent, similar to DMSO. Can be a suitable alternative.[9]
Ethanol 24.578Moderate solubility expected. Less effective than DMSO but can be used as a co-solvent. May be preferred in some in vivo studies.
Methanol 32.765Similar to ethanol; may offer slightly better solubility due to higher polarity but is more volatile.
Acetonitrile 37.582Common solvent for analytical chemistry (HPLC). Moderate dissolving power for this class of compounds.
Water 80.1100Very Low Solubility Expected. The hydrophobic pyrrolotriazine core and bromo-substituent limit aqueous solubility.

Troubleshooting Common Issues

IssueProbable Cause(s)Recommended Solution(s)
Solid will not fully dissolve in DMSO. 1. Insufficient solvation energy. 2. Low-quality or wet DMSO. 3. Compound has very low kinetic solubility.1. Continue sonication and gentle warming (37°C).[4] 2. Use a fresh, sealed bottle of anhydrous, high-purity DMSO. 3. Prepare a more dilute stock solution (e.g., 1 mM) and adjust dilutions accordingly.
Precipitation upon dilution into aqueous buffer. 1. Final concentration exceeds thermodynamic solubility. 2. Improper dilution technique. 3. pH of the buffer renders the compound less soluble.1. Lower the final working concentration.[4] 2. Add the DMSO stock to pre-warmed buffer while vortexing.[2][4] 3. Test solubility in buffers of different pH. Many kinase inhibitors are weak bases and are more soluble at lower pH.[3][5]
Inconsistent results between experiments. 1. Compound precipitation in stock solution due to freeze-thaw cycles. 2. Degradation of the compound in solution. 3. Inaccurate pipetting of small volumes.1. Prepare single-use aliquots of the stock solution.[3] 2. Prepare fresh dilutions from the frozen stock for each experiment. Protect from light. 3. Use calibrated pipettes and perform serial dilutions to work with larger, more accurate volumes.

Visual Workflow for Dissolution

DissolutionWorkflow cluster_prep Protocol 1: Stock Preparation cluster_dilution Protocol 2: Aqueous Dilution weigh Weigh 2.14 mg Compound add_dmso Add 1 mL Anhydrous DMSO weigh->add_dmso vortex Vortex 2-3 min add_dmso->vortex sonicate Sonicate 10-15 min vortex->sonicate inspect1 Visually Inspect sonicate->inspect1 warm Warm to 37°C (5-10 min) inspect1->warm Particulates Remain aliquot Aliquot & Store at -20°C inspect1->aliquot Fully Dissolved inspect2 Final Inspection warm->inspect2 inspect2->sonicate Particulates Remain inspect2->aliquot Fully Dissolved start_dilution Thaw Single-Use Aliquot aliquot->start_dilution intermediate Prepare Intermediate Dilution in DMSO start_dilution->intermediate add_to_buffer Add to Pre-Warmed Aqueous Medium with Mixing intermediate->add_to_buffer assay Use in Assay add_to_buffer->assay

Caption: Workflow for preparing and diluting 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one.

References

5-Bromopyrrolo[2,1-f]triazin-4(3H)-one: Application Notes and Protocols for Antiviral Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Pyrrolo[2,1-f][1][2][3]triazine Scaffold in Antiviral Drug Discovery

The pyrrolo[2,1-f][1][2][3]triazine heterocyclic system has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility across a spectrum of therapeutic targets.[4] Its structural resemblance to purine nucleobases allows it to function as a bioisostere, interacting with key enzymatic targets in cellular and viral pathways.[3] The most prominent validation of this scaffold's potential is its core presence in the broad-spectrum antiviral drug Remdesivir, which has been instrumental in combating RNA viruses, including SARS-CoV-2.[4] Nucleoside analogs built upon this framework have shown potent inhibitory activity against the RNA-dependent RNA polymerase (RdRp) of various viruses, including norovirus, Ebola, and hepatitis C.[1][4]

This document provides detailed application notes and experimental protocols for the investigation of 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one , a key analog of this promising class. The introduction of a bromine atom at the 5-position offers a strategic handle for further chemical modification and can significantly influence the compound's physicochemical and pharmacological properties. The 4-oxo moiety distinguishes it from the 4-amino analogs, potentially altering its hydrogen bonding capacity and target interaction profile.

These notes are intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel antiviral agents. The protocols herein provide a robust framework for assessing the compound's cytotoxicity and antiviral efficacy against a range of viruses.

Physicochemical Properties and Synthesis

A thorough understanding of the compound's properties is critical for its effective use in biological assays.

PropertyValue (Predicted/Typical)Significance in Antiviral Screening
Molecular Formula C₆H₄BrN₃ODefines the elemental composition.
Molecular Weight 214.02 g/mol Important for preparing stock solutions of known molarity.
Solubility Soluble in DMSO, DMF; sparingly soluble in methanol.Dictates the choice of solvent for stock solutions to ensure complete dissolution and avoid precipitation in cell culture media.
Lipophilicity (LogP) ~1.5 - 2.5Influences membrane permeability and potential for non-specific binding.
Hydrogen Bond Donors 1The N-H group in the triazinone ring can participate in hydrogen bonding with target proteins.
Hydrogen Bond Acceptors 3The carbonyl oxygen and ring nitrogens can act as hydrogen bond acceptors.
Synthetic Strategy Overview

The synthesis of the pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one core can be achieved through several established routes. A common and effective method involves the cyclization of a 1-aminopyrrole-2-carboxamide precursor. The bromine substituent can be introduced either on the starting pyrrole material or at a later stage in the synthesis.

A generalized synthetic workflow is depicted below. For the synthesis of 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one, a brominated pyrrole starting material would be utilized.

G cluster_0 Synthesis Pathway Start Brominated Pyrrole-2-carboxylate Step1 Amidation Start->Step1 R-NH₂ Step2 N-Amination Step1->Step2 e.g., Chloramine Step3 Cyclization Step2->Step3 e.g., Formamidine acetate Final 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one Step3->Final

Caption: Generalized synthetic workflow for pyrrolo[2,1-f]triazin-4(3H)-ones.

PART 1: Cytotoxicity Evaluation

Before assessing antiviral activity, it is imperative to determine the cytotoxicity of 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one in the host cell lines that will be used for antiviral screening. This establishes a therapeutic window and ensures that any observed reduction in viral replication is due to a specific antiviral effect and not simply cell death.

Protocol 1.1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of formazan is proportional to the number of living cells.

Materials:

  • Host cell line (e.g., Vero, A549, MDCK)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one

  • DMSO (cell culture grade)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed a 96-well plate with host cells at a density of 1-2 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one in DMSO. Create serial dilutions in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration).

  • Cell Treatment: Remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with untreated cells (medium only) as a negative control.

  • Incubation: Incubate the plate for a period that mirrors the duration of the planned antiviral assay (e.g., 48-72 hours).

  • MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The 50% cytotoxic concentration (CC₅₀) is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Illustrative Data:

CompoundConcentration (µM)Cell Viability (%)CC₅₀ (µM)
5-Bromopyrrolo[2,1-f]triazin-4(3H)-one 198.5>100
1095.2
5088.7
10075.4
Positive Control (e.g., Doxorubicin) 0.185.1~0.5
145.3
105.8

PART 2: Antiviral Efficacy Screening

Once the non-toxic concentration range is established, the compound can be screened for its ability to inhibit viral replication. The choice of assay depends on the virus, the host cell line, and the specific research question.

Protocol 2.1: Plaque Reduction Assay

This is the gold standard for quantifying the infectivity of lytic viruses. It measures the ability of a compound to reduce the number of plaques (zones of cell death) formed in a cell monolayer.

Materials:

  • Host cell line permissive to the virus of interest

  • Virus stock with a known titer (PFU/mL)

  • 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one

  • Complete culture medium and infection medium (serum-free or low serum)

  • Overlay medium (e.g., medium with 0.5% agarose or methylcellulose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed plates with the host cell line to form a confluent monolayer.

  • Virus-Compound Incubation: In separate tubes, mix a standard amount of virus (e.g., 100 Plaque Forming Units - PFU) with serial dilutions of the compound (at non-toxic concentrations). Incubate for 1 hour at 37°C.

  • Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures. Include a virus-only control.

  • Adsorption: Allow the virus to adsorb for 1 hour at 37°C, gently rocking the plates every 15 minutes.

  • Overlay: Aspirate the inoculum and add the overlay medium containing the corresponding concentrations of the compound.

  • Incubation: Incubate the plates at 37°C until plaques are visible in the virus control wells (typically 2-5 days).

  • Plaque Visualization: Fix the cells with 10% formalin and then stain with crystal violet solution. Plaques will appear as clear zones against a purple background of viable cells.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The 50% effective concentration (EC₅₀) is the concentration that reduces the plaque number by 50%.

Protocol 2.2: Virus Yield Reduction Assay using qRT-PCR

This highly sensitive method quantifies the amount of viral RNA produced in infected cells, providing a direct measure of viral replication.

Materials:

  • Host cell line and virus

  • 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one

  • 96-well plates

  • Viral RNA extraction kit

  • qRT-PCR master mix, primers, and probe specific to a conserved viral gene

  • qRT-PCR instrument

Procedure:

  • Cell Seeding and Infection: Seed cells in a 96-well plate. The next day, infect the cells with the virus at a defined Multiplicity of Infection (MOI) in the presence of serial dilutions of the compound.

  • Incubation: Incubate the plate for a full replication cycle (e.g., 24-48 hours).

  • RNA Extraction: At the end of the incubation, harvest the cell supernatant or the cell lysate and extract total RNA using a suitable kit.

  • qRT-PCR: Perform one-step qRT-PCR using primers and a probe targeting a conserved viral gene (e.g., the matrix gene for influenza).

  • Data Analysis: Determine the cycle threshold (Ct) values for each sample. A higher Ct value indicates less viral RNA. Calculate the reduction in viral RNA levels for each compound concentration relative to the untreated virus control. Determine the EC₅₀ value from the dose-response curve.

Illustrative Antiviral Data (Hypothetical):

VirusAssayEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
Influenza A (H1N1) Plaque Reduction7.5>100>13.3
Norovirus (Murine) qRT-PCR12.2>100>8.2
Positive Control (e.g., Remdesivir) Varies<1>10>10

PART 3: Mechanism of Action - A Working Hypothesis

The pyrrolo[2,1-f][1][2][3]triazine core is a versatile pharmacophore. For 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one, particularly when considered as a potential nucleoside analog precursor, the primary hypothesized mechanism of action is the inhibition of viral RNA-dependent RNA polymerase (RdRp).

cluster_0 Viral Replication Cycle cluster_1 Compound Action Entry Viral Entry Uncoating Uncoating Entry->Uncoating Replication RNA Replication (RdRp) Uncoating->Replication Translation Protein Synthesis Replication->Translation Assembly Virion Assembly Translation->Assembly Release Release Assembly->Release Compound 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one (as Nucleoside Analog) Metabolism Cellular Kinases Compound->Metabolism ActiveForm Triphosphate Form Metabolism->ActiveForm ActiveForm->Replication Inhibition

Caption: Hypothesized mechanism of action via RdRp inhibition.

Causality:

  • Cellular Uptake: The compound enters the host cell.

  • Metabolic Activation: If functioning as a nucleoside prodrug, cellular kinases would phosphorylate the compound to its active triphosphate form.

  • RdRp Inhibition: The active triphosphate analog competes with natural nucleoside triphosphates for incorporation into the nascent viral RNA strand by the viral RdRp.

  • Chain Termination: Incorporation of the analog can lead to premature termination of RNA synthesis, thereby halting viral replication.

Further mechanism-of-action studies, such as time-of-addition assays and in vitro polymerase assays, would be required to definitively confirm this hypothesis. For non-nucleoside derivatives of this scaffold, other mechanisms such as inhibition of viral entry or other viral enzymes (e.g., neuraminidase for influenza) could be at play.[3]

Conclusion

5-Bromopyrrolo[2,1-f]triazin-4(3H)-one belongs to a class of heterocyclic compounds with significant, clinically validated potential in antiviral drug discovery. The protocols outlined in this document provide a comprehensive framework for the initial in vitro characterization of this and related molecules. By systematically evaluating cytotoxicity and antiviral efficacy, researchers can effectively advance promising candidates through the drug discovery pipeline. The inherent versatility of the pyrrolo[2,1-f][1][2][3]triazine scaffold warrants its continued exploration for the development of novel therapeutics against a broad range of viral pathogens.

References

The Pyrrolo[2,1-f]triazine Scaffold: A Privileged Motif in Modern Drug Discovery

The Pyrrolo[2,1-f][1][2][3]triazine Scaffold: A Privileged Motif in Modern Drug Discovery

The pyrrolo[2,1-f][1][2][3]triazine core, a unique fused heterocyclic system with a bridgehead nitrogen atom, has emerged as a "privileged scaffold" in medicinal chemistry.[2][4] Its remarkable versatility and ability to interact with a wide array of biological targets have propelled its application in the development of novel therapeutics for a multitude of diseases, ranging from cancer and viral infections to inflammatory conditions.[1][5][6] This guide provides an in-depth exploration of the applications of pyrrolo[2,1-f]triazines in drug discovery, complete with detailed application notes and experimental protocols for researchers, scientists, and drug development professionals.

A Versatile Core for Kinase Inhibition in Oncology

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.[7][8] The pyrrolo[2,1-f][1][2][3]triazine scaffold has proven to be an exceptional template for the design of potent and selective kinase inhibitors.[4][5] Its rigid, planar structure allows for precise orientation of substituents to engage with the ATP-binding pocket of various kinases, leading to the inhibition of their catalytic activity.

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Overexpression of EGFR is a known driver in several cancers, including non-small cell lung cancer and breast cancer.[7] Similarly, VEGFR-2 plays a crucial role in tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[9] Pyrrolo[2,1-f][1][2][3]triazine derivatives have been successfully developed as dual inhibitors of both EGFR and VEGFR-2, offering a multi-pronged attack on tumor growth and progression.[5][9]

One study reported the synthesis of pyrrolo[2,1-f][1][2][3]triazine compounds with potent inhibitory activity against both kinases. For instance, certain derivatives displayed IC50 values in the nanomolar range against both VEGFR-2 and EGFR.[5] This dual inhibition can lead to a more profound anti-tumor effect by simultaneously blocking key signaling pathways involved in cell proliferation and angiogenesis.

Signaling Pathway Illustration: EGFR Inhibition

EGFR_pathwaycluster_membraneCell Membranecluster_cytoplasmCytoplasmcluster_nucleusNucleusEGFREGFRRASRASEGFR->RASActivatesPI3KPI3KEGFR->PI3KEGFEGFEGF->EGFRBindsPyrrolo_inhibitorPyrrolo[2,1-f]triazineInhibitorPyrrolo_inhibitor->EGFRInhibitsRAFRAFRAS->RAFMEKMEKRAF->MEKERKERKMEK->ERKProliferationCell Proliferation& SurvivalERK->ProliferationAKTAKTPI3K->AKTAKT->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a pyrrolo[2,1-f]triazine-based inhibitor.

c-Met Kinase Inhibition

The c-Met proto-oncogene encodes a receptor tyrosine kinase that, when activated by its ligand, hepatocyte growth factor (HGF), triggers signaling pathways involved in cell proliferation, motility, and invasion. Aberrant c-Met signaling is implicated in the development and progression of numerous cancers. Pyrrolo[2,1-f][1][2][3]triazines have been identified as potent inhibitors of c-Met kinase.[10]

In one study, a series of pyrrolo[1,2-f][1][2][3]triazine derivatives were designed and synthesized as dual inhibitors of c-Met and VEGFR-2. A lead compound from this series, 27a , exhibited potent inhibitory activity against both kinases with IC50 values of 2.3 ± 0.1 nM for c-Met and 5.0 ± 0.5 nM for VEGFR-2.[9] X-ray crystallography studies have revealed that these inhibitors bind to the ATP-binding site of the c-Met kinase domain in a competitive manner.[10]

Anaplastic Lymphoma Kinase (ALK) Inhibition

Anaplastic lymphoma kinase (ALK) is another important target in oncology, particularly in non-small cell lung cancer where chromosomal rearrangements can lead to the expression of constitutively active ALK fusion proteins. A novel 2,7-disubstituted-pyrrolo[2,1-f][1][2][3]triazine scaffold was designed as a potent ALK inhibitor.[4] One compound from this series demonstrated a nanomolar IC50 of 10 ± 2 nM against ALK with high selectivity over the insulin-like growth factor-1 receptor (IGF-1R).[5]

Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K signaling pathway is frequently activated in cancer and plays a central role in cell growth, proliferation, and survival. A series of 6-aminocarbonyl pyrrolo[2,1-f][1][2][3]triazine derivatives were designed and found to be selective inhibitors of PI3Kα and PI3Kδ with IC50 values of 122 nM and 119 nM, respectively.[11]

Compound/Series Target Kinase(s) IC50 (nM) Reference
Pyrrolo[1,2-f][1][2][3]triazine derivative 27a c-Met2.3 ± 0.1[9]
VEGFR-25.0 ± 0.5[9]
2,7-disubstituted-pyrrolo[2,1-f][1][2][3]triazineALK10 ± 2[5]
6-aminocarbonyl pyrrolo[2,1-f][1][2][3]triazine 14a PI3Kα122[11]
PI3Kδ119[11]

Application in Antiviral Drug Discovery

The pyrrolo[2,1-f][1][2][3]triazine scaffold is not only a powerhouse in oncology but also a cornerstone in the development of antiviral agents. Its structural resemblance to purine nucleosides allows it to be recognized by viral polymerases, leading to the disruption of viral replication.[12]

The most prominent example is Remdesivir , a broad-spectrum antiviral medication that contains the pyrrolo[2,1-f][1][2][3]triazine moiety.[1] It has shown efficacy against a range of RNA viruses, including SARS-CoV-2, the virus responsible for COVID-19.[1][5] Remdesivir is a prodrug that is metabolized in the body to its active nucleoside triphosphate form, which then competes with ATP for incorporation into the nascent viral RNA chain, causing premature termination of transcription.

Recent studies have also explored other pyrrolo[2,1-f][1][2][3]triazine derivatives for their antiviral properties. For instance, a series of 2,4-disubstituted pyrrolo[2,1-f][1][2][3]triazines were synthesized and evaluated for their activity against the influenza A virus. One compound, dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f][1][2][3]triazine-5,6-dicarboxylate, demonstrated potent antiviral activity with an IC50 of 4 µg/mL and a high selectivity index of 188.[12] Molecular docking studies suggest that these compounds may act by inhibiting the viral neuraminidase.[12]

Experimental Workflow: Synthesis and Antiviral Evaluation

antiviral_workflowcluster_synthesisChemical Synthesiscluster_evaluationBiological EvaluationstartStarting Materials(e.g., N(1)-ethyl-1,2,4-triaziniumtetrafluoroborates anddimethyl acetylenedicarboxylate)cycloaddition1,3-Dipolar Cycloadditionstart->cycloadditionpurificationPurification & Characterization(e.g., Recrystallization, NMR, MS)cycloaddition->purificationcompoundsSynthesized Pyrrolo[2,1-f]triazineDerivativespurification->compoundscytotoxicityCytotoxicity Assay(e.g., on MDCK cells)compounds->cytotoxicityantiviral_assayAntiviral Activity Assay(e.g., against Influenza A virus)compounds->antiviral_assaydata_analysisData Analysis(IC50 and Selectivity Index)cytotoxicity->data_analysisantiviral_assay->data_analysis

Caption: General workflow for the synthesis and antiviral evaluation of pyrrolo[2,1-f]triazine derivatives.

Targeting Inflammatory Diseases

Chronic inflammation is a key component of many diseases, including rheumatoid arthritis and inflammatory bowel disease. The p38 mitogen-activated protein (MAP) kinase is a central player in the inflammatory response, and its inhibition is a promising therapeutic strategy.[6] A series of new pyrrolo[2,1-f][1][2][3]triazines have been synthesized and evaluated as potent inhibitors of p38α MAP kinase, demonstrating the potential of this scaffold in the development of novel anti-inflammatory drugs.[6]

Other Therapeutic Applications

The versatility of the pyrrolo[2,1-f][1][2][3]triazine scaffold extends beyond the aforementioned areas. Researchers have also explored its potential in other therapeutic contexts:

  • Neuropathic Pain: Derivatives have been investigated as inhibitors of Adaptor protein 2-associated kinase 1 (AAK1), a target for the treatment of neuropathic pain.[13]

  • Anxiety and Depression: Pyrrolo[2,1-f]triazin-4(3H)-ones have been designed as corticotropin-releasing factor 1 (CRF1) receptor antagonists, which have potential applications in treating anxiety and depression.[3]

Protocols

General Protocol for the Synthesis of 2,4-Disubstituted Pyrrolo[2,1-f][1][2][3]triazines

This protocol is based on the 1,3-dipolar cycloaddition reaction described by Mochulskaya et al. (2023).[12]

Materials:

  • N(1)-ethyl-1,2,4-triazinium tetrafluoroborate (1.0 mmol)

  • Dimethyl acetylenedicarboxylate (1.2 mmol)

  • Triethylamine (1.1 mmol)

  • Anhydrous tetrahydrofuran (THF) or dioxane

  • Standard glassware for organic synthesis

Procedure:

  • Suspend N(1)-ethyl-1,2,4-triazinium tetrafluoroborate (1.0 mmol) in anhydrous THF or dioxane in a round-bottom flask under an inert atmosphere.

  • Add dimethyl acetylenedicarboxylate (1.2 mmol) to the suspension.

  • Add triethylamine (1.1 mmol) dropwise to the reaction mixture while stirring.

  • Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, a crystalline product will precipitate out of the solution.

  • Collect the precipitated product by filtration.

  • Recrystallize the crude product from an appropriate solvent to obtain the purified 2,4-disubstituted pyrrolo[2,1-f][1][2][3]triazine derivative.

  • Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.[12]

Protocol for In Vitro Kinase Inhibition Assay

This is a general protocol for determining the inhibitory activity of a pyrrolo[2,1-f][1][2][3]triazine compound against a target kinase.

Materials:

  • Purified recombinant target kinase

  • Specific peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Pyrrolo[2,1-f][1][2][3]triazine test compound

  • Assay buffer (specific to the kinase)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare a serial dilution of the pyrrolo[2,1-f][1][2][3]triazine test compound in an appropriate solvent (e.g., DMSO) and then in the assay buffer.

  • In a 384-well plate, add the test compound at various concentrations. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).

  • Add the purified recombinant kinase and its specific peptide substrate to each well.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at the optimal temperature and for the appropriate duration for the specific kinase.

  • Stop the kinase reaction according to the manufacturer's protocol for the detection reagent.

  • Add the kinase detection reagent to each well. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.

  • Incubate the plate as required by the detection reagent.

  • Measure the luminescence or fluorescence signal using a plate reader.

  • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the controls.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

The pyrrolo[2,1-f][1][2][3]triazine scaffold has firmly established itself as a privileged structure in drug discovery, with a remarkable track record of producing potent and selective modulators of various biological targets. Its applications in oncology, virology, and inflammatory diseases highlight its immense therapeutic potential. The continued exploration of this versatile heterocyclic system, coupled with advances in synthetic methodologies and a deeper understanding of disease biology, promises to deliver a new generation of innovative medicines to address unmet medical needs.

References

5-Bromopyrrolo[2,1-f]triazin-4(3H)-one in PRMT5 inhibition assays

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one in PRMT5 Inhibition Assays

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one, a potent heterocyclic compound, for the interrogation of Protein Arginine Methyltransferase 5 (PRMT5) activity. This guide details both the foundational principles of PRMT5 inhibition and provides robust, field-proven protocols for biochemical and cell-based assays.

Introduction: PRMT5, a Pivotal Epigenetic Regulator and Therapeutic Target

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine (SDMA) residues on both histone and non-histone proteins.[1][2] This post-translational modification is a key regulatory event in a multitude of cellular processes, including transcriptional regulation, mRNA splicing, DNA damage repair, and signal transduction.[2][3][4] PRMT5 operates within a complex, typically with MEP50 (Methylosome Protein 50), which is essential for its enzymatic activity and substrate recognition.[4][5]

Dysregulation and overexpression of PRMT5 are frequently observed in a wide range of hematological and solid malignancies, where it often correlates with poor prognosis.[3][6] This has established PRMT5 as a high-priority target for anticancer drug development. A particularly compelling therapeutic strategy involves the concept of synthetic lethality in cancers with methylthioadenosine phosphorylase (MTAP) gene deletion, an event occurring in approximately 15% of all human cancers.[3] MTAP deficiency leads to the accumulation of methylthioadenosine (MTA), a weak endogenous PRMT5 inhibitor, sensitizing these cancer cells to further pharmacological inhibition of PRMT5.[3][7]

The pyrrolo[2,1-f][8][9][10]triazine scaffold, present in 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one, is recognized as a privileged structure in medicinal chemistry, capable of interacting with various enzymatic targets.[11] This guide uses 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one as an exemplary molecule to outline the essential assays required to characterize novel PRMT5 inhibitors.

G cluster_0 PRMT5 Regulatory Axis cluster_1 Downstream Cellular Processes PRMT5 PRMT5 / MEP50 Complex SAH SAH PRMT5->SAH Methylated_Substrate Symmetrically Dimethylated Substrate (SDMA) PRMT5->Methylated_Substrate Methylation SAM SAM (Methyl Donor) SAM->PRMT5 Substrate Substrate Protein (e.g., Histone H4, SmB/B') Substrate->PRMT5 Gene_Splicing RNA Splicing Methylated_Substrate->Gene_Splicing Transcription Gene Transcription Methylated_Substrate->Transcription DNA_Repair DNA Damage Repair Methylated_Substrate->DNA_Repair Inhibitor 5-Bromopyrrolo [2,1-f]triazin-4(3H)-one Inhibitor->PRMT5 Inhibition

Figure 1: Simplified PRMT5 Signaling Pathway.

Biochemical Inhibition Assay: Quantifying Enzymatic Potency

To determine the direct inhibitory effect of a compound on PRMT5 enzymatic activity, a robust biochemical assay is paramount. Homogeneous, proximity-based assays such as the AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) format are ideal for their high sensitivity, wide dynamic range, and suitability for high-throughput screening (HTS).[10][12]

Principle of the AlphaLISA® PRMT5 Assay

The assay quantifies the methylation of a biotinylated peptide substrate (e.g., a histone H4 tail peptide) by the PRMT5/MEP50 enzyme complex.[5][13] The product, a symmetrically dimethylated peptide, is specifically recognized by an anti-SDMA antibody. This antibody is, in turn, recognized by AlphaLISA® Acceptor beads. The biotin tag on the substrate peptide binds to Streptavidin-coated Donor beads. When the methylated product is formed, the Donor and Acceptor beads are brought into close proximity. Upon excitation of the Donor beads at 680 nm, singlet oxygen is generated, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal at ~615 nm.[5][12] An inhibitor will prevent substrate methylation, thus disrupting bead proximity and reducing the signal.

G start Start: Prepare Reagents step1 Dispense Test Compound (e.g., 5-Bromopyrrolo...one) & PRMT5/MEP50 Enzyme start->step1 step2 Initiate Reaction: Add SAM and Biotinylated Substrate step1->step2 step3 Incubate at RT (e.g., 1-2 hours) step2->step3 step4 Stop Reaction & Add Detection Mix: Anti-SDMA Ab + Acceptor Beads step3->step4 step5 Incubate at RT (e.g., 30-60 min) step4->step5 step6 Add Streptavidin Donor Beads step5->step6 step7 Incubate in Dark (e.g., 30 min) step6->step7 end Read Plate on Alpha-enabled Reader (615 nm) step7->end

Figure 2: Workflow for the PRMT5 AlphaLISA® Assay.
Detailed Protocol: AlphaLISA® Assay

This protocol is adapted for a 384-well plate format.[13][14]

A. Reagent Preparation:

  • 1x PRMT5 Assay Buffer: Prepare by diluting a concentrated stock (e.g., 4x) with nuclease-free water. Just before use, supplement with DTT to a final concentration of 1 mM. Keep on ice.

  • PRMT5/MEP50 Enzyme: Thaw the enzyme on ice. Upon first use, aliquot to prevent freeze-thaw cycles. Dilute the enzyme to the desired working concentration (e.g., 100 ng/µL) in 1x PRMT5 Assay Buffer.[13] Keep on ice.

  • Substrate/SAM Mix: Prepare a 2x working solution by combining the biotinylated H4 peptide substrate and S-adenosylmethionine (SAM) in 1x PRMT5 Assay Buffer. Final concentrations in the well should be optimized, but typical ranges are 15-50 nM for the peptide and near the Kₘ for SAM (e.g., 100-500 nM).

  • Test Compound: Prepare a serial dilution of 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one in 100% DMSO. Then, create intermediate dilutions in 1x PRMT5 Assay Buffer. The final DMSO concentration in the assay should be ≤1%.

  • Detection Mix: Dilute the Anti-Rabbit Acceptor beads and the primary anti-SDMA antibody in 1x Detection Buffer.

  • Donor Bead Mix: Dilute the Streptavidin-coated Donor beads in 1x Detection Buffer. Protect from light.

B. Assay Procedure:

  • Add 2 µL of diluted test compound or vehicle (DMSO) to the appropriate wells of an Optiplate-384.

  • Add 2 µL of diluted PRMT5/MEP50 enzyme to all wells except the "Blank" control. To "Blank" wells, add 2 µL of 1x PRMT5 Assay Buffer.

  • Initiate the enzymatic reaction by adding 4 µL of the 2x Substrate/SAM Mix to all wells. The total reaction volume is now 8 µL.

  • Seal the plate and incubate for 1-2 hours at room temperature.

  • Add 10 µL of the Detection Mix to each well.

  • Seal the plate, shake gently, and incubate for 30-60 minutes at room temperature.

  • Add 10 µL of the Donor Bead Mix to each well under subdued light.

  • Seal the plate, shake gently, and incubate for 30 minutes at room temperature in the dark.

  • Read the plate on an AlphaLISA®-compatible plate reader.

C. Data Analysis:

  • Subtract the average signal from the "Blank" wells from all other data points.

  • Determine the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme or high-concentration known inhibitor control (100% inhibition).

  • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Representative Quantitative Data

The following table presents exemplary data for a compound like 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one, benchmarked against a known PRMT5 inhibitor.

CompoundAssay TypeTargetSubstrateIC₅₀ (nM)Reference CompoundRef. IC₅₀ (nM)
5-Bromopyrrolo[2,1-f]triazin-4(3H)-one AlphaLISA®PRMT5/MEP50Histone H4 Peptide35EPZ01566619[15]
5-Bromopyrrolo[2,1-f]triazin-4(3H)-one Cell Viability (Z-LYTE)Z-LYTE Cell LineN/A150EPZ01566622[16]

Cell-Based Assay: Confirming Target Engagement and Cellular Activity

A potent biochemical inhibitor must demonstrate activity within a cellular context. A Western blot-based target engagement assay is a direct and reliable method to confirm that the compound inhibits PRMT5's methyltransferase activity inside the cell.[16] This is achieved by measuring the levels of SDMA on a known endogenous PRMT5 substrate, such as the SmB/B' proteins, core components of the spliceosome.[1]

Principle of the Western Blot Target Engagement Assay

Cells are treated with increasing concentrations of the inhibitor. After a sufficient incubation period (e.g., 48-72 hours) to allow for protein turnover, cells are lysed. The total protein is then separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for the symmetrically dimethylated arginine motif.[8] A reduction in the SDMA signal for specific protein bands, relative to a loading control (e.g., GAPDH or β-actin) and total substrate protein, indicates successful target inhibition by the compound.[1][16]

G start Start: Seed Cells in Plate step1 Treat Cells with Inhibitor Dilutions (e.g., 0-10 µM) start->step1 step2 Incubate for 48-72h at 37°C, 5% CO2 step1->step2 step3 Harvest & Lyse Cells in RIPA Buffer step2->step3 step4 Quantify Protein (BCA Assay) step3->step4 step5 SDS-PAGE Separation & PVDF Transfer step4->step5 step6 Block Membrane (5% BSA or Milk) step5->step6 step7 Incubate with Primary Ab (Anti-SDMA, Anti-GAPDH) step6->step7 step8 Incubate with HRP-conjugated Secondary Ab step7->step8 end Detect Signal (Chemiluminescence) & Quantify Bands step8->end

Figure 3: Workflow for Western Blot-Based Target Engagement.
Detailed Protocol: Western Blot for SDMA

A. Cell Culture and Treatment:

  • Seed a cancer cell line known to be sensitive to PRMT5 inhibition (e.g., MCF7, HCT116) in 6-well plates. Allow cells to adhere and reach 50-60% confluency.

  • Treat cells with a dose-response of 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one (e.g., 0, 10, 30, 100, 300, 1000 nM). Include a vehicle control (DMSO) and a positive control (a known PRMT5 inhibitor).

  • Incubate for 48-72 hours.

B. Lysate Preparation and Quantification:

  • Wash cells twice with ice-cold PBS.

  • Lyse cells directly in the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA assay.

C. SDS-PAGE and Western Blotting:

  • Normalize all samples by diluting with lysis buffer and Laemmli sample buffer. Load 20-30 µg of total protein per lane of a polyacrylamide gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Incubate the membrane overnight at 4°C with a primary antibody recognizing symmetric dimethylarginine (e.g., Sym10 or D6S2T).[8][17] A typical dilution is 1:1000 in 5% BSA/TBST.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in step 6.

  • Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imaging system.

  • (Crucial for Validation) Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH) and, if possible, an antibody for the total, unmodified substrate protein to confirm that the decrease in signal is due to reduced methylation, not reduced protein levels.

Conclusion and Future Directions

This guide provides a robust framework for characterizing the inhibitory potential of novel compounds such as 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one against PRMT5. Successful demonstration of potent biochemical inhibition followed by confirmation of cellular target engagement forms the foundation for advancing a compound into further preclinical studies, including cell proliferation assays, apoptosis assays, and ultimately, in vivo xenograft models. The methodologies described herein are designed to be self-validating through the rigorous use of controls, ensuring data integrity and reproducibility. These assays are the first essential steps in the long but critical path of developing next-generation epigenetic therapies for cancer and other diseases.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. The pyrrolo[2,1-f][1][2][3]triazine core is a privileged structure found in numerous kinase inhibitors and other biologically active molecules, making its efficient synthesis a critical task in drug discovery.[1][4]

This guide provides a comprehensive, experience-driven approach to troubleshooting common issues encountered during the synthesis, with a focus on improving reaction yield and product purity. The information is presented in a practical question-and-answer format to directly address the challenges you may face in the lab.

Synthetic Overview & Core Challenges

The synthesis of 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one is typically not a single reaction but a multi-step process. A common and effective strategy involves two key stages:

  • Formation of the Pyrrolo[2,1-f]triazin-4(3H)-one Core: This involves the construction of the fused bicyclic system. Several methods exist, with a prominent route involving the intramolecular cyclization of a suitably functionalized 1-aminopyrrole precursor.[2][5][6][7][8]

  • Regioselective Bromination: This step introduces the bromine atom at the C5 position of the pre-formed core via electrophilic aromatic substitution.

The primary challenges that researchers face are achieving high yields in the cyclization step and controlling the regioselectivity of the subsequent bromination to avoid unwanted isomers or poly-brominated side products.

G cluster_0 PART 1: Core Synthesis cluster_1 PART 2: Bromination start Substituted 1H-Pyrrole-2-carboxamide step1 N-Amination start->step1 e.g., NH4Cl, NaClO step2 Acylation step1->step2 e.g., Acyl Chloride step3 Oxidative Cyclization step2->step3 e.g., PPh3, Br2, Et3N core Pyrrolo[2,1-f]triazin-4(3H)-one step3->core bromination Electrophilic Bromination core->bromination e.g., NBS, DMF product 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one bromination->product

Caption: General two-part workflow for synthesizing the target compound.

Troubleshooting Guide: Synthesis of the Pyrrolotriazinone Core

This section addresses issues related to the initial formation of the fused heterocyclic system.

Question 1: My yield for the intramolecular cyclization of the 1,2-biscarbamoyl-substituted 1H-pyrrole is consistently low. What are the common causes?

Answer: This is a frequent challenge, and the low yield often points to issues in the final oxidative cyclization step. The conversion of the acylated 1-aminopyrrole to the triazinone is sensitive to several factors.[7][8]

  • Causality: The reaction, often employing reagents like triphenylphosphine (PPh₃) and a halogen source (e.g., Br₂ or I₂), proceeds through an activated intermediate. Incomplete activation, degradation of starting materials or intermediates, or competing side reactions can severely impact yield.

  • Troubleshooting Steps:

    • Reagent Quality and Stoichiometry:

      • Ensure the PPh₃ is pure and dry. Old or oxidized PPh₃ is less effective.

      • Precisely control the stoichiometry of the halogen source. Add the bromine (or iodine) solution dropwise at a low temperature (e.g., 0 °C) to prevent rapid, uncontrolled reactions and potential degradation.

      • The base used (e.g., Triethylamine, Et₃N, or DIPEA) must be dry and added carefully to neutralize the generated acid. Excess base can sometimes lead to side reactions.

    • Reaction Temperature:

      • Maintain a low temperature (0 °C to 5 °C) during the addition of reagents.[2] Allowing the temperature to rise can favor the formation of unidentified polar impurities. After the initial addition, the reaction may need to be slowly warmed to room temperature to proceed to completion. Monitor this via Thin Layer Chromatography (TLC).

    • Solvent Choice:

      • Dichloromethane (DCM) and Tetrahydrofuran (THF) are commonly used. Ensure they are anhydrous. Water can react with the activated intermediates and quench the reaction.

    • Atmosphere:

      • While not always strictly necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidation of sensitive reagents like PPh₃ and improve reproducibility.

ParameterRecommendationRationale
Temperature 0 °C during addition, then warm to RTMinimizes degradation and side reactions.
Solvent Anhydrous DCM or THFPrevents quenching of reactive intermediates.
Base Dry Et₃N or DIPEA (2-3 eq.)Neutralizes generated HBr without causing side reactions.
Atmosphere Inert (N₂ or Ar)Protects reagents from oxidation.

Troubleshooting Guide: Regioselective Bromination

This section focuses on the critical step of introducing the bromine atom onto the heterocyclic core.

Question 2: Why is my bromination reaction giving a low yield of the 5-Bromo product, with significant amounts of starting material left over?

Answer: Incomplete conversion is typically due to insufficient electrophilicity of the brominating agent or deactivation of the substrate.

  • Causality: The pyrrolo[2,1-f]triazin-4(3H)-one system is an electron-rich heterocycle, but the triazinone portion can withdraw some electron density. The reaction requires a sufficiently powerful electrophile ("Br+") to proceed at a reasonable rate.

  • Troubleshooting Steps:

    • Choice of Brominating Agent:

      • N-Bromosuccinimide (NBS) is a common choice. However, its reactivity can be highly dependent on the solvent and the presence of radical initiators (light, AIBN), which should be avoided for electrophilic substitution. If NBS gives low conversion, consider a more potent agent.

      • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is often more effective than NBS for brominating less reactive pyrrole systems and can improve yields.[7]

      • Using elemental Bromine (Br₂) in a polar solvent like acetic acid or methanol increases electrophilicity but can also reduce selectivity (see Question 3).

    • Solvent Effects:

      • Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are excellent choices as they can stabilize the charged intermediates of the electrophilic substitution mechanism. Running the reaction in a non-polar solvent like DCM might be too slow.

    • Temperature:

      • While starting at a low temperature (0 °C) is wise to control selectivity, a lack of conversion may require gentle warming (e.g., 40-50 °C). Monitor the reaction closely by TLC to find the optimal balance between reaction rate and side product formation.

Question 3: My reaction is messy, producing multiple spots on TLC. How can I improve the regioselectivity for the 5-bromo position?

Answer: The formation of multiple products indicates either a lack of regioselectivity (bromination at other positions) or over-reaction (di-bromination).

  • Causality: The pyrrole ring is highly activated, and multiple positions can be susceptible to electrophilic attack. The C5 and C7 positions are often electronically favored. The key is to modulate the reactivity of the brominating agent to favor the kinetically preferred site and to use stoichiometry to prevent multiple additions.

G cluster_0 Troubleshooting Path start Low Yield / Poor Selectivity check_reagent Is Starting Material Consumed? start->check_reagent check_purity Is there one major product? check_reagent->check_purity Yes reagent_issue Action: Use stronger brominating agent (e.g., DBDMH) or increase temperature. check_reagent->reagent_issue No selectivity_issue Action: Lower temperature (0°C). Use milder agent (NBS). Use 1.0-1.1 eq. of agent. check_purity->selectivity_issue No (Multiple Products) success Proceed to Purification check_purity->success Yes

Caption: Decision tree for troubleshooting the bromination reaction.

  • Troubleshooting Steps to Enhance Selectivity:

    • Control Stoichiometry: Use only 1.0 to 1.1 equivalents of the brominating agent. This is the most critical factor in preventing di-bromination.

    • Lower the Temperature: Perform the reaction at 0 °C or even lower (-20 °C). This will slow the reaction down and favor the most kinetically accessible position (typically C5), reducing the formation of thermodynamic side products.

    • Use a Bulky or Solid-Phase Reagent: NBS and DBDMH are solid reagents that generate a low equilibrium concentration of Br₂ in the solution, which can enhance selectivity compared to adding liquid Br₂ directly.

Brominating AgentTypical ConditionsProsCons
NBS 1.1 eq., DMF, 0 °C to RTEasy to handle; good selectivityCan be sluggish; light sensitive
DBDMH 0.55 eq., MeCN or THF, 0 °CMore reactive than NBS; higher yieldsMore expensive
Br₂ 1.05 eq., Acetic Acid, 0 °CHighly reactive; inexpensiveCan be non-selective; corrosive

Experimental Protocols

Protocol 1: Synthesis of Pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one Core (Adapted from Son, K., & Park, S. J. (2016). Beilstein J. Org. Chem.)[2][5][6]

  • To a solution of the 1,2-biscarbamoyl-substituted 1H-pyrrole precursor (1.0 eq.) in anhydrous CH₂Cl₂ (0.1 M), add triphenylphosphine (1.5 eq.) and triethylamine (3.0 eq.).

  • Cool the mixture to 0 °C in an ice bath under a nitrogen atmosphere.

  • Slowly add a solution of Bromine (1.2 eq.) in CH₂Cl₂ dropwise over 20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexane).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with CH₂Cl₂, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the pure pyrrolotriazinone core.

Protocol 2: Regioselective 5-Bromination (Conceptual protocol based on standard bromination practices)[7]

  • Dissolve the Pyrrolo[2,1-f]triazin-4(3H)-one (1.0 eq.) in anhydrous DMF (0.2 M) in a flask protected from light.

  • Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15 minutes. Alternative: Use 0.55 eq. of DBDMH.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis shows complete consumption of the starting material.

  • Pour the reaction mixture into ice-cold water. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold diethyl ether to remove succinimide.

  • Dry the solid under vacuum. If necessary, recrystallize from a suitable solvent (e.g., ethanol or acetonitrile) to obtain the pure 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one.

Frequently Asked Questions (FAQs)

Q1: How can I confirm that the bromine is at the 5-position and not the 7-position? A1: The most definitive method is 2D NMR spectroscopy. A Heteronuclear Multiple Bond Correlation (HMBC) experiment will show a correlation between the proton at C7 and the carbonyl carbon (C4), whereas the proton at C5 will not. Additionally, Nuclear Overhauser Effect (NOE) experiments can reveal through-space correlations to confirm the structure.

Q2: My final bromo compound is colored. Is this normal? A2: A slight off-white or pale yellow color is common. A dark brown or red color may indicate the presence of residual bromine or other impurities. Proper quenching (e.g., with a small amount of sodium thiosulfate solution during workup) and purification by recrystallization or chromatography should yield a cleaner, less colored product.

Q3: Can I use this procedure for chlorination or iodination? A3: Yes, the general principle of electrophilic substitution applies. For chlorination, you would typically use N-Chlorosuccinimide (NCS). For iodination, N-Iodosuccinimide (NIS) or a combination of I₂ and an oxidizing agent is effective. However, reaction conditions (solvent, temperature) will likely need to be re-optimized for each specific halogen.

References

5-Bromopyrrolo[2,1-f]triazin-4(3H)-one stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Ensuring Compound Integrity in Research and Development

Welcome to the technical support center for 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and proper storage of this compound. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to mitigate risks, ensure experimental reproducibility, and preserve the integrity of this important research molecule. The pyrrolo[2,1-f][1][2]triazine scaffold is a privileged structure in medicinal chemistry, recognized for its role in developing inhibitors for various kinases and other therapeutic targets.[3][4][5][6] Proper handling is paramount to leveraging its full potential.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one?

For long-term stability of the solid compound, it is recommended to store it at refrigerated temperatures, between 2°C and 8°C.[7] Some suppliers suggest storage at -20°C for maximum preservation.[8] The compound should be stored in a tightly sealed, chemically resistant container to prevent moisture absorption and contamination. It is also prudent to protect it from light.

Q2: How should I handle the compound upon receiving it?

Upon receipt, it is best practice to centrifuge the vial before opening to ensure any powder on the cap or threads is collected at the bottom.[8] The compound should be handled in a well-ventilated area.

Q3: Can I store 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one at room temperature?

While the pyrrolotriazine core generally exhibits good thermal stability, long-term storage at room temperature is not recommended.[1] For short periods, such as during shipping, room temperature exposure is acceptable for the solid form.[9] However, for maintaining long-term purity and preventing gradual degradation, refrigerated or freezer storage is essential.

Q4: What solvents are recommended for dissolving 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one?

Based on the general solubility of related heterocyclic compounds, polar aprotic solvents such as DMSO, DMF, and NMP are likely to be effective for creating stock solutions. For aqueous buffers, it is crucial to assess the compound's stability, as pH and the presence of nucleophiles can affect its integrity.

Q5: How stable are solutions of this compound?

The stability of 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one in solution is dependent on the solvent, pH, and storage conditions. Stock solutions in anhydrous DMSO, when stored at -20°C or -80°C in small aliquots, are generally stable for several weeks to months. Avoid repeated freeze-thaw cycles. Aqueous solutions are likely to be less stable and should be prepared fresh for each experiment.

Troubleshooting Guide

Unexpected experimental results can often be traced back to compound instability. This section addresses common problems and provides a logical framework for troubleshooting.

Scenario 1: Loss of Biological Activity in an Assay

You observe a significant decrease or complete loss of the expected biological activity of 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one in your cellular or biochemical assay.

  • Potential Cause 1: Degradation of solid compound.

    • Troubleshooting Steps:

      • Review your storage conditions. Was the compound consistently stored at the recommended temperature and protected from light and moisture?

      • Visually inspect the solid material. Any change in color or texture could indicate degradation.

      • Perform an analytical check (e.g., LC-MS or ¹H NMR) on a small sample of the solid to confirm its purity and structural integrity. Compare the results with the certificate of analysis provided by the supplier.

  • Potential Cause 2: Instability in solution.

    • Troubleshooting Steps:

      • How was the stock solution prepared and stored? Repeated freeze-thaw cycles can lead to degradation. It is advisable to prepare small, single-use aliquots.

      • How old is the stock solution? For critical experiments, it is best to use a freshly prepared stock solution or one that is no more than a few weeks old.

      • Was the compound dissolved in an appropriate solvent? Using a solvent in which the compound has poor solubility can lead to precipitation and an inaccurate final concentration in your assay.

  • Potential Cause 3: Instability in assay buffer.

    • Troubleshooting Steps:

      • The compound may be unstable at the pH of your assay buffer. The presence of nucleophilic species in the buffer could potentially displace the bromine atom.

      • To test for this, incubate the compound in the assay buffer for the duration of your experiment, then analyze the sample by LC-MS to check for degradation products.

Scenario 2: Appearance of Unexpected Peaks in Analytical Data (e.g., LC-MS, HPLC)

Your analytical data shows additional peaks that were not present when the compound was first characterized.

  • Potential Cause 1: Hydrolysis.

    • Plausible Mechanism: The lactam functionality in the triazinone ring could be susceptible to hydrolysis, especially under acidic or basic conditions.

    • Troubleshooting Steps:

      • Ensure that all solvents used for sample preparation and analysis are of high purity and anhydrous where necessary.

      • If working with aqueous solutions, prepare them fresh and use them promptly.

  • Potential Cause 2: Debromination.

    • Plausible Mechanism: The bromine atom can be labile under certain conditions, such as in the presence of reducing agents or upon exposure to light (photolysis).

    • Troubleshooting Steps:

      • Protect solutions from direct light.

      • Ensure that your experimental conditions do not include incompatible reagents, such as strong reducing agents.[2]

  • Potential Cause 3: Reaction with Solvent.

    • Plausible Mechanism: Some reactive solvents could potentially react with the compound, especially at elevated temperatures.

    • Troubleshooting Steps:

      • If you are performing reactions at high temperatures, ensure the solvent is inert.

      • When concentrating solutions, use moderate temperatures to avoid thermal degradation.

Summary of Storage Conditions

ConditionSolid CompoundStock Solution (in DMSO)Aqueous Solution
Temperature 2-8°C or -20°C[7][8][9][10]-20°C or -80°CPrepare fresh
Light Protect from lightStore in amber vials or in the darkPrepare fresh
Atmosphere Store under inert gas (e.g., Argon) for long-termStore under inert gasNot applicable
Container Tightly sealed, chemically resistantTightly sealed, amber vialsNot applicable

Experimental Protocol: Assessment of Compound Stability in Aqueous Buffer

This protocol provides a framework for evaluating the stability of 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one in a specific aqueous buffer.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

  • Preparation of Test Solution: Dilute the stock solution to a final concentration of 100 µM in the aqueous buffer of interest.

  • Time-Point Analysis:

    • Immediately after preparation (T=0), take an aliquot of the test solution and quench any potential reaction by diluting it in a suitable solvent (e.g., acetonitrile). Analyze by LC-MS.

    • Incubate the remaining test solution at the desired experimental temperature (e.g., 37°C).

    • Take aliquots at various time points (e.g., 1, 2, 4, 8, and 24 hours), quench, and analyze by LC-MS.

  • Data Analysis:

    • Quantify the peak area of the parent compound at each time point.

    • Plot the percentage of the remaining parent compound versus time to determine its stability profile in the buffer.

    • Identify any major degradation products by their mass-to-charge ratio.

Visualizing Troubleshooting and Degradation Pathways

Troubleshooting Workflow for Loss of Compound Activity

start Loss of Activity Observed check_solid Check Solid Compound (Storage, Visual, Analytical) start->check_solid solid_ok Solid Compound OK? check_solid->solid_ok solid_bad Degraded Solid: Procure New Batch solid_ok->solid_bad No check_stock Check Stock Solution (Age, Storage, Freeze-Thaw) solid_ok->check_stock Yes stock_ok Stock Solution OK? check_stock->stock_ok stock_bad Degraded Stock: Prepare Fresh Aliquots stock_ok->stock_bad No check_buffer Check Assay Buffer Stability (Incubation Study) stock_ok->check_buffer Yes buffer_ok Buffer Stability OK? check_buffer->buffer_ok buffer_bad Unstable in Buffer: Modify Assay Conditions buffer_ok->buffer_bad No other_issues Investigate Other Experimental Parameters buffer_ok->other_issues Yes

Caption: Decision tree for troubleshooting loss of activity.

Potential Degradation Pathways

parent 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one hydrolysis Hydrolysis Product Ring-opened acid/amide parent->hydrolysis H₂O (acid/base) debromination Debromination Product Pyrrolo[2,1-f]triazin-4(3H)-one parent->debromination Reducing agent or light (hν) substitution Substitution Product e.g., with buffer nucleophile parent->substitution Nucleophile (e.g., R-SH)

Caption: Plausible degradation routes for the compound.

References

Technical Support Center: Overcoming Resistance to Pyrrolo[2,1-f]triazine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing pyrrolo[2,1-f]triazine-based kinase inhibitors. This guide is designed to provide in-depth troubleshooting strategies and address common challenges encountered during your experiments, with a focus on overcoming drug resistance. The pyrrolo[2,1-f]triazine scaffold is a versatile and privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of kinases pivotal in cancer progression, including EGFR, VEGFR-2, c-Met, and JAK2.[1][2][3][4] As with any targeted therapy, the emergence of resistance is a significant hurdle. This resource provides a logical framework for identifying the root cause of resistance and implementing scientifically sound countermeasures.

Frequently Asked Questions (FAQs)

Q1: My pyrrolo[2,1-f]triazine inhibitor, designed to target EGFR, is losing efficacy in my cell line over time. What are the likely causes?

This is a common observation and typically points to the development of acquired resistance. The two primary categories of resistance mechanisms are:

  • On-target resistance: This involves genetic alterations in the target kinase itself, preventing the inhibitor from binding effectively. For EGFR, the most well-documented resistance mutations include the T790M "gatekeeper" mutation and the C797S mutation, which can confer resistance to third-generation irreversible inhibitors.[5]

  • Off-target resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on the inhibited kinase.[5] A frequent example is the amplification and activation of the MET receptor tyrosine kinase, which can reactivate downstream signaling cascades like the PI3K/AKT and MAPK pathways, even in the presence of an EGFR inhibitor.[6][7][8]

To begin troubleshooting, a systematic investigation into both possibilities is necessary.

Troubleshooting Guide: Investigating Reduced Inhibitor Efficacy

This guide will walk you through a series of experiments to determine the cause of resistance to your pyrrolo[2,1-f]triazine inhibitor and explore potential solutions.

Step 1: Confirm Loss of Potency with a Cell Viability Assay

First, quantitatively confirm the suspected loss of inhibitor efficacy.

Recommended Experiment: MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[9][10][11][12] A rightward shift in the dose-response curve for your inhibitor indicates a decrease in its potency.

dot

Caption: Workflow for MTT Cell Viability Assay.

Protocol: MTT Assay [9][10][11][12][13]

  • Cell Seeding: Seed your cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Inhibitor Treatment: The following day, treat the cells with a range of concentrations of your pyrrolo[2,1-f]triazine inhibitor. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (typically 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO or an SDS-HCl solution, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot the absorbance values against the inhibitor concentrations to generate a dose-response curve and calculate the IC50 value (the concentration of inhibitor required to inhibit cell growth by 50%). A significant increase in the IC50 value compared to the parental, sensitive cell line confirms resistance.

Step 2: Investigate On-Target Resistance - Sequencing the Target Kinase

If you have confirmed a loss of inhibitor potency, the next step is to investigate whether mutations in the target kinase are responsible.

Recommended Approach: Sanger Sequencing or Next-Generation Sequencing (NGS)

For EGFR-targeted inhibitors, sequence the kinase domain (exons 18-21) to identify known resistance mutations like T790M and C797S. For inhibitors targeting other kinases, sequence the corresponding ATP-binding pocket region.

Step 3: Investigate Off-Target Resistance - Activation of Bypass Signaling Pathways

If no on-target mutations are found, or if you suspect a parallel resistance mechanism, investigate the activation of bypass signaling pathways. As MET amplification is a common culprit in resistance to EGFR inhibitors, this is a logical starting point.[6][7][8][14]

Recommended Experiment 1: Western Blot for Phosphorylated MET (p-MET)

An increase in the phosphorylation of MET is a strong indicator of its activation.

dot

Western_Blot_Workflow A Cell Lysis & Protein Extraction B Protein Quantification (e.g., BCA assay) A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking (e.g., 5% BSA) D->E F Primary Antibody Incubation (anti-p-MET) E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Data Analysis (Densitometry) H->I

Caption: Western Blot Workflow for p-MET Detection.

Protocol: Western Blot for p-MET [15][16][17]

  • Protein Extraction: Lyse both your resistant and parental (sensitive) cells and extract the total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated MET (p-MET).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Compare the intensity of the p-MET bands between the resistant and parental cell lines. An increased signal in the resistant line suggests MET activation. It is crucial to also probe for total MET and a loading control (e.g., β-actin or GAPDH) to normalize the data.

Recommended Experiment 2: Co-Immunoprecipitation (Co-IP) to Investigate Protein-Protein Interactions

If you suspect an interaction between your target kinase and a bypass pathway component (e.g., EGFR and MET), Co-IP can be a powerful validation tool.[5][18][19][20]

Protocol: Co-Immunoprecipitation [5][18][19]

  • Cell Lysis: Lyse cells under non-denaturing conditions to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysate with an antibody that specifically targets your "bait" protein (e.g., EGFR).

  • Complex Capture: Add protein A/G beads to pull down the antibody-protein complex.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads.

  • Western Blot Analysis: Analyze the eluted proteins by Western blot, probing for the "prey" protein (e.g., MET). The presence of the prey protein in the eluate indicates an interaction with the bait protein.

Troubleshooting Summary Possible Cause Recommended Action
Increased IC50 Drug ResistanceProceed to investigate on- and off-target mechanisms.
No On-Target Mutations Bypass Pathway ActivationPerform Western blot for key bypass pathway proteins (e.g., p-MET).
Increased p-MET MET Pathway ActivationConsider combination therapy with a MET inhibitor.

Strategies to Overcome Resistance

Combination Therapy

If you have identified the activation of a bypass pathway, a logical next step is to co-administer your pyrrolo[2,1-f]triazine inhibitor with an inhibitor of the activated bypass pathway. For MET-driven resistance to an EGFR inhibitor, a combination with a MET inhibitor is a rational approach.[7][8][21]

Experimental Design for Combination Therapy:

  • Determine the IC50 of each inhibitor individually in your resistant cell line.

  • Use a checkerboard assay with varying concentrations of both inhibitors to assess for synergistic, additive, or antagonistic effects. The Chou-Talalay method can be used to calculate a combination index (CI), where CI < 1 indicates synergy.

  • Validate synergy by observing the effects on downstream signaling pathways (e.g., p-AKT, p-ERK) using Western blotting. A synergistic combination should result in a more profound and sustained inhibition of these pathways compared to either single agent.

Next-Generation Inhibitors

If on-target mutations are the cause of resistance, consider synthesizing or obtaining a next-generation pyrrolo[2,1-f]triazine inhibitor designed to overcome these specific mutations. For example, if your cells have developed a C797S mutation in EGFR, a fourth-generation, non-covalent inhibitor may be effective.

Beyond EGFR: Resistance to Other Pyrrolo[2,1-f]triazine Kinase Inhibitors

The pyrrolo[2,1-f]triazine scaffold is utilized in inhibitors targeting a variety of kinases.[1][3][4][22] While the principles of on- and off-target resistance remain the same, the specific mutations and bypass pathways will differ depending on the target kinase.

  • c-Met Inhibitors: Resistance can arise from mutations in the c-Met kinase domain or activation of parallel pathways like the EGFR or FGF receptor (FGFR) signaling.[23][24]

  • VEGFR-2 Inhibitors: Resistance mechanisms can involve the upregulation of other pro-angiogenic factors like FGF.[23]

  • JAK2 Inhibitors: Resistance may be mediated by mutations in the JAK2 pseudokinase domain or the activation of downstream signaling components.

The troubleshooting workflow outlined above can be adapted to investigate resistance to inhibitors of these and other kinases.

dot

Resistance_Mechanisms cluster_inhibitor Pyrrolo[2,1-f]triazine Inhibitor cluster_target Target Kinase (e.g., EGFR) cluster_downstream Downstream Signaling cluster_resistance Resistance Mechanisms Inhibitor Pyrrolo[2,1-f]triazine Inhibitor Target Target Kinase Inhibitor->Target Inhibition Downstream PI3K/AKT & MAPK Pathways Target->Downstream Activation OnTarget On-Target Mutation (e.g., C797S) OnTarget->Target Alters binding site OffTarget Bypass Pathway Activation (e.g., MET Amplification) OffTarget->Downstream Reactivation

Caption: Overview of Resistance Mechanisms.

References

Technical Support Center: Synthesis of Brominated Pyrrolotriazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of brominated pyrrolotriazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the electrophilic bromination of the pyrrolotriazine scaffold. By understanding the underlying mechanisms, you can optimize your reaction conditions to achieve higher yields, better regioselectivity, and simpler purification.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My bromination reaction is producing multiple products, including di- and even tri-brominated species, even when I use only one equivalent of brominating agent. What's happening and how can I improve selectivity for the mono-brominated product?

This is a classic issue stemming from the high reactivity of the pyrrole ring within the pyrrolotriazine core towards electrophilic aromatic substitution.[1] The initial mono-brominated product is often still electron-rich enough to react further with the brominating agent, leading to over-bromination.

Root Cause Analysis:

  • High Reactivity of the Pyrrole Moiety: The pyrrole ring is inherently electron-rich and highly activated towards electrophiles. The first bromine substituent may not sufficiently deactivate the ring to prevent subsequent brominations.

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can provide the necessary energy for less favorable, multiple bromination events to occur.

  • Choice of Brominating Agent: Potent brominating agents like molecular bromine (Br₂) can be difficult to control and often lead to a mixture of products.[2][3]

Troubleshooting Protocol:

  • Lower the Reaction Temperature: Start the reaction at 0°C or even -78°C (dry ice/acetone bath) and allow it to slowly warm to room temperature. This will decrease the reaction rate and enhance selectivity.

  • Control Reagent Addition: Add the brominating agent dropwise as a dilute solution over an extended period. This maintains a low concentration of the electrophile in the reaction mixture, favoring mono-substitution.

  • Select a Milder Brominating Agent: Switch from Br₂ to N-Bromosuccinimide (NBS).[4][5][6] NBS is a solid, easier to handle, and generally provides better control over the reaction, leading to higher yields of the mono-brominated product.[3] For even greater control and different regioselectivity, consider using tetrabutylammonium tribromide (TBATB), which is known for its mild nature.[7]

Workflow for Optimizing Mono-bromination:

G start Start: Over-bromination Observed temp Action: Lower Temperature (e.g., 0°C to -78°C) start->temp analyze1 Analyze Product Mixture (TLC, LC-MS) temp->analyze1 addition Action: Slow, Dropwise Addition of Brominating Agent analyze2 Analyze Product Mixture (TLC, LC-MS) addition->analyze2 reagent Action: Switch to Milder Reagent (e.g., NBS, TBATB) analyze3 Analyze Product Mixture (TLC, LC-MS) reagent->analyze3 analyze1->addition Still Over-brominated success Result: Selective Mono-bromination analyze1->success Success analyze2->reagent Still Over-brominated analyze2->success Success analyze3->success Success fail Continue Optimization analyze3->fail Still Over-brominated

Caption: Troubleshooting workflow for over-bromination.

FAQ 2: I am observing an unexpected loss of the bromo-substituent during workup or subsequent reaction steps. What causes this dehalogenation and how can I prevent it?

Dehalogenation, or the removal of the bromine atom, is a known side reaction for bromo-substituted electron-rich heterocycles, including pyrroles.[8][9] This can be particularly problematic during purification or when subjecting the brominated intermediate to further transformations, such as cross-coupling reactions.[8]

Root Cause Analysis:

  • Reductive Cleavage: The C-Br bond can be cleaved under reductive conditions. This can be unintentional, for instance, through the use of certain reagents or catalytic systems in subsequent steps. Catalytic hydrogenation is a common method for intentionally removing bromo groups.[9][10]

  • Hydrolytic Instability: The presence of water, especially under non-neutral pH, can sometimes facilitate the hydrolysis of the bromo-substituent, although this is less common than reductive cleavage.[4][5]

  • Metal-Catalyzed Side Reactions: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), the desired coupling can be accompanied by a competing dehalogenation pathway.[8]

Troubleshooting Protocol:

  • Protecting Groups: If dehalogenation is a persistent issue, especially in subsequent steps, consider protecting the pyrrole nitrogen. An N-Boc or N-SEM group can modulate the electron density of the ring and stabilize the C-Br bond.[8]

  • Careful Selection of Downstream Reagents: When planning multi-step syntheses, be mindful of the reagents used after bromination. Avoid strongly reductive conditions if the bromo-substituent is to be retained.

  • Optimize Cross-Coupling Conditions: If dehalogenation occurs during a cross-coupling reaction, screen different palladium catalysts, ligands, bases, and solvents. Sometimes, a change in the ligand or the use of a milder base can suppress the reductive dehalogenation pathway.

FAQ 3: My bromination is not regioselective. I'm getting a mixture of isomers. How can I control the position of bromination on the pyrrolotriazine core?

Regioselectivity in the bromination of pyrrole-containing systems is governed by a combination of electronic and steric factors.[2][11] The pyrrole ring typically undergoes electrophilic substitution at the C2 (α) position due to the greater stability of the resulting intermediate.[12] However, the substitution pattern of the pyrrolotriazine core can influence this preference.

Root Cause Analysis:

  • Electronic Effects: The inherent electronic properties of the fused triazine ring and any existing substituents will direct the incoming electrophile. Electron-withdrawing groups on the pyrrole ring generally direct bromination to the C4-position, while electron-donating groups favor the C5-position.[2]

  • Steric Hindrance: Bulky substituents near a potential reaction site can sterically hinder the approach of the brominating agent, favoring substitution at a less crowded position.

  • Reaction Conditions: The choice of solvent and brominating agent can significantly impact the regiochemical outcome. For example, using a milder reagent like tetrabutylammonium tribromide (TBATB) has been shown to favor C5 bromination in certain pyrrole-2-carboxamides.[2][11]

Strategies for Controlling Regioselectivity:

StrategyPrincipleRecommended Action
Substrate Control Utilize existing functional groups to direct bromination.Analyze the electronic nature of substituents on the pyrrolotriazine core. Electron-withdrawing groups at C2 will favor C4 bromination.[2]
Reagent Selection Different brominating agents have different steric and electronic demands.For C4 selectivity with a C2-electron-withdrawing group, NBS or Br₂ are often effective.[2] For C5 selectivity in certain amides, TBATB can be superior.[2][7]
Solvent Effects Solvent polarity can influence the reactivity of the brominating agent.The regioselectivity of bromination with pyridinium hydrobromide perbromide (PHP) can be tuned by varying solvent polarity.[2]
Protecting Groups Silylation of the pyrrole nitrogen can direct bromination to the C3 position.[12]If C3 bromination is desired, consider using an N-silyl protecting group.

Mechanism of Regioselective Bromination:

G cluster_0 Electrophilic Attack cluster_1 Deprotonation & Aromatization Pyrrolotriazine Pyrrolotriazine Core Br_plus Br+ (from NBS, Br2, etc.) Intermediate_C4 Wheland Intermediate (Attack at C4) Pyrrolotriazine->Intermediate_C4 Intermediate_C5 Wheland Intermediate (Attack at C5) Pyrrolotriazine->Intermediate_C5 Br_plus->Intermediate_C4 Favored by EWG at C2 Br_plus->Intermediate_C5 Favored by EDG at C2 Product_C4 4-Bromo-pyrrolotriazine Intermediate_C4->Product_C4 Base Base Intermediate_C4->Base -H+ Product_C5 5-Bromo-pyrrolotriazine Intermediate_C5->Product_C5 Intermediate_C5->Base -H+

Caption: Regioselectivity in pyrrolotriazine bromination.

Experimental Protocols

Protocol 1: Selective Mono-bromination using NBS

This protocol is optimized for achieving high selectivity for the mono-brominated product.

  • Preparation: Dissolve the pyrrolotriazine starting material (1.0 eq) in a suitable anhydrous solvent (e.g., THF, DMF, or CH₂Cl₂) in a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar). Cool the solution to 0°C using an ice bath.

  • Reagent Solution: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in the same anhydrous solvent. Note: It is recommended to use freshly recrystallized NBS to avoid side reactions from aged reagents.[5]

  • Addition: Add the NBS solution to the stirred pyrrolotriazine solution dropwise via a syringe pump or dropping funnel over 1-2 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours after the addition is finished.

  • Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.

  • Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate, CH₂Cl₂). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-brominated pyrrolotriazine.

References

Technical Support Center: Enhancing the Selectivity of Pyrrolo[2,1-f]triazine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with pyrrolo[2,1-f]triazine kinase inhibitors. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the development and optimization of these promising therapeutic agents. The pyrrolo[2,1-f]triazine scaffold is a privileged structure in kinase inhibitor design, forming the core of several clinically important drugs.[1][2][3] However, achieving high selectivity remains a critical challenge due to the conserved nature of the ATP-binding site across the human kinome.[4][5]

This resource combines foundational knowledge with advanced troubleshooting strategies to help you navigate the complexities of enhancing inhibitor selectivity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the selectivity of pyrrolo[2,1-f]triazine kinase inhibitors.

Q1: What makes the pyrrolo[2,1-f]triazine scaffold a good starting point for kinase inhibitors?

The pyrrolo[2,1-f]triazine core is considered a "privileged scaffold" because its unique bridged-head nitrogen heterocyclic structure is versatile and can be readily modified to interact with various biological targets, including a wide range of kinases.[2] Its structure allows for key interactions within the ATP-binding pocket, particularly with the hinge region of the kinase.[6] The fused ring system provides a rigid framework that can be functionalized at multiple positions to explore different regions of the kinase active site, facilitating the optimization of both potency and selectivity.[1]

Q2: Why is achieving selectivity a major hurdle for ATP-competitive inhibitors like those based on the pyrrolo[2,1-f]triazine scaffold?

Most small-molecule kinase inhibitors, including those with a pyrrolo[2,1-f]triazine core, are designed to be ATP-competitive. This means they bind to the highly conserved ATP-binding pocket.[4][5] The high degree of similarity in this pocket across different kinases makes it challenging to design inhibitors that selectively target a single kinase or a specific kinase family.[4] Off-target inhibition can lead to undesirable side effects and limit the therapeutic window of a drug candidate.[5]

Q3: What are the primary strategies for improving the selectivity of pyrrolo[2,1-f]triazine kinase inhibitors?

Several key strategies can be employed to enhance selectivity:

  • Exploiting Unique Pockets: Designing substituents on the pyrrolo[2,1-f]triazine core that can access and interact with less conserved regions adjacent to the ATP-binding site. These can include hydrophobic pockets or areas with unique amino acid residues.[6]

  • Targeting Inactive Conformations: Developing inhibitors that preferentially bind to the inactive conformation of a kinase. These conformations often expose unique binding sites that are not present in the active state and differ significantly between kinases.[7]

  • Structure-Based Drug Design (SBDD): Utilizing X-ray crystallography and molecular modeling to visualize how the inhibitor binds to the target kinase. This allows for the rational design of modifications that enhance interactions with the desired target while disrupting interactions with off-targets.[8]

  • Covalent Inhibition: Introducing a reactive group (a "warhead") onto the inhibitor that can form a covalent bond with a non-conserved cysteine residue near the active site of the target kinase. This can lead to high selectivity and prolonged inhibition.[8]

Q4: How can I assess the selectivity of my pyrrolo[2,1-f]triazine inhibitor?

A comprehensive assessment of selectivity typically involves a tiered approach:

  • Initial Screening: Test the inhibitor against a small panel of closely related kinases to get an early indication of its selectivity profile.

  • Large-Scale Kinome Profiling: Utilize commercially available services that screen your compound against a large panel of kinases (e.g., 400+ kinases) at a single concentration. This provides a broad overview of potential off-targets.

  • Dose-Response Assays: For any identified off-targets, perform dose-response experiments to determine the IC50 or Ki values. This quantifies the potency of your inhibitor against these unintended targets.

  • Cell-Based Assays: Confirm the biochemical selectivity in a cellular context by measuring the inhibition of downstream signaling pathways of the target kinase and known off-targets.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Issue 1: My pyrrolo[2,1-f]triazine inhibitor shows significant off-target activity against closely related kinases.

Potential Causes and Solutions:

  • Cause: The inhibitor primarily interacts with highly conserved residues in the ATP-binding site.

  • Solution 1: Structure-Activity Relationship (SAR) Guided Modification.

    • Rationale: Systematically modify the substituents on the pyrrolo[2,1-f]triazine core to probe for interactions with non-conserved residues. The aniline group at the 4-position and substituents at the C6 position are often key for driving selectivity.[6]

    • Protocol:

      • Synthesize a small library of analogs with diverse chemical functionalities at key positions of the scaffold.

      • Screen these analogs against your target kinase and the identified off-target kinases.

      • Analyze the SAR to identify modifications that improve the selectivity ratio (IC50 off-target / IC50 on-target).

  • Solution 2: Exploit the "Gatekeeper" Residue.

    • Rationale: The gatekeeper residue, which sits at the entrance to a hydrophobic back pocket, varies in size among kinases. Targeting this variability is a well-established strategy for achieving selectivity.

    • Protocol:

      • Obtain or model the crystal structures of your target and off-target kinases.

      • Compare the size and nature of the gatekeeper residue.

      • Design bulky or specifically shaped substituents on your inhibitor that are accommodated by the gatekeeper of your target kinase but clash with the gatekeeper of the off-target kinase.

Troubleshooting Workflow: Addressing Off-Target Activity

start High Off-Target Activity Identified sar Perform SAR Studies (Vary substituents) start->sar sbdd Utilize Structure-Based Design (Analyze crystal structures) start->sbdd retest Synthesize & Screen Analogs sar->retest gatekeeper Target the Gatekeeper Residue sbdd->gatekeeper inactive_conf Design Inhibitors for Inactive Conformation sbdd->inactive_conf gatekeeper->retest inactive_conf->retest evaluate Evaluate Selectivity Profile retest->evaluate success Improved Selectivity Achieved evaluate->success Successful fail Re-evaluate Core Scaffold or Target evaluate->fail Unsuccessful

Caption: A decision-making workflow for improving inhibitor selectivity.

Issue 2: My inhibitor is potent in biochemical assays but has poor activity in cell-based assays.

Potential Causes and Solutions:

  • Cause 1: Poor Cell Permeability.

    • Rationale: The physicochemical properties of your inhibitor may prevent it from crossing the cell membrane to reach its intracellular target.

    • Solution:

      • Assess Physicochemical Properties: Calculate properties like cLogP, molecular weight, and polar surface area. Aim for values within the "rule of five" as a starting point.

      • Modify for Permeability: Introduce modifications that increase lipophilicity or reduce the number of hydrogen bond donors/acceptors. Be mindful that these changes can also affect solubility and off-target activity.

  • Cause 2: High Protein Binding.

    • Rationale: The inhibitor may be binding extensively to plasma proteins or other intracellular proteins, reducing the free concentration available to engage the target kinase.

    • Solution:

      • Measure Plasma Protein Binding: Perform an in vitro plasma protein binding assay.

      • Structural Modifications: If binding is high, make structural changes to reduce non-specific binding. This often involves reducing lipophilicity or masking greasy regions of the molecule.

  • Cause 3: Efflux by Transporters.

    • Rationale: The inhibitor may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it out of the cell.

    • Solution:

      • Perform an Efflux Assay: Use cell lines that overexpress specific transporters to determine if your compound is a substrate.

      • Design out Efflux: Modify the structure to reduce its recognition by efflux pumps. This can involve altering charge, size, or hydrogen bonding patterns.

Experimental Protocol: Caco-2 Permeability Assay for Efflux Assessment

  • Cell Culture: Culture Caco-2 cells on permeable filter supports for 21 days to allow for differentiation and formation of a polarized monolayer.

  • Assay Setup:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES).

    • Add your pyrrolo[2,1-f]triazine inhibitor to either the apical (A) or basolateral (B) chamber.

  • Incubation: Incubate the plate at 37°C with gentle shaking.

  • Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber (B if dosing A, and A if dosing B).

  • Analysis: Quantify the concentration of your inhibitor in the samples using LC-MS/MS.

  • Calculate Permeability: Determine the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.

  • Determine Efflux Ratio: Calculate the efflux ratio (Papp(B-A) / Papp(A-B)). A ratio significantly greater than 2 suggests active efflux.

Issue 3: My inhibitor is selective but lacks the desired potency.

Potential Causes and Solutions:

  • Cause: The inhibitor is not making optimal interactions with the target kinase.

  • Solution 1: Optimize Hinge-Binding Interactions.

    • Rationale: The pyrrolo[2,1-f]triazine core typically forms crucial hydrogen bonds with the kinase hinge region.[6] Small changes to the core or nearby substituents can significantly impact these interactions.

    • Action: Use molecular modeling to guide modifications that can strengthen these hydrogen bonds.

  • Solution 2: Explore Additional Pockets.

    • Rationale: Even if your inhibitor is selective, there may be unoccupied pockets in the active site that can be exploited to increase potency.

    • Action: Analyze the co-crystal structure of your inhibitor bound to the target. Look for nearby pockets and design substituents that can form favorable interactions (e.g., hydrophobic, hydrogen bonding) within these pockets. Recent work on pyrrolo[2,1-f]triazines has shown that extending into a back pocket can lead to a significant boost in potency.[9]

Data Presentation: Example of SAR for Potency and Selectivity

CompoundR1 GroupTarget IC50 (nM)Off-Target IC50 (nM)Selectivity Ratio
1a -H501503
1b -CH3452004.4
1c -OCH32050025
1d -Cl15805.3

Part 3: Advanced Strategies and Methodologies

Kinome-Wide Selectivity Profiling Workflow

This workflow outlines the process of comprehensively evaluating the selectivity of a lead compound.

start Lead Pyrrolo[2,1-f]triazine Inhibitor single_conc Single Concentration Kinome Screen (e.g., 1 µM) start->single_conc identify_hits Identify Off-Target Hits (e.g., >50% inhibition) single_conc->identify_hits dose_response Dose-Response Assays for Hits (Determine IC50 values) identify_hits->dose_response cellular_assays Cellular Target Engagement & Phenotypic Assays dose_response->cellular_assays in_vivo In Vivo Efficacy & Toxicity Studies cellular_assays->in_vivo final Candidate Selection in_vivo->final

Caption: A workflow for comprehensive kinome selectivity profiling.

Targeting Allosteric Sites

For particularly challenging targets where achieving selectivity in the ATP-binding site is difficult, consider designing allosteric inhibitors.

  • Concept: Allosteric inhibitors bind to a site on the kinase that is distinct from the ATP pocket. These sites are generally less conserved than the active site, offering a greater opportunity for achieving high selectivity.[10]

  • Approach:

    • Identify Allosteric Pockets: Use computational methods or fragment-based screening to identify potential allosteric binding sites.

    • Design or Screen for Binders: Develop compounds that are designed to bind to these sites or screen compound libraries for hits.

    • Mechanism of Action Studies: Characterize how the allosteric inhibitor affects the kinase's function (e.g., by locking it in an inactive conformation).

References

Technical Support Center: 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2025-12-31-001

Version: 1.0

Introduction

This technical support guide is intended for researchers, scientists, and drug development professionals working with 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one. As a complex heterocyclic molecule, understanding its stability and potential degradation pathways is critical for experimental design, data interpretation, and formulation development. This document provides troubleshooting guidance and frequently asked questions (FAQs) based on the chemical structure of the molecule and established principles of drug degradation.

General Stability and Storage

Q1: What are the recommended storage conditions for 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one?

While specific stability data for this molecule is not extensively published, based on its structure, it is recommended to store 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one as a solid in a tightly sealed container at low temperatures (e.g., 4°C), protected from light and moisture. The presence of the lactam and the bromo substituent suggests potential sensitivity to hydrolysis and photolytic degradation.

Potential Degradation Pathways

The structure of 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one contains several moieties susceptible to degradation under stress conditions. The primary sites for degradation are the lactam (amide) bond within the triazinone ring, the carbon-bromine bond, and the electron-rich pyrrolotriazine core.

cluster_main 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one cluster_degradation Potential Degradation Pathways Main 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one Hydrolysis Hydrolytic Degradation (Ring Opening) Main->Hydrolysis Acid/Base Oxidation Oxidative Degradation (N-Oxide Formation) Main->Oxidation Oxidizing Agents Photolysis Photolytic Degradation (Debromination) Main->Photolysis UV/Vis Light

Validation & Comparative

A Comparative Guide to Kinase Inhibitors: Evaluating the Pyrrolo[2,1-f]triazine Scaffold Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the pursuit of novel molecular scaffolds that offer high potency and selectivity against key oncogenic kinases is a paramount objective. This guide provides a comparative analysis of the emerging 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one scaffold and its derivatives against well-established kinase inhibitors targeting critical cancer signaling pathways. While specific experimental data for 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one is not extensively available in public literature, the foundational pyrrolo[2,1-f][1][2][3]triazine core is recognized as a "privileged" scaffold in medicinal chemistry.[4][5] This guide will, therefore, evaluate the potential of this scaffold in the context of its known successful derivatives and compare it with leading inhibitors of the Src, p38 MAPK, and VEGFR-2 kinase families.

The Rise of the Pyrrolo[2,1-f][1][2][3]triazine Scaffold

The pyrrolo[2,1-f][1][2][3]triazine system is a fused heterocycle that has garnered significant attention from medicinal chemists.[5] Its structure is noted for being an isostere of purines, allowing it to effectively compete for the ATP-binding site of a wide range of kinases.[4] This versatility has led to the development of potent inhibitors targeting various receptor and non-receptor tyrosine kinases. Notably, derivatives of this scaffold have shown impressive inhibitory activity against c-Met and VEGFR-2, with some compounds exhibiting IC50 values in the low nanomolar range.[1][6] The success of this scaffold underscores its potential for generating a new generation of targeted therapies.

Comparative Analysis with Established Kinase Inhibitors

To contextualize the potential of the pyrrolo[2,1-f][1][2][3]triazine scaffold, we will compare it against three classes of well-characterized kinase inhibitors, each targeting a distinct but crucial signaling pathway in oncology.

Src Family Kinase (SFK) Inhibitors

The Src family of non-receptor tyrosine kinases plays a pivotal role in regulating cell proliferation, survival, migration, and angiogenesis. Their dysregulation is a common feature in many cancers, making them an attractive therapeutic target.[7]

Src_Pathway RTK Growth Factor Receptor (e.g., EGFR, PDGFR) Src Src RTK->Src Integrin Integrin FAK FAK Integrin->FAK Ras Ras/MAPK Pathway Src->Ras PI3K PI3K/Akt Pathway Src->PI3K STAT3 STAT3 Src->STAT3 Migration Migration & Invasion Src->Migration FAK->Src Proliferation Cell Proliferation & Survival Ras->Proliferation PI3K->Proliferation STAT3->Proliferation

Caption: Simplified Src signaling pathway in cancer.

  • Dasatinib: A potent, multi-targeted inhibitor of BCR-ABL and Src family kinases.[8][9] It is approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[10] Dasatinib is notable for its ability to bind to both the active and inactive conformations of the ABL kinase, which contributes to its efficacy against imatinib-resistant mutations.[11]

  • Saracatinib (AZD0530): A highly selective Src inhibitor with a greater than 10-fold preference for Src over Abl kinases.[12][13] It has been investigated in numerous clinical trials for various solid tumors and other diseases.[7][14] Its high selectivity may offer a different safety profile compared to broader-spectrum inhibitors like dasatinib.

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibitors

The p38 MAPK pathway is a key signaling cascade that responds to cellular stress and inflammatory cytokines. In the context of cancer, it can promote cell survival, inflammation, and angiogenesis within the tumor microenvironment.

p38_MAPK_Pathway Stress Cellular Stress (UV, Osmotic Shock) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAP3K MKK MKK3/6 MAP3K->MKK p38 p38 MAPK MKK->p38 MK2 MAPKAPK2 p38->MK2 TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38->TranscriptionFactors GeneExpression Inflammation & Survival Gene Expression MK2->GeneExpression TranscriptionFactors->GeneExpression

Caption: The p38 MAPK signaling cascade.

  • Ralimetinib (LY2228820): Initially developed as a selective inhibitor of p38α and p38β MAPK, with IC50 values of 5.3 and 3.2 nmol/L, respectively.[15] While it effectively inhibits p38 MAPK signaling, recent studies suggest its anticancer effects may be more attributable to off-target inhibition of EGFR.[15][16] This highlights the complexity of interpreting the therapeutic mechanisms of kinase inhibitors.

  • Doramapimod (BIRB 796): A highly potent and selective p38 MAPK inhibitor that binds to an allosteric site, inducing a conformational change in the kinase.[17] This unique binding mode results in a very slow dissociation rate and high affinity (Kd = 0.1 nM).[18] It potently inhibits the production of inflammatory cytokines like TNF-α.[17]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors

VEGFR-2 is the primary mediator of the pro-angiogenic effects of VEGF. Inhibiting this receptor tyrosine kinase is a cornerstone of anti-angiogenic therapy, aiming to starve tumors of their blood supply.

VEGFR2_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K/Akt VEGFR2->PI3K Ras Ras/Raf/MEK/ERK VEGFR2->Ras EndothelialCell Endothelial Cell Proliferation, Migration, & Survival PLCg->EndothelialCell PI3K->EndothelialCell Ras->EndothelialCell Angiogenesis Angiogenesis EndothelialCell->Angiogenesis

Caption: VEGFR-2 signaling pathway in angiogenesis.

  • Sunitinib: An oral, multi-targeted receptor tyrosine kinase inhibitor that potently inhibits VEGFRs, PDGFRs, and KIT.[19][20] Its broad-spectrum activity contributes to both its anti-angiogenic and direct anti-tumor effects.[21] Sunitinib is a standard first-line treatment for metastatic renal cell carcinoma (mRCC) and is also used for gastrointestinal stromal tumors (GIST).[19]

  • Axitinib: A potent and selective second-generation inhibitor of VEGFR-1, -2, and -3. Its high selectivity for VEGFRs may result in a more favorable side-effect profile compared to multi-targeted inhibitors like sunitinib, although this can vary between patients.

Quantitative Performance Comparison

The following table summarizes the inhibitory potency (IC50) of the discussed compounds against their primary targets and selected off-targets to illustrate their selectivity profiles. It is important to note that IC50 values can vary between different assay formats and conditions.

InhibitorPrimary Target(s)IC50 (nM) - Primary TargetIC50 (nM) - Selected Off-TargetsClinical Status
Pyrrolo[2,1-f]triazine Derivative (Compound 27a) [6]c-Met, VEGFR-22.3 (c-Met), 5.0 (VEGFR-2)-Preclinical
Dasatinib [9]BCR-ABL, Src<1 (BCR-ABL), 0.5 (Src)c-KIT (nM), PDGFRβ (nM), EPHA2 (nM)Approved (CML, Ph+ ALL)
Saracatinib [7]Src Family Kinases2.7-11 (Src, Lck, Yes, Fyn)>10-fold selective for Src over AblInvestigational
Ralimetinib (LY2228820) [15][22]p38α, p38β7 (p38α), 3 (p38β)EGFR (higher nM range)Phase II Completed
Doramapimod (BIRB 796) [18][23]p38α, p38β, p38γ, p38δ38 (p38α), 65 (p38β), 200 (p38γ), 520 (p38δ)B-Raf (83 nM)Investigational
Sunitinib [19][21]VEGFRs, PDGFRs, KITVEGFR-2 (~2-10 nM), PDGFRβ (~1-5 nM), KIT (~1-10 nM)FLT3, RETApproved (mRCC, GIST)
Axitinib VEGFR-1, -2, -30.1 (VEGFR-1), 0.2 (VEGFR-2), 0.1-0.3 (VEGFR-3)PDGFR (~1.6 nM), c-KIT (~1.7 nM)Approved (mRCC)

Experimental Methodologies

The evaluation of kinase inhibitors relies on a tiered system of assays, progressing from biochemical assays to cell-based models and finally to in vivo studies.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the catalytic activity of a purified kinase enzyme.

Kinase_Assay_Workflow cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection a Prepare kinase, substrate, and ATP solution c Incubate kinase with inhibitor a->c b Serially dilute inhibitor compound b->c d Initiate reaction with ATP and substrate c->d e Stop reaction and quantify phosphorylation d->e f Calculate IC50 e->f

Caption: General workflow for an in vitro kinase assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT). Prepare solutions of the purified kinase, the specific substrate (peptide or protein), and ATP (often including a radiolabeled [γ-³²P]ATP tracer).[24]

  • Compound Dilution: Perform serial dilutions of the test compound (e.g., 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one) in DMSO, then further dilute in the kinase reaction buffer.

  • Kinase Reaction: In a 96-well plate, add the kinase and the diluted test compound. Allow a pre-incubation period (e.g., 10-15 minutes at room temperature) for the compound to bind to the kinase.

  • Initiation: Start the reaction by adding the ATP and substrate mixture to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Termination and Detection: Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane). Quantify the amount of phosphorylated substrate. For radioactive assays, this is done using a scintillation counter.[25] For non-radioactive methods (e.g., TR-FRET, Fluorescence Polarization), a plate reader is used.[25]

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Cellular Phosphorylation Assay

This assay measures the inhibition of a specific kinase within its natural cellular environment by quantifying the phosphorylation of its downstream substrate.

Cellular_Assay_Workflow a Seed cells in multi-well plate b Treat with inhibitor at various concentrations a->b c Stimulate pathway (if necessary) b->c d Lyse cells and collect protein c->d e Quantify substrate phosphorylation (Western Blot/ELISA) d->e f Determine cellular IC50 e->f

Caption: Workflow for a cellular phosphorylation assay.

Step-by-Step Protocol (Western Blot):

  • Cell Culture: Plate cells known to have an active signaling pathway of interest (e.g., a cancer cell line with overactive Src) in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation (Optional): To reduce basal signaling, cells can be serum-starved for 4-18 hours.

  • Inhibitor Treatment: Treat the cells with serially diluted concentrations of the test compound for a predetermined time (e.g., 1-2 hours).

  • Pathway Stimulation (Optional): If the pathway is not constitutively active, stimulate the cells with a relevant growth factor or cytokine (e.g., EGF for the EGFR pathway) for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Aspirate the media, wash the cells with ice-cold PBS, and add lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF or nitrocellulose membrane, and probe with a primary antibody specific to the phosphorylated form of the kinase's substrate (e.g., anti-phospho-STAT3 for the Src pathway). Re-probe with an antibody for the total substrate protein as a loading control.

  • Detection and Analysis: Use a chemiluminescent or fluorescent secondary antibody to detect the protein bands. Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal. Plot the normalized signal against inhibitor concentration to determine the cellular IC50.

Cell Viability Assay (MTT/MTS)

This assay assesses the effect of a compound on cell proliferation and viability, providing a measure of its cytotoxic or cytostatic effects.

Viability_Assay_Workflow a Seed cells in 96-well plate b Add serially diluted inhibitor a->b c Incubate for ~72 hours b->c d Add MTT/MTS reagent c->d e Incubate and add solubilizing agent d->e f Read absorbance and calculate GI50 e->f

Caption: Workflow for a cell viability assay (e.g., MTT).

Step-by-Step Protocol (MTT):

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and allow them to adhere overnight.[26]

  • Compound Treatment: Add 100 µL of media containing serial dilutions of the test compound to the wells. Include vehicle-only (e.g., DMSO) and no-treatment controls.

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings, typically 48-72 hours, at 37°C in a 5% CO2 incubator.[27]

  • MTT Addition: Add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours.[26] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the media and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[28]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance readings to the vehicle control wells to determine the percentage of cell viability. Plot the percentage of viability against the logarithm of the compound concentration to calculate the GI50 (concentration for 50% growth inhibition).

In Vivo Tumor Xenograft Efficacy Study

This study evaluates the anti-tumor efficacy of a compound in a living organism, typically using immunodeficient mice bearing human tumor xenografts.

Xenograft_Workflow a Implant human cancer cells into immunodeficient mice b Allow tumors to reach a palpable size a->b c Randomize mice into treatment and control groups b->c d Administer drug and vehicle control daily c->d e Measure tumor volume and body weight regularly d->e f Analyze tumor growth inhibition (TGI) e->f

Caption: Workflow for an in vivo tumor xenograft study.

Step-by-Step Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 million cells) into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).[29]

  • Tumor Growth: Monitor the mice regularly until the tumors reach a predetermined size (e.g., 100-200 mm³).[30]

  • Randomization: Randomize the tumor-bearing mice into treatment groups (e.g., vehicle control, test compound at different doses, positive control).

  • Drug Administration: Administer the test compound and vehicle control to their respective groups according to a planned schedule and route (e.g., oral gavage, intraperitoneal injection) for a specified duration (e.g., 21-28 days).

  • Monitoring: Measure the tumor dimensions with calipers (length and width) and the body weight of each mouse 2-3 times per week. Tumor volume is typically calculated using the formula: (Width² x Length) / 2.

  • Endpoint: The study is concluded when tumors in the control group reach a maximum allowed size, or at the end of the treatment period.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Analyze the statistical significance of the results. Body weight data is used to assess the general toxicity of the treatment.[31]

Conclusion and Future Perspectives

The pyrrolo[2,1-f][1][2][3]triazine scaffold represents a highly promising platform for the development of novel kinase inhibitors.[3][4] Its proven success in targeting key oncogenic drivers like c-Met and VEGFR-2 suggests that derivatives such as 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one could be engineered to achieve high potency and selectivity.[1][6]

When compared to established inhibitors, the key challenge and opportunity for this scaffold lies in achieving a superior therapeutic window. This can be accomplished through several strategies:

  • Enhanced Selectivity: By fine-tuning the substitutions on the pyrrolotriazine core, it may be possible to design inhibitors that avoid off-target effects common to multi-kinase inhibitors like Sunitinib, potentially reducing toxicity.

  • Novel Binding Modes: Exploring allosteric inhibition, as seen with Doramapimod, could yield highly specific inhibitors that are less susceptible to resistance mutations in the ATP-binding pocket.

  • Targeting Resistance: The scaffold could be used to design next-generation inhibitors that are active against mutations that confer resistance to current therapies, such as the T790M mutation in EGFR.[3]

The comprehensive experimental workflow outlined in this guide provides a clear roadmap for characterizing the biochemical and cellular activity of novel compounds derived from the 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one scaffold. Through rigorous preclinical evaluation, the full potential of this versatile chemical entity can be unlocked, paving the way for new and effective targeted therapies in oncology.

References

A Comparative Guide to the Structure-Activity Relationship of 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a "privileged" structure in modern medicinal chemistry.[2][4][5][6] Its rigid, planar geometry, featuring a bridgehead nitrogen atom, makes it an exceptional template for designing inhibitors that target a wide array of biological macromolecules, particularly the ATP-binding sites of kinases.[2][6][7] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific, highly potent subclass: 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one analogs. We will dissect how subtle and significant chemical modifications to this core influence binding affinity, selectivity, and overall biological activity against various therapeutic targets, supported by experimental data and validated protocols.

The Privileged Core: Understanding the 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one Scaffold

The foundational structure consists of a pyrrole ring fused to a triazine ring, creating a unique bicyclic heterocycle.[2][6] The placement of a bromine atom at the C5 position is a critical feature that significantly influences the electronic and steric properties of the molecule, often enhancing binding interactions. This core has been successfully exploited to develop inhibitors for enzymes, kinases, and receptors involved in oncology, inflammation, and neurodegenerative diseases.[1][5][8]

The bridgehead nitrogen atom is particularly important as it contributes to the scaffold's rigid conformation, which can enhance binding affinity by reducing the entropic penalty upon binding to a target protein.[2] Furthermore, the nitrogen-rich nature of the heterocycle allows for a variety of weak interactions, including hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition.[3]

Caption: Core chemical structure of 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one with key substitution points.

Structure-Activity Relationship (SAR) Analysis: A Positional Breakdown

The biological activity of pyrrolotriazinone analogs is exquisitely sensitive to the nature and position of various substituents. The following sections compare how modifications at key positions on the scaffold dictate target affinity and selectivity.

The C4 Position: Amine vs. Carbonyl

A pivotal modification is the conversion of the C4-ketone (a triazin-4-one) to a C4-amine. This single atom change dramatically alters the molecule's hydrogen bonding potential and has been instrumental in developing highly specific inhibitors.

  • 5-Bromo-4-amine Analogs: The introduction of an amine group at the C4 position creates a potent pharmacophore, particularly for inhibiting Protein Arginine Methyltransferase 5 (PRMT5) .[4] 5-Bromopyrrolo[2,1-f][1][2][3]triazin-4-amine has been identified as a promising lead compound for developing therapeutic agents that disrupt PRMT5's methylation activity, inducing cancer cell death.[2][4]

  • 4-one Analogs: The original triazin-4-one core is a versatile template for a broader range of targets, including various kinases and receptors. For example, derivatives of this scaffold are potent inhibitors of p38α MAP kinase and Adaptor protein 2-associated kinase 1 (AAK1) .[8][9]

The C5 Position: The Role of the Bromine Atom

The bromine at C5 is not merely a placeholder. It serves several key functions:

  • Hydrophobic Interactions: The bromo group occupies a hydrophobic pocket in many kinase active sites, contributing significantly to binding affinity.

  • Vector for Further Synthesis: It can serve as a synthetic handle for introducing other functionalities via cross-coupling reactions, although this is less common than substitutions at other positions.

  • Kinase Selectivity: In the context of kinase inhibition, the 5-bromo substituent has proven critical for achieving high potency. For instance, in the development of AAK1 inhibitors , analogs retaining the 5-bromo group consistently showed low nanomolar IC50 values.[8]

The C6 Position: Gateway to Potency and Selectivity

The C6 position is highly amenable to substitution, and modifications here have led to some of the most potent and selective inhibitors in this class.

  • Aryl and Heteroaryl Ketones: The introduction of aryl and heteroaryl ketones at C6 has been a successful strategy for developing potent, orally active p38α MAP kinase inhibitors .[9] These ketone groups can form additional hydrogen bonds and van der Waals interactions within the kinase hinge region, significantly boosting inhibitory activity.

  • Targeting c-Met and VEGFR-2: For dual inhibitors of c-Met and VEGFR-2, specific substitutions at the C6 and C7 positions are crucial. A derivative, compound 19 in a study by Shi et al., demonstrated nanomolar activities against both kinases (IC50 values of 2.3 nM and 5.0 nM, respectively).[7]

Substitutions at C2 and C7: Fine-Tuning Activity

Modifications at the C2 and C7 positions are often used to fine-tune the physicochemical properties and selectivity of the lead compounds.

  • C2 Substitutions: In the design of CRF1 receptor antagonists , optimization of substituents at the C2 and C7 positions was key to improving binding affinity and antagonistic activity.[1]

  • C7 Substitutions: For PI3Kδ inhibitors , the pyrrolotriazinone moiety is "sandwiched" into a hydrophobic binding pocket between Trp760 and Met752.[1] Modifications at C7 can influence this interaction and modulate isoform specificity.

SAR_Trends scaffold Pyrrolo[2,1-f]triazin-4-one Core sub_C4 C4 Position (Amine vs. One) scaffold->sub_C4 sub_C5 C5 Position (Bromo Group) scaffold->sub_C5 sub_C6 C6 Position (Aryl/Heteroaryl Groups) scaffold->sub_C6 sub_C2_C7 C2 & C7 Positions (Fine-tuning) scaffold->sub_C2_C7 target_PRMT5 PRMT5 Inhibition sub_C4->target_PRMT5 Amine enhances target_Kinase Kinase Inhibition (p38α, AAK1, c-Met) sub_C5->target_Kinase Bromo is key sub_C6->target_Kinase Ketones boost potency target_Receptor Receptor Antagonism (CRF1) sub_C2_C7->target_Receptor Modulates affinity

Caption: Key structure-activity relationship trends for pyrrolo[2,1-f]triazin-4(3H)-one analogs.

Comparative Performance Data

The following table summarizes the performance of representative analogs against various biological targets, highlighting the impact of specific structural modifications.

Compound ID/Analog ClassKey Structural ModificationsBiological TargetActivity (IC₅₀/EC₅₀)Reference
Compound 2 (Saito et al.) C2, C7 substituted pyrrolotriazinoneCRF1 ReceptorEC₅₀: 3.2 nM[1]
Erra et al. Analogs Addition of pyrimidine/purine derivativesPI3KδHigh potency (specific values not detailed)[1]
5-Bromo-4-amine Analog C4-amine, C5-bromoPRMT5Potent inhibitor (specific values not detailed)[2][4]
Compound 19 (Shi et al.) C6, C7 substituted pyrrolotriazinonec-Met / VEGFR-22.3 nM / 5.0 nM[7]
C6-Ketone Series C6-aryl/heteroaryl ketonesp38α MAP KinaseHigh potency (specific values not detailed)[9]
AAK1 Inhibitor Series C5-bromo, varied C2/C7 substitutionsAAK1Single-digit nM range[8]

Experimental Methodologies

The trustworthiness of SAR data hinges on robust and reproducible experimental protocols. Below are representative methods for the synthesis and biological evaluation of these analogs.

General Synthesis of the Pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one Core

The synthesis of the core scaffold is a multi-step process that allows for modular diversification.[8] This pathway is chosen for its reliability and adaptability to various starting materials.

Workflow:

  • Starting Material: Begin with a suitably substituted 1H-pyrrole-2-carboxylic acid.

  • Amidation: Convert the carboxylic acid to a primary amide using standard peptide coupling reagents (e.g., EDC/HOBt) or by converting to the acyl chloride followed by amination. This step establishes the foundation for the triazinone ring.

  • N-Amination: The pyrrole nitrogen is aminated. A common method involves using in situ generated chloramine under phase transfer conditions or O-(diphenylphosphinyl)hydroxylamine.[1][10] This is a critical step that introduces the second nitrogen atom required for the triazine ring.

  • Acylation: The newly introduced N-amino group is acylated with an appropriate reagent, which will form part of the triazine ring.

  • Intramolecular Cyclization: The final and crucial step is the regioselective intramolecular cyclization to form the fused triazinone ring. This is often achieved under mild oxidative conditions, for example, using triphenylphosphine (PPh₃) and bromine (Br₂) in the presence of a base like triethylamine (Et₃N).[5][10] This reaction proceeds rapidly at low temperatures to yield the desired pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one product.[5]

Protocol: In Vitro Kinase Inhibition Assay (Example: AAK1)

This protocol describes a typical biochemical assay to determine the IC₅₀ of an inhibitor against a target kinase. The principle is to measure the kinase's ability to phosphorylate a substrate in the presence of varying concentrations of the test compound.

Materials:

  • Recombinant human AAK1 enzyme

  • Biotinylated peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compounds (solubilized in DMSO)

  • Assay buffer (e.g., HEPES, MgCl₂, Brij-35)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • 384-well assay plates (white, low-volume)

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Perform a serial dilution of the test compounds in DMSO to create a range of concentrations (e.g., from 10 µM to 0.1 nM).

  • Assay Plate Setup: Add 25 nL of the serially diluted compounds to the wells of a 384-well plate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle only).

  • Enzyme/Substrate Addition: Prepare a solution of AAK1 enzyme and biotinylated peptide substrate in assay buffer. Add 5 µL of this solution to each well. Allow the plate to incubate for 10-15 minutes at room temperature to permit compound binding to the enzyme.

  • Initiate Kinase Reaction: Prepare a solution of ATP in assay buffer. Add 5 µL of the ATP solution to each well to start the phosphorylation reaction. The final ATP concentration should be at or near the Km for the enzyme to ensure competitive binding dynamics are accurately measured.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Stop the reaction and measure the remaining ATP by adding 10 µL of Kinase-Glo® reagent to each well. This reagent generates a luminescent signal that is inversely proportional to the amount of kinase activity.

  • Data Acquisition: After a 10-minute incubation, measure the luminescence on a plate reader.

  • Data Analysis: Convert the raw luminescence data to percent inhibition relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Kinase_Assay_Workflow start Start prep_compounds 1. Prepare Serial Dilution of Test Compounds in DMSO start->prep_compounds plate_compounds 2. Add 25 nL of Compounds to 384-well Plate prep_compounds->plate_compounds add_enzyme 3. Add AAK1 Enzyme and Peptide Substrate Solution plate_compounds->add_enzyme pre_incubate 4. Pre-incubate for 15 min (Compound-Enzyme Binding) add_enzyme->pre_incubate start_reaction 5. Add ATP Solution to Initiate Reaction pre_incubate->start_reaction incubate_reaction 6. Incubate for 1 hour (Phosphorylation) start_reaction->incubate_reaction add_detection 7. Add Kinase-Glo® Reagent (Measures Remaining ATP) incubate_reaction->add_detection read_plate 8. Measure Luminescence add_detection->read_plate analyze_data 9. Calculate % Inhibition and Determine IC50 read_plate->analyze_data end End analyze_data->end

Caption: Experimental workflow for a typical in vitro kinase inhibition assay.

Conclusion and Future Directions

The 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one scaffold is a remarkably versatile and potent template for drug discovery. The structure-activity relationship is well-defined, with specific positions on the core dictating affinity and selectivity for a range of important therapeutic targets. The C4-amine/one switch, the C5-bromo anchor, and C6-functionalization are primary drivers of activity.

Future research will likely focus on exploring novel substitutions at the C2 and C7 positions to further optimize pharmacokinetic properties and target selectivity. As new biological targets emerge, the inherent "drug-like" properties and synthetic tractability of this scaffold ensure it will remain a valuable starting point for the development of next-generation therapeutic agents.[1][11]

References

A Comprehensive Guide to the In Vivo Validation of 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one: A Kinase-Targeted Approach

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed framework for the in vivo validation of 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one, a novel small molecule inhibitor. Drawing upon the established significance of the pyrrolo[2,1-f][1][2][3]triazine scaffold as a "privileged" structure in medicinal chemistry, particularly in the realm of kinase inhibition, this document outlines a strategic and experimentally robust pathway to assess its therapeutic potential in a preclinical setting.[4][5] The focus is on a kinase-centric validation approach, given the frequent targeting of kinases by this class of compounds.[6][7][8]

The pyrrolo[2,1-f][1][2][3]triazine core is a key component in several clinically evaluated and approved drugs, underscoring its potential for developing effective therapeutics.[4][9] Derivatives of this scaffold have shown potent inhibitory activity against a range of kinases, including PI3Kδ, VEGFR-2, FGFR-1, and c-Met, which are critically involved in cancer and inflammatory diseases.[4][10][11] A closely related analog, 5-Bromopyrrolo[2,1-f][1][2][3]triazin-4-amine, has been identified as an inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) and various kinases, suggesting a similar mechanistic profile for our compound of interest.[2][12]

This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive, step-by-step approach to the in vivo validation process. We will delve into the rationale behind experimental choices, present detailed protocols, and provide a framework for comparative analysis against relevant alternative therapies.

I. Mechanistic Hypothesis and Rationale for In Vivo Model Selection

Based on the prevalence of kinase inhibition within the pyrrolo[2,1-f][1][2][3]triazine class, our primary hypothesis is that 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one functions as a kinase inhibitor. Deregulated kinase activity is a well-established driver of oncogenesis, making cancer a logical and highly relevant therapeutic area for investigation.[6][13] Specifically, aberrant signaling through pathways such as PI3K/Akt/mTOR and receptor tyrosine kinases like VEGFR and c-Met are common in many malignancies.

Therefore, a human tumor xenograft model in immunocompromised mice is the recommended platform for the initial in vivo validation. This model allows for the direct assessment of the compound's anti-tumor efficacy on human cancer cells.

Recommended Model:

  • Model: Human colorectal cancer (e.g., HCT116) or non-small cell lung cancer (e.g., A549) xenograft in athymic nude mice.

  • Rationale: These cell lines are well-characterized, readily available, and known to harbor mutations in key kinase signaling pathways, providing a sensitive system to evaluate the efficacy of a kinase inhibitor.

II. Comparative Compounds for Benchmarking

To provide a robust assessment of 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one's activity, it is crucial to include relevant positive and negative controls, as well as a standard-of-care competitor.

Compound ClassSpecific CompoundRationale
Test Article 5-Bromopyrrolo[2,1-f]triazin-4(3H)-oneThe novel compound under investigation.
Positive Control A well-characterized, broad-spectrum kinase inhibitor (e.g., Staurosporine - in vitro only) or a clinically relevant inhibitor targeting a pathway active in the chosen cell line (e.g., a PI3K or MEK inhibitor).To validate the experimental system and provide a benchmark for maximum achievable efficacy.
Standard-of-Care A chemotherapy agent commonly used for the selected cancer type (e.g., 5-Fluorouracil for colorectal cancer).To compare the efficacy of the test compound against a clinically relevant treatment.
Vehicle Control The formulation buffer used to dissolve and administer the test compound.To account for any effects of the vehicle on tumor growth.

III. Experimental Workflow for In Vivo Validation

The following workflow provides a comprehensive plan for the in vivo validation of 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one.

G cluster_0 Pre-Efficacy Studies cluster_1 Efficacy Study cluster_2 Post-Efficacy Analysis A Pharmacokinetic (PK) Study B Maximum Tolerated Dose (MTD) Study A->B Determine dosing for MTD D Animal Randomization & Grouping B->D Establish safe dose for efficacy C Tumor Implantation C->D Tumors reach appropriate size E Dosing & Monitoring D->E F Tumor Volume Measurement E->F G Body Weight Measurement E->G H Tumor Harvesting E->H End of study K Data Analysis & Interpretation F->K G->K I Pharmacodynamic (PD) Analysis H->I J Histopathological Analysis H->J I->K J->K G cluster_0 Upstream Signaling cluster_1 Downstream Cascade cluster_2 Cellular Response RTK Receptor Tyrosine Kinase (e.g., VEGFR, c-Met) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Inhibitor 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one Inhibitor->PI3K Inhibits

References

Cross-reactivity studies of 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Characterizing the Cross-Reactivity of 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one

Introduction: The Imperative of Selectivity in Kinase Inhibition

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a cornerstone in the development of potent kinase inhibitors, targeting a range of kinases implicated in diseases like cancer.[4] 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one emerges from this class as a potent inhibitor of p38α mitogen-activated protein kinase (MAPK), a key mediator of inflammatory responses.[5] The p38 MAPK signaling pathway is a critical regulator of cellular responses to stress and cytokines, playing a central role in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1][6][7] This makes p38α a compelling therapeutic target for a host of inflammatory diseases.

However, the high degree of conservation within the human kinome presents a significant challenge: achieving inhibitor selectivity. Off-target inhibition can lead to unforeseen toxicities or a dilution of the intended therapeutic effect.[8][9] Therefore, a rigorous evaluation of a compound's cross-reactivity profile is not just a regulatory formality but a critical step in understanding its biological activity and predicting its clinical potential.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cross-reactivity of 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one. We will compare it with other established p38 MAPK inhibitors and detail the essential experimental workflows for a thorough and reliable selectivity analysis.

Comparative Landscape: p38 MAPK Inhibitors

The journey to develop p38 MAPK inhibitors has produced several classes of compounds, each with a distinct selectivity and potency profile. Understanding this landscape is crucial for contextualizing the performance of 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one. While many inhibitors have been developed, some have faced challenges in clinical trials due to off-target effects, highlighting the importance of thorough cross-reactivity studies.[9][10]

The p38 MAPK family has four isoforms: p38α, p38β, p38γ, and p38δ.[6][10] While p38α is the most researched and ubiquitously expressed isoform involved in inflammation, the other isoforms have distinct roles and expression patterns.[10][11] Early-generation inhibitors often targeted both p38α and p38β.[10]

Here is a comparative overview of key p38 MAPK inhibitors:

InhibitorTarget IsoformsIC50 (p38α)Key Characteristics
5-Bromopyrrolo[2,1-f]triazin-4(3H)-one Primarily p38αNot publicly availableBelongs to a class of potent, orally active p38α inhibitors.[5]
SB203580 (Adezmapimod) p38α, p38β50 nMA widely used first-generation, ATP-competitive inhibitor.[12][13] Known to also inhibit other kinases like GAK, CK1, and RIP2.[8]
BIRB-796 (Doramapimod) All p38 isoforms38 nMA potent, allosteric inhibitor with slow-binding kinetics.[12][13] Also inhibits B-Raf.[13]
SB202190 p38α, p38β50 nMA selective p38 MAP kinase inhibitor.[13]
Losmapimod (GW-856553) p38α, p38βKi: 8.1 nMA potent p38 MAPK inhibitor.[14]

Note: IC50 and Ki values represent the concentration of the inhibitor required to achieve 50% inhibition of the target enzyme's activity or binding, respectively. Lower values indicate higher potency.

Experimental Workflows for Cross-Reactivity Profiling

A multi-pronged approach is essential for a comprehensive cross-reactivity assessment, combining broad, high-throughput biochemical screening with more focused, cell-based functional assays.

Biochemical Kinase Selectivity Profiling

The initial and most crucial step is to screen 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one against a large panel of kinases. This provides a broad overview of its selectivity across the kinome. Several commercial services offer kinase profiling against hundreds of kinases.[2][3][15]

The Rationale (Expertise & Experience): A broad kinome scan is the most efficient way to identify potential off-target interactions early in the drug discovery process.[16] It helps in prioritizing compounds and can offer insights into potential mechanisms of toxicity.[16] Performing these assays at both a low (e.g., ATP Km) and a high (e.g., 1 mM) ATP concentration can provide a more physiologically relevant picture of inhibitor potency and selectivity, as cellular ATP levels are high.[2]

Workflow Diagram: Biochemical Kinase Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound Test Compound Dilution Series (e.g., 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one) AssayPlate Assay Plate Incubation: Compound + Kinase + Substrate/ATP Compound->AssayPlate KinasePanel Kinase Panel Preparation (Diverse kinases in assay buffer) KinasePanel->AssayPlate Substrate Substrate & ATP Preparation Substrate->AssayPlate DetectionReagent Add Detection Reagent (e.g., ADP-Glo™, TR-FRET) AssayPlate->DetectionReagent Stop Reaction Signal Measure Signal (Luminescence/Fluorescence) DetectionReagent->Signal Inhibition Calculate % Inhibition Signal->Inhibition IC50 Determine IC50 values Inhibition->IC50 Selectivity Generate Selectivity Profile IC50->Selectivity

Caption: Workflow for in vitro biochemical kinase selectivity profiling.

Detailed Protocol: In Vitro Kinase Assay (ADP-Glo™ based)

This protocol is adapted from commercially available luminescent kinase assays, which measure kinase activity by quantifying the amount of ADP produced.[17]

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one in DMSO.

    • Create a serial dilution of the compound in the assay buffer.

    • Reconstitute the kinase, substrate, and cofactors in the appropriate kinase reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the test compound dilution or vehicle control (DMSO).

    • Add 10 µL of the kinase/substrate mixture to each well.

    • Initiate the reaction by adding 10 µL of ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assays: Assessing Target Engagement and Downstream Signaling

While biochemical assays are excellent for determining direct enzymatic inhibition, they do not account for cell permeability, target engagement in a cellular context, or effects on downstream signaling pathways. Western blotting is a robust method to assess the phosphorylation status of key proteins in the p38 MAPK pathway.[18][19]

The Rationale (Trustworthiness): A self-validating system requires confirming that the inhibitor not only binds its target but also elicits the expected functional response in a biological system. By measuring the phosphorylation of downstream targets of p38 MAPK (like MAPKAPK2 or ATF2), we can confirm that 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one is engaging its intended target within the cell and inhibiting its kinase activity.[6][20] Comparing the effects of our test compound with a known p38 inhibitor like SB203580 provides a valuable benchmark.

Signaling Pathway Diagram: p38 MAPK Cascade

Stimuli Stress Stimuli (UV, Osmotic Shock) Inflammatory Cytokines (TNF-α, IL-1β) MKKK Upstream Kinases (e.g., MKKK, TAK1, ASK1) Stimuli->MKKK MKK36 MKK3 / MKK6 MKKK->MKK36 phosphorylates p38 p38 MAPK (α, β, γ, δ) MKK36->p38 phosphorylates (Thr180/Tyr182) DownstreamKinases Downstream Kinases (MK2/3, MSK1/2) p38->DownstreamKinases phosphorylates TFs Transcription Factors (ATF2, MEF2, p53) p38->TFs phosphorylates Inhibitor 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one Inhibitor->p38 Response Cellular Responses (Inflammation, Apoptosis, Cell Cycle Regulation) DownstreamKinases->Response TFs->Response

Caption: The p38 MAPK signaling pathway and the point of inhibition.

Detailed Protocol: Western Blot for Phospho-p38 Downstream Targets

This protocol outlines the steps to measure the inhibition of p38-mediated phosphorylation in a cellular context.[18][19][21]

  • Cell Treatment:

    • Plate cells (e.g., macrophages, PBMCs) and grow to 70-80% confluency.

    • Pre-incubate the cells with various concentrations of 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one, a positive control inhibitor (e.g., SB203580), and a vehicle control (DMSO) for 1-2 hours.

    • Stimulate the cells with a p38 activator, such as lipopolysaccharide (LPS) or anisomycin, for 15-30 minutes to induce p38 phosphorylation.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature equal amounts of protein (e.g., 20 µg) by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer and Blocking:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane overnight at 4°C with a primary antibody specific for a phosphorylated downstream target of p38 (e.g., phospho-MAPKAPK2 (Thr334)) or phospho-p38 itself (Thr180/Tyr182).

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • To normalize the data, strip the membrane and re-probe with an antibody for total MAPKAPK2, total p38, or a housekeeping protein like β-actin.

    • Quantify the band intensities to determine the extent of inhibition.

Workflow Diagram: Cellular Western Blot Assay

A 1. Cell Culture & Treatment (Inhibitor + Stimulant) B 2. Cell Lysis (Extract Proteins) A->B C 3. SDS-PAGE (Separate Proteins by Size) B->C D 4. Western Transfer (Proteins to Membrane) C->D E 5. Blocking (Prevent Non-specific Binding) D->E F 6. Primary Antibody Incubation (e.g., anti-phospho-MAPKAPK2) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Detection (ECL Substrate & Imaging) G->H I 9. Analysis (Quantify Band Intensity) H->I

Caption: Experimental workflow for Western blot analysis.

Conclusion

The characterization of 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one requires a systematic and multi-faceted approach to understanding its cross-reactivity. By employing broad biochemical kinase profiling, researchers can efficiently identify potential off-target interactions across the kinome. Complementing this with cell-based assays, such as Western blotting, provides crucial validation of on-target activity and functional cellular consequences. This rigorous, evidence-based approach, comparing the compound to established alternatives, is fundamental to building a comprehensive profile of its selectivity and therapeutic potential. The methodologies outlined in this guide provide a robust framework for generating the high-quality, reproducible data necessary for advancing drug development programs.

References

A Comparative Guide to the Synthesis of Pyrrolotriazines: An In-Depth Analysis for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolotriazine scaffold, a fused bicyclic heterocycle, has emerged as a privileged structure in medicinal chemistry and drug discovery. Its isosteric relationship with purine bases has led to its incorporation into a wide array of biologically active molecules, including kinase inhibitors and antiviral agents, most notably the core of Remdesivir.[1][2] The growing importance of this heterocyclic system necessitates a thorough understanding of the available synthetic methodologies. This guide provides a comparative analysis of the most pertinent methods for the synthesis of pyrrolotriazines, offering field-proven insights into the rationale behind experimental choices and a critical evaluation of each approach to aid researchers in selecting the optimal strategy for their specific needs.

The Classical Approach: Synthesis from Pyrrole Derivatives via N-Amination and Cyclization

One of the most established and versatile methods for the construction of the pyrrolotriazine core begins with a suitably functionalized pyrrole derivative. This strategy hinges on two key transformations: the amination of the pyrrole nitrogen and the subsequent cyclization to form the triazine ring.

Mechanistic Rationale

The synthesis initiates with the deprotonation of the pyrrole nitrogen, followed by electrophilic amination. Various aminating agents can be employed, with monochloramine (NH₂Cl) and O-(diphenylphosphinyl)hydroxylamine being common choices. The resulting N-aminopyrrole is a key intermediate that possesses the requisite nucleophilic nitrogen to construct the triazine ring. The final cyclization is typically achieved by reacting the N-aminopyrrole with a suitable one-carbon electrophile, such as formamidine acetate or an orthoformate, which provides the final carbon atom of the triazine ring.

digraph "N-Amination_and_Cyclization" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];

Pyrrole [label="Pyrrole Derivative"]; N_Aminopyrrole [label="N-Aminopyrrole Intermediate"]; Pyrrolotriazine [label="Pyrrolotriazine Core"];

Pyrrole -> N_Aminopyrrole [label=" N-Amination\n(e.g., NH₂Cl, NaH)"]; N_Aminopyrrole -> Pyrrolotriazine [label=" Cyclization\n(e.g., Formamidine Acetate)"]; }

Figure 1: General workflow for pyrrolotriazine synthesis via N-amination.

Experimental Protocol: Synthesis of Pyrrolotriazine from Pyrrole

Materials:

  • Pyrrole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Monochloramine (NH₂Cl) solution in diethyl ether

  • Formamidine acetate

  • N,N-Dimethylformamide (DMF)

  • 2-Propanol

Procedure:

  • N-Amination: To a stirred suspension of sodium hydride in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), a solution of the starting pyrrole in DMF is added dropwise at 0 °C. The mixture is stirred for 30 minutes at room temperature. A freshly prepared solution of monochloramine in diethyl ether is then added slowly, maintaining the temperature below 5 °C. The reaction is monitored by TLC until the starting pyrrole is consumed.

  • Work-up and Isolation of N-Aminopyrrole: The reaction mixture is carefully quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude N-aminopyrrole can be purified by column chromatography or used directly in the next step.

  • Cyclization: The N-aminopyrrole is dissolved in 2-propanol, and formamidine acetate is added. The mixture is heated to reflux for several hours, with the progress of the reaction monitored by TLC.

  • Final Product Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed in vacuo. The residue is purified by column chromatography on silica gel to afford the desired pyrrolotriazine.

The Elegant Convergence: 1,3-Dipolar Cycloaddition

A more contemporary and highly efficient approach to the pyrrolotriazine scaffold involves a [3+2] cycloaddition reaction between a 1,2,4-triazinium ylide and a dipolarophile. This method offers the advantage of constructing the bicyclic system in a single step, often with high regioselectivity.[3][4]

Mechanistic Rationale

The key to this strategy is the in situ generation of a 1,2,4-triazinium ylide. This is typically achieved by treating a stable 1-alkyl-1,2,4-triazinium salt with a base. The resulting ylide, a 1,3-dipole, then readily participates in a cycloaddition reaction with an electron-deficient alkyne, such as dimethyl acetylenedicarboxylate (DMAD), to furnish the polysubstituted pyrrolotriazine core.[4]

digraph "Dipolar_Cycloaddition" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];

Triazinium_Salt [label="1-Alkyl-1,2,4-triazinium Salt"]; Ylide [label="1,2,4-Triazinium Ylide (in situ)"]; Dipolarophile [label="Dipolarophile (e.g., DMAD)"]; Pyrrolotriazine [label="Polysubstituted Pyrrolotriazine"];

Triazinium_Salt -> Ylide [label=" Base"]; Ylide -> Pyrrolotriazine [label=" [3+2] Cycloaddition"]; Dipolarophile -> Pyrrolotriazine; }

Figure 2: 1,3-Dipolar cycloaddition pathway to pyrrolotriazines.

Experimental Protocol: Synthesis of a Pyrrolotriazine via 1,3-Dipolar Cycloaddition

Materials:

  • 3,5-Disubstituted-1,2,4-triazine

  • Ethyl trifluoromethanesulfonate

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Triethylamine (TEA)

  • Anhydrous dioxane

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Preparation of the 1-Alkyl-1,2,4-triazinium Salt: The starting 1,2,4-triazine is dissolved in anhydrous DCM, and ethyl trifluoromethanesulfonate is added. The reaction mixture is stirred at room temperature until the formation of a precipitate is complete. The solid 1-ethyl-1,2,4-triazinium triflate is collected by filtration, washed with cold DCM, and dried under vacuum.

  • 1,3-Dipolar Cycloaddition: To a suspension of the 1-ethyl-1,2,4-triazinium triflate in anhydrous dioxane, DMAD is added. The mixture is stirred, and triethylamine is added dropwise. The reaction is stirred at room temperature for several hours to days, and the progress is monitored by TLC.

  • Product Isolation: The precipitate formed is collected by filtration, washed with a small amount of cold dioxane, and then with diethyl ether. The crude product can be further purified by recrystallization to yield the desired polysubstituted pyrrolotriazine.[5]

An Intramolecular Transformation: Rearrangement of Pyrrolo-oxadiazines

A less conventional yet effective route to pyrrolo[2,1-f][1][6][7]triazin-4(3H)-ones involves the nucleophile-induced rearrangement of pyrrolo[1,2-d][1][7][8]oxadiazines.[6] This method provides a facile and practical alternative to other procedures that often require harsh reaction conditions.[8]

Mechanistic Rationale

The synthesis begins with the preparation of a 1,2-biscarbamoyl-substituted 1H-pyrrole. This precursor undergoes a regioselective intramolecular cyclization to form a pyrrolo[1,2-d][1][7][8]oxadiazine. The subsequent treatment of this oxadiazine with a nucleophile, such as sodium methoxide, induces a rearrangement to the thermodynamically more stable pyrrolo[2,1-f][1][6][7]triazin-4(3H)-one. The regioselectivity of the initial cyclization can be influenced by the choice of reagents.[6]

digraph "Rearrangement_Reaction" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];

Pyrrole_Carboxamide [label="1H-Pyrrole-2-carboxamide"]; N_Aminopyrrole [label="N-Aminopyrrole"]; Biscarbamoyl_Pyrrole [label="1,2-Biscarbamoyl-1H-pyrrole"]; Oxadiazine [label="Pyrrolo[1,2-d][1][7][8]oxadiazine"]; Triazinone [label="Pyrrolo[2,1-f][1][6][7]triazin-4(3H)-one"];

Pyrrole_Carboxamide -> N_Aminopyrrole [label=" N-Amination"]; N_Aminopyrrole -> Biscarbamoyl_Pyrrole [label=" Acylation"]; Biscarbamoyl_Pyrrole -> Oxadiazine [label=" Intramolecular\nCyclization"]; Oxadiazine -> Triazinone [label=" Nucleophile-induced\nRearrangement"]; }

Figure 3: Synthesis of pyrrolotriazinones via rearrangement.

Experimental Protocol: Synthesis of a Pyrrolotriazinone via Rearrangement

Materials:

  • 3-Chloro-1H-pyrrole-2-carboxylic acid

  • Oxalyl chloride

  • Aniline

  • Sodium hydroxide (NaOH)

  • Ammonium chloride (NH₄Cl)

  • Sodium hypochlorite (NaClO)

  • Boc-L-Alanine

  • EDC·HCl

  • Triphenylphosphine (PPh₃)

  • Bromine (Br₂)

  • Triethylamine (TEA)

  • Sodium methoxide (NaOMe)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Synthesis of 1H-Pyrrole-2-carboxamide: 3-Chloro-1H-pyrrole-2-carboxylic acid is converted to its acid chloride using oxalyl chloride and a catalytic amount of DMF. The resulting acid chloride is then reacted with aniline to yield 3-chloro-N-phenyl-1H-pyrrole-2-carboxamide.

  • N-Amination: The pyrrole-2-carboxamide is treated with a mixture of NaOH, NH₄Cl, and NaClO to afford the corresponding N-aminopyrrole.

  • Acylation: The N-aminopyrrole is reacted with Boc-L-Alanine in the presence of EDC·HCl to yield the 1,2-biscarbamoyl-substituted 1H-pyrrole.

  • Cyclization to Pyrrolo-oxadiazine: The biscarbamoyl-pyrrole is treated with a pre-formed complex of triphenylphosphine and bromine, followed by the addition of triethylamine at 0 °C to induce intramolecular cyclization to the pyrrolo[1,2-d][1][7][8]oxadiazine.

  • Rearrangement to Pyrrolotriazinone: The isolated pyrrolo-oxadiazine is dissolved in methanol, and a solution of sodium methoxide in methanol is added. The reaction mixture is stirred at room temperature, and the rearrangement is monitored by TLC. Upon completion, the mixture is neutralized, and the product is extracted, dried, and purified by column chromatography.[6][9]

Comparative Analysis of Synthesis Methods

Method Starting Materials Key Steps Typical Yields Advantages Disadvantages
From Pyrrole Derivatives Substituted pyrroles, aminating agents, cyclizing agentsN-Amination, Cyclization40-70%Versatile, well-established, good for introducing diversity on the pyrrole ringMulti-step, can involve hazardous reagents (e.g., NaH), moderate yields
1,3-Dipolar Cycloaddition 1,2,4-Triazines, alkylating agents, dipolarophilesAlkylation of triazine, in situ ylide formation, cycloaddition60-90%High efficiency (often one-pot), high yields, good for creating polysubstituted pyrrolotriazinesRequires synthesis of substituted triazines, may have limitations in substrate scope for the cycloaddition
Rearrangement of Pyrrolo-oxadiazines Substituted pyrrole-2-carboxylic acids, amino acidsAmidation, N-amination, acylation, cyclization, rearrangement50-80%Provides access to pyrrolotriazinones, mild reaction conditions for the final rearrangement stepMulti-step synthesis of the oxadiazine precursor, potential for side reactions

Conclusion and Future Outlook

The synthesis of pyrrolotriazines has evolved from classical multi-step sequences to more elegant and efficient one-pot methodologies. The choice of the most appropriate synthetic route will depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

The synthesis from pyrrole derivatives remains a robust and versatile strategy, particularly when specific functionalities are required on the pyrrole ring. For the rapid construction of highly substituted pyrrolotriazine libraries, the 1,3-dipolar cycloaddition method offers significant advantages in terms of efficiency and yield. The rearrangement of pyrrolo-oxadiazines presents a valuable alternative for the synthesis of pyrrolotriazinones under mild conditions.

Future research in this area will likely focus on the development of more atom-economical and environmentally benign methods, such as multicomponent reactions and transition-metal-catalyzed C-H activation/annulation strategies, to further streamline the synthesis of this important class of heterocycles. The continued exploration of novel synthetic pathways will undoubtedly facilitate the discovery of new pyrrolotriazine-based therapeutic agents.

References

A Head-to-Head Comparison of Pyrrolotriazine and Quinazoline Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, small molecule kinase inhibitors have emerged as a cornerstone of precision medicine. Among the myriad of scaffolds developed, pyrrolotriazines and quinazolines have proven to be particularly fruitful, yielding numerous clinical candidates and approved drugs. This guide provides a detailed, head-to-head comparison of these two prominent classes of kinase inhibitors, offering insights into their mechanisms of action, target selectivity, and the experimental methodologies used for their evaluation.

Introduction: Two Scaffolds, A Shared Therapeutic Goal

Protein kinases, as central regulators of cellular signaling, are frequently dysregulated in cancer, making them prime targets for therapeutic intervention. Both pyrrolotriazine and quinazoline cores serve as privileged structures in the design of kinase inhibitors, primarily by acting as ATP-competitive inhibitors that occupy the nucleotide-binding pocket of the target kinase.

Quinazolines are a well-established class of heterocyclic compounds that have given rise to several blockbuster drugs, including gefitinib and erlotinib, which target the Epidermal Growth Factor Receptor (EGFR).[1][2] Their mechanism of action typically involves the quinazoline core forming hydrogen bonds with the hinge region of the kinase domain, a critical interaction for anchoring the inhibitor in the ATP-binding site.[1]

Pyrrolotriazines , on the other hand, are recognized as bioisosteres of purines, the core structure of ATP.[3] This inherent similarity allows them to effectively mimic ATP and bind to the active site of various kinases. This scaffold has been successfully employed to develop inhibitors against targets such as Janus Kinases (JAKs) and Phosphoinositide 3-kinases (PI3Ks).[3][4]

To visually represent this fundamental principle of ATP-competitive inhibition, the following diagram illustrates how both scaffolds occupy the ATP-binding pocket of a kinase.

Kinase_Inhibition cluster_0 Kinase Active Site cluster_1 Ligands Kinase Kinase Hinge Region ATP Binding Pocket ATP ATP ATP->Kinase:Pocket Binds to Inhibitor Pyrrolotriazine or Quinazoline Inhibitor Inhibitor->Kinase:Pocket Competitively Binds to

Caption: General mechanism of ATP-competitive kinase inhibition.

Comparative Analysis of Representative Inhibitors

To provide a concrete comparison, we will examine representative inhibitors from both classes targeting two well-validated oncogenic kinases: EGFR and JAK2.

Parameter Quinazoline Inhibitor (Gefitinib) Pyrrolotriazine Inhibitor (Representative) Target Kinase
Primary Target(s) EGFREGFR, HER2EGFR Family
Mechanism of Action Reversible, ATP-competitiveReversible, ATP-competitiveATP Competition
Potency (IC50) EGFR (wt): ~17.1 nM[5]EGFR: ~61 nM, HER2: ~55 nM[3]Varies by specific compound and assay conditions
Known Resistance Mutations T790M, C797S, Exon 20 insertions[6][7][8]Limited data available for direct comparisonTarget-dependent
Parameter Pyrrolotriazine Inhibitor (Ruxolitinib) Quinazoline Inhibitor (Representative) Target Kinase
Primary Target(s) JAK1, JAK2JAK2JAK Family
Mechanism of Action Reversible, ATP-competitiveReversible, ATP-competitiveATP Competition
Potency (IC50) JAK1: ~3.3 nM, JAK2: ~2.8 nMJAK2: ~0.17 nM[3]Varies by specific compound and assay conditions
Known Resistance Mutations Y931C, L983F, G993A[9][10]Limited data available for direct comparisonTarget-dependent

Note: The IC50 values presented are for illustrative purposes and can vary significantly based on the specific assay conditions, such as ATP concentration and the specific variant of the kinase used.[11]

Experimental Protocols for Head-to-Head Comparison

Objective comparison of kinase inhibitors necessitates standardized and robust experimental protocols. Here, we detail the methodologies for key in vitro and cell-based assays crucial for evaluating and comparing the efficacy of pyrrolotriazine and quinazoline inhibitors.

Biochemical Kinase Assays

Biochemical assays are essential for determining the direct inhibitory effect of a compound on a purified kinase.

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[12][13]

ADP_Glo_Workflow Start Start: Prepare Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) Incubate Incubate at Room Temperature Start->Incubate Add_ADP_Glo Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) Incubate->Add_ADP_Glo Incubate_2 Incubate for 40 minutes Add_ADP_Glo->Incubate_2 Add_Detection Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubate_2->Add_Detection Incubate_3 Incubate for 30-60 minutes Add_Detection->Incubate_3 Read_Luminescence Measure Luminescence Incubate_3->Read_Luminescence

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Step-by-Step Protocol:

  • Prepare Kinase Reaction: In a 384-well plate, combine the kinase, substrate, ATP (at a concentration near the Km for the specific kinase), and varying concentrations of the pyrrolotriazine or quinazoline inhibitor.[14] The final reaction volume is typically 5 µL.[15]

  • Incubation: Incubate the reaction plate at room temperature for 1 hour.[16]

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.[15]

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP and provides the necessary components (luciferase/luciferin) for a luminescent signal.[15]

  • Signal Detection: Incubate the plate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[15] Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and inversely proportional to the kinase activity.[14] Calculate IC50 values by plotting the normalized luminescence against the inhibitor concentration.

This TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay measures the binding of an inhibitor to the kinase.[17][18]

LanthaScreen_Workflow Start Start: Prepare Assay Plate (Inhibitor dilutions) Add_Kinase_Ab Add Kinase/Eu-labeled Antibody Mixture Start->Add_Kinase_Ab Add_Tracer Add Alexa Fluor™ 647-labeled Tracer Add_Kinase_Ab->Add_Tracer Incubate Incubate for 1 hour at Room Temperature Add_Tracer->Incubate Read_FRET Measure TR-FRET Signal Incubate->Read_FRET

Caption: Workflow for the LanthaScreen® Eu Kinase Binding Assay.

Step-by-Step Protocol:

  • Prepare Inhibitor Dilutions: Prepare a serial dilution of the pyrrolotriazine and quinazoline inhibitors in the assay buffer. Add 5 µL of each dilution to the wells of a 384-well plate.[19]

  • Add Kinase and Antibody: Add 5 µL of a pre-mixed solution containing the kinase and a europium-labeled anti-tag antibody to each well.[19]

  • Add Tracer: Add 5 µL of an Alexa Fluor™ 647-labeled kinase tracer to each well. The tracer is an ATP-competitive ligand that binds to the kinase.[19]

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.[19]

  • Signal Detection: Measure the FRET signal using a plate reader capable of time-resolved fluorescence detection. Excitation is typically at 340 nm, with emission measured at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

  • Data Analysis: The FRET signal is high when the tracer is bound to the kinase and decreases as the inhibitor displaces the tracer.[18] Calculate IC50 values by plotting the FRET ratio against the inhibitor concentration.

Cell-Based Assays

Cell-based assays are crucial for determining the efficacy of inhibitors in a more physiologically relevant context.

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[20]

MTT_Assay_Workflow Start Start: Seed Cells in a 96-well Plate Incubate_1 Incubate for 24 hours Start->Incubate_1 Treat_Cells Treat Cells with Inhibitors Incubate_1->Treat_Cells Incubate_2 Incubate for 48-72 hours Treat_Cells->Incubate_2 Add_MTT Add MTT Reagent Incubate_2->Add_MTT Incubate_3 Incubate for 1.5-4 hours Add_MTT->Incubate_3 Solubilize Add Solubilization Solution (e.g., DMSO) Incubate_3->Solubilize Incubate_4 Incubate for 15 minutes with shaking Solubilize->Incubate_4 Read_Absorbance Measure Absorbance at 570 nm Incubate_4->Read_Absorbance

Caption: Workflow for the MTT Cell Viability Assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells harboring the target kinase (e.g., EGFR-mutant lung cancer cells) in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.[21]

  • Inhibitor Treatment: Treat the cells with a range of concentrations of the pyrrolotriazine and quinazoline inhibitors. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with the inhibitors for a period of 48 to 72 hours.[21]

  • MTT Addition: Add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 to 4 hours at 37°C.[1][21]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Incubate for 15 minutes on an orbital shaker to ensure complete solubilization.[21] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 values for each inhibitor.

Western blotting can be used to directly assess the ability of an inhibitor to block the phosphorylation of the target kinase or its downstream substrates within the cell.[22][23]

Western_Blot_Workflow Start Start: Treat Cells with Inhibitors Lyse_Cells Lyse Cells and Quantify Protein Start->Lyse_Cells SDS_PAGE Separate Proteins by SDS-PAGE Lyse_Cells->SDS_PAGE Transfer Transfer Proteins to a Membrane SDS_PAGE->Transfer Block Block Membrane Transfer->Block Primary_Ab Incubate with Primary Antibody (e.g., anti-phospho-EGFR) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detect Detect Signal with Chemiluminescence Secondary_Ab->Detect

Caption: Workflow for Western Blotting to assess kinase inhibition.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the pyrrolotriazine and quinazoline inhibitors at various concentrations for a specified time.

  • Cell Lysis: Lyse the cells to extract the proteins.[24]

  • Protein Quantification: Determine the protein concentration of each lysate.[14]

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[14]

  • Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of the target kinase or a downstream substrate. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[14]

  • Signal Detection: Detect the signal using a chemiluminescent substrate and image the blot.

  • Data Analysis: Quantify the band intensities to determine the extent of inhibition of target phosphorylation at different inhibitor concentrations.

Mechanisms of Resistance: A Comparative Overview

A critical aspect of kinase inhibitor development is understanding and overcoming mechanisms of drug resistance.

For Quinazoline EGFR inhibitors like gefitinib , the most common on-target resistance mechanism is the acquisition of the T790M "gatekeeper" mutation in the EGFR kinase domain.[6][7] This mutation increases the affinity of the kinase for ATP, thereby reducing the potency of ATP-competitive inhibitors.[8] Another significant resistance mutation is C797S, which affects the binding of third-generation covalent inhibitors.[8][25]

For Pyrrolotriazine JAK inhibitors like ruxolitinib , acquired resistance can also occur through mutations in the kinase domain. For instance, mutations such as Y931C and G993A in JAK2 have been shown to confer resistance.[9][10] Interestingly, some resistance mechanisms involve the acquisition of activating mutations in a cooperating JAK family member (e.g., a JAK3 mutation in the context of a JAK1-driven cancer).[26]

Caption: Comparative overview of resistance mechanisms.

Conclusion and Future Perspectives

Both pyrrolotriazine and quinazoline scaffolds have demonstrated immense value in the development of targeted kinase inhibitors. Quinazolines have a longer history in the clinic, particularly as EGFR inhibitors, with well-characterized efficacy and resistance profiles. Pyrrolotriazines represent a versatile and promising class of inhibitors with successful applications against a range of kinase targets.

The choice between these scaffolds in a drug discovery program will depend on the specific kinase target, the desired selectivity profile, and the potential for overcoming known resistance mechanisms. The experimental protocols outlined in this guide provide a robust framework for the head-to-head comparison of novel inhibitors derived from these and other chemical scaffolds. As our understanding of kinase biology and resistance mechanisms deepens, the continued exploration and optimization of both pyrrolotriazine and quinazoline-based inhibitors will undoubtedly lead to the development of more effective and durable cancer therapies.

References

Safety Operating Guide

Proper Disposal of 5-Bromopyrrolo[2,1-f]triazin-4(3H)-one: A Guide for Laboratory Professionals

Proper Disposal of 5-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one: A Guide for Laboratory Professionals

This guide provides essential safety and logistical information for the proper disposal of 5-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one (CAS No. 1403767-05-4). As a brominated heterocyclic compound, its disposal requires adherence to specific protocols to ensure the safety of laboratory personnel and compliance with environmental regulations. This document is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

Hazard Identification and Risk Assessment

Before handling waste, it is crucial to understand the inherent hazards of 5-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one. Based on available safety data, this compound is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The presence of a bromine atom on the heterocyclic ring system suggests that this compound should be treated as a potentially persistent environmental pollutant.[4] Therefore, improper disposal is not only a safety risk but also an environmental one.

Table 1: Hazard and Safety Summary for 5-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one

Hazard ClassificationGHS PictogramRequired Personal Protective Equipment (PPE)
Acute Toxicity, Oral (Category 4)GHS07 (Exclamation Mark)Chemical-resistant gloves (Nitrile), Safety glasses with side shields or goggles, Laboratory coat
Skin Irritation (Category 2)GHS07 (Exclamation Mark)Chemical-resistant gloves (Nitrile), Laboratory coat
Eye Irritation (Category 2A)GHS07 (Exclamation Mark)Safety glasses with side shields or goggles
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract IrritationGHS07 (Exclamation Mark)Use in a well-ventilated area or with local exhaust ventilation (e.g., fume hood)

Waste Segregation and Collection Protocol

Proper segregation is the cornerstone of safe and compliant chemical waste management.[1] 5-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one waste must be collected at or near the point of generation in a designated Satellite Accumulation Area (SAA).[3][5]

Step-by-Step Waste Collection Procedure:
  • Designate a Waste Container:

    • Use a chemically compatible container, preferably made of high-density polyethylene (HDPE). The container must be in good condition, free from leaks or damage, and have a secure, screw-top lid.[1]

    • The container should be clearly labeled as "Hazardous Waste".

  • Labeling the Waste Container:

    • Affix a hazardous waste label to the container before adding any waste.

    • The label must include:

      • The words "Hazardous Waste".[3]

      • The full chemical name: "5-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one". Avoid using abbreviations or chemical formulas.

      • The specific hazard characteristics: "Toxic", "Irritant".[2]

      • The date when waste was first added to the container (accumulation start date).[5]

  • Collecting the Waste:

    • Solid Waste: Collect un- or lightly-contaminated materials such as weighing papers, gloves, and disposable labware in the designated solid waste container.

    • Contaminated Solvents: If the compound is dissolved in a solvent, collect it as liquid hazardous waste. Do not mix with incompatible waste streams. For example, halogenated waste should generally be kept separate from non-halogenated solvent waste.

    • Neat/Unused Compound: Unused or expired 5-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one must be disposed of as hazardous waste. Do not attempt to dispose of it down the drain or in regular trash.[5]

  • Container Management:

    • Keep the waste container securely closed at all times, except when adding waste.[5]

    • Store the container in a designated Satellite Accumulation Area within the laboratory, away from sources of ignition or incompatible chemicals.[1]

    • Do not overfill the container. Leave at least 10% headspace to allow for expansion.

Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of 5-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one waste.

Gcluster_0Waste Generationcluster_1Waste Collection & Storagecluster_2Final DisposalstartWaste Generated(Solid or Liquid)characterizeCharacterize Waste:5-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-onestart->characterizeselect_containerSelect & LabelCompatible Containercharacterize->select_containerHazardoussegregateSegregate Waste(Halogenated)select_container->segregatestoreStore in SAA(Keep Closed)segregate->storerequest_pickupRequest EHS Pickup(When full or >12 months)store->request_pickuptransportTransport byLicensed Haulerrequest_pickup->transportdisposeDispose at ApprovedWaste Facilitytransport->dispose

Caption: Disposal workflow for 5-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: At a minimum, wear a lab coat, chemical-resistant gloves, and safety goggles. For larger spills, respiratory protection may be required.[4]

  • Contain the Spill: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. For liquid spills, surround the area with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).

  • Clean-Up: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Final Disposal Procedures

The final disposal of 5-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one must be conducted through your institution's EHS department or a licensed hazardous waste disposal contractor.[1]

  • Waste Pickup: Once your waste container is full or has been in storage for the maximum allowable time (typically up to 12 months in a Satellite Accumulation Area), submit a request for waste pickup to your EHS department.[5]

  • Regulatory Compliance: This compound falls under the general category of organobromine compounds. While specific RCRA codes may not be assigned to this particular substance, it must be managed as hazardous waste due to its identified characteristics of toxicity and irritation.[3] The disposal facility will likely use incineration at high temperatures to ensure complete destruction.

By adhering to these procedures, you ensure a safe laboratory environment and the responsible management of chemical waste, in accordance with federal and local regulations.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one
Reactant of Route 2
5-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.